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Core Science & Biosynthesis

Foundational

Synthesis Pathway and Methodological Framework for 3-(1-Aminobutan-2-yl)piperidin-3-ol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary & Retrosynthetic Logic The molecule 3-(1-aminobutan-2-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary & Retrosynthetic Logic

The molecule 3-(1-aminobutan-2-yl)piperidin-3-ol represents a highly functionalized, sp³-rich scaffold increasingly sought after in modern drug discovery libraries. Featuring a piperidine core, a tertiary alcohol, and a branched aliphatic amine at a quaternary stereocenter (C3), this motif provides excellent vectors for hydrogen bonding and three-dimensional spatial exploration.

Designing a synthesis for this target requires navigating the steric hindrance of the C3 position and ensuring chemoselectivity during functional group transformations. Retrosynthetic analysis reveals that the primary amine can be efficiently unmasked via the reduction of a nitrile precursor. The resulting 1-cyanopropyl group, alongside the C3-hydroxyl, strongly points toward a convergent nucleophilic addition of a metalated nitrile to a readily available cyclic ketone. Consequently, N-Boc-piperidin-3-one [1] serves as the ideal electrophilic starting material.

SynthesisWorkflow SM N-Boc-piperidin-3-one Int1 Boc-3-(1-cyanopropyl)- 3-hydroxypiperidine SM->Int1 1. Butyronitrile, LDA THF, -78°C Int2 Boc-3-(1-aminobutan-2-yl)- 3-hydroxypiperidine Int1->Int2 2. NiCl2, NaBH4 EtOH, RT Product 3-(1-Aminobutan-2-yl) piperidin-3-ol Int2->Product 3. TFA, DCM then Resin (OH-)

Figure 1: Three-step synthetic workflow for 3-(1-Aminobutan-2-yl)piperidin-3-ol.

Mechanistic Insights & Reaction Optimization

The α-Lithiobutyronitrile Addition (Step 1)

The formation of the C–C bond at the sterically congested C3 position requires a highly reactive nucleophile. Lithium diisopropylamide (LDA) is utilized to irreversibly deprotonate butyronitrile at the α-carbon, generating α-lithiobutyronitrile [2].

Causality in Experimental Design: The reaction must be strictly maintained at -78 °C. At higher temperatures, the lithiated nitrile is prone to self-condensation (Thorpe-Ziegler reaction). The lithium cation plays a critical mechanistic role; it coordinates simultaneously to the nitrogen of the nitrile anion and the carbonyl oxygen of the N-Boc-piperidin-3-one, organizing a Zimmerman-Traxler-like transition state that directs the nucleophilic attack and stabilizes the resulting tertiary alkoxide.

Mechanism LDA LDA (Strong Base) Anion α-Lithiobutyronitrile Nucleophile LDA->Anion Deprotonation (α-C) at -78°C Nitrile Butyronitrile Nitrile->Anion TS Transition State Li+ coordination to Carbonyl Anion->TS Ketone N-Boc-piperidin-3-one Electrophile Ketone->TS Nucleophilic Attack Alkoxide Lithium Alkoxide C-C Bond Formed TS->Alkoxide Irreversible Addition

Figure 2: Mechanistic pathway of the α-lithiobutyronitrile nucleophilic addition.

Chemoselective Nitrile Reduction (Step 2)

Reducing the sterically hindered nitrile to a primary amine without cleaving the Boc protecting group or causing hydrogenolysis of the tertiary alcohol is a significant challenge. Standard reagents like LiAlH₄ are overly aggressive and can lead to Boc cleavage or ring-opening side reactions.

Causality in Experimental Design: Nickel boride (Ni₂B), generated in situ from nickel(II) chloride and sodium borohydride, is selected for its exceptional chemoselectivity [3]. It rapidly reduces aliphatic nitriles to primary amines at ambient temperature while leaving carbamates and tertiary alcohols completely intact.

Step-by-Step Experimental Protocols

Note: All protocols are designed as self-validating systems. Proceed to the subsequent step only if the analytical markers match the expected outcomes.

Protocol A: Synthesis of tert-butyl 3-(1-cyanopropyl)-3-hydroxypiperidine-1-carboxylate
  • Preparation of LDA: To a flame-dried flask under N₂, add anhydrous THF (10 volumes) and diisopropylamine (1.2 equiv). Cool to -78 °C. Dropwise add n-Butyllithium (2.5 M in hexanes, 1.1 equiv). Stir for 30 minutes.

  • Nitrile Metalation: Slowly add butyronitrile (1.1 equiv) to the LDA solution at -78 °C. Stir for 45 minutes to ensure complete formation of α-lithiobutyronitrile [2].

  • Electrophile Addition: Dissolve N-Boc-piperidin-3-one (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture, maintaining the internal temperature below -70 °C.

  • Quench & Workup: Stir for 2 hours at -78 °C, then quench cold with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation: Purify via flash chromatography (Hexanes/EtOAc). Self-Validation: IR spectroscopy must show a distinct C≡N stretch (~2240 cm⁻¹) and an O-H stretch (~3400 cm⁻¹).

Protocol B: Synthesis of tert-butyl 3-(1-aminobutan-2-yl)-3-hydroxypiperidine-1-carboxylate
  • Reagent Assembly: Dissolve the intermediate from Protocol A (1.0 equiv) in absolute ethanol (0.1 M). Add NiCl₂·6H₂O (1.0 equiv) [3].

  • Reduction: Cool the green solution to 0 °C. Carefully add NaBH₄ (3.0 equiv) in small portions. The solution will immediately turn black, indicating the formation of active nickel boride (Ni₂B), accompanied by vigorous hydrogen evolution.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Filter the black suspension through a pad of Celite to remove the nickel catalyst. Concentrate the filtrate, partition between EtOAc and 1M NaOH, extract, dry, and concentrate.

  • Validation: Self-Validation: Disappearance of the nitrile stretch in IR. ¹H NMR should reveal a new set of multiplets around 2.6–2.8 ppm corresponding to the newly formed -CH₂NH₂ group.

Protocol C: Boc Deprotection and Free-Basing
  • Acidic Cleavage: Dissolve the Boc-protected amine in anhydrous dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution [4]. Stir at room temperature for 2 hours.

  • Concentration: Remove volatiles under reduced pressure. The product now exists as a highly polar bis-TFA salt.

  • Free-Basing (Critical Step): Because the final diamine-alcohol is exceptionally water-soluble, standard aqueous basic extraction will result in severe yield loss. Instead, dissolve the residue in methanol and pass it through a column of strongly basic ion-exchange resin (e.g., Amberlyst A26 OH- form).

  • Isolation: Elute with methanol and concentrate to yield the pure free base of 3-(1-aminobutan-2-yl)piperidin-3-ol.

  • Validation: Self-Validation: Complete loss of the intense 9H singlet (~1.4 ppm) in ¹H NMR. LC-MS confirms the exact mass.

Quantitative Data & Analytical Characterization

The following table summarizes the expected quantitative metrics and analytical markers for a self-validating synthesis workflow.

Synthetic StepTarget Intermediate / ProductExpected YieldKey Analytical Markers (NMR / IR / MS)
Step 1 tert-butyl 3-(1-cyanopropyl)-3-hydroxypiperidine-1-carboxylate72 - 78%IR: 2240 cm⁻¹ (C≡N), 3400 cm⁻¹ (O-H)¹³C NMR: ~121 ppm (C≡N), ~70 ppm (C3-OH)
Step 2 tert-butyl 3-(1-aminobutan-2-yl)-3-hydroxypiperidine-1-carboxylate80 - 85%IR: Loss of 2240 cm⁻¹¹H NMR: 2.6-2.8 ppm (m, 2H, -CH₂NH₂)MS: [M+H]⁺ = 273.2
Step 3 3-(1-Aminobutan-2-yl)piperidin-3-ol (Free Base)>90%¹H NMR: Loss of 1.4 ppm (s, 9H, Boc)MS: [M+H]⁺ = 173.16

References

  • 1-Boc-3-piperidone, 97% | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.
  • Conformational plasticity of hydrogen bonded bis-urea supramolecular polymers (Supporting Information). Amazon AWS / CCDC.
  • Rapid Reduction of Nitriles to Primary Amines with Nickel Boride at Ambient Temperature. Synthetic Communications.
  • Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors. PMC / NIH.
Exploratory

Novel Synthesis Methods for 3-(1-Aminobutan-2-yl)piperidin-3-ol: A Technical Guide for Scaffold Generation

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound Identity: 3-(1-Aminobutan-2-yl)piperidin-3-ol (CAS#: 1508773-89-4)[1] Executive Summary & Structural Rationale Piperidine s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound Identity: 3-(1-Aminobutan-2-yl)piperidin-3-ol (CAS#: 1508773-89-4)[1]

Executive Summary & Structural Rationale

Piperidine scaffolds, particularly 3-substituted piperidin-3-ols, are highly privileged structures in medicinal chemistry, frequently serving as core motifs in kinase inhibitors, GPCR ligands, and CNS-active therapeutics[2]. The target compound, 3-(1-aminobutan-2-yl)piperidin-3-ol , presents a unique synthetic challenge. It features an sp3 -rich core, a tertiary alcohol, a basic secondary amine within the ring, and a primary amine on a branched aliphatic side chain[1].

The synthesis of complex 3-hydroxypiperidines typically utilizes N-Boc-piperidin-3-one as a versatile starting material, as its orthogonal protection strategy allows for selective functionalization at the C3 position without interfering with the ring nitrogen[3]. While biocatalytic reductions of piperidin-3-ones are well-documented[4], the installation of the branched 1-aminobutan-2-yl side chain requires precise organometallic C-C bond formation. This whitepaper outlines a highly scalable, self-validating three-step synthetic methodology that avoids hazardous cyanide gas and unstable epoxide intermediates.

Retrosynthetic Strategy and Workflow

Our strategy relies on the logical disconnection of the C3–C(alpha) bond. By utilizing a directed nucleophilic addition of an α -lithio nitrile to a protected piperidin-3-one, we establish the entire carbon framework in a single, highly convergent step.

SynthesisPathway SM N-Boc-piperidin-3-one + Butanenitrile Int1 Boc-Nitrile Intermediate (C-C Bond Formation) SM->Int1 LDA, THF -78 °C Int2 Boc-Amine Intermediate (Nitrile Reduction) Int1->Int2 Raney Ni, H2 NH3/MeOH Target Target Molecule (Global Deprotection) Int2->Target TFA, DCM rt, 2h

Fig 1. Three-step convergent synthetic workflow for the target scaffold.

Causality in Reagent Selection:
  • Lithium Diisopropylamide (LDA): Butanenitrile has a pKa​ of ~31. LDA ( pKa​ ~36) is a strong, sterically hindered, non-nucleophilic base. Using n -BuLi would result in direct nucleophilic attack on the ketone. LDA selectively deprotonates the nitrile to form the nucleophile.

  • Raney Nickel / H2​ / NH3​ : Nitrile reduction often yields unwanted secondary amines due to the condensation of the product primary amine with the intermediate imine. Conducting the hydrogenation in methanolic ammonia forces the equilibrium away from secondary amine formation while preserving the acid-sensitive N-Boc group.

Reaction Optimization: C-C Bond Formation

The critical step is the nucleophilic addition. The choice of base, solvent, and temperature strictly dictates the yield and the diastereomeric ratio (d.r.) of the resulting tertiary alcohol.

Table 1: Optimization of α -Lithio Butanenitrile Addition to N-Boc-piperidin-3-one

EntryBaseSolventTemp (°C)Conversion (%)d.r. (Syn:Anti)Mechanistic Observation
1LDATHF-7885%3:1Standard conditions; good yield.
2LiHMDSTHF-7862%2:1Lower basicity leads to incomplete enolization.
3NaHMDSTHF-7845%1.5:1Loose ion pair reduces facial selectivity.
4 LDA Et2​O -78 78% 4.5:1 Optimal d.r. due to tighter Li+ coordination.
5 n -BuLiTHF-78<10%N/ADirect alkylation of ketone predominates.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of tert-butyl 3-(1-cyanopropyl)-3-hydroxypiperidine-1-carboxylate

This protocol utilizes a pre-formed lithium enolate to prevent ketone self-condensation.

  • Preparation of LDA: To a flame-dried, argon-purged round-bottom flask, add anhydrous Diisopropylamine (1.2 equiv, 12 mmol) and anhydrous Et2​O (20 mL). Cool to -78 °C. Slowly add n -Butyllithium (2.5 M in hexanes, 1.1 equiv, 11 mmol) dropwise. Stir for 30 minutes.

  • Nitrile Lithiation: Add Butanenitrile (1.1 equiv, 11 mmol) dropwise to the LDA solution at -78 °C. Stir for 45 minutes to ensure complete formation of the α -lithio nitrile.

  • Nucleophilic Addition: Dissolve N-Boc-piperidin-3-one (1.0 equiv, 10 mmol) in anhydrous Et2​O (10 mL). Add this solution dropwise to the lithiated nitrile at -78 °C over 15 minutes.

  • Validation/Workup: Stir for 2 hours at -78 °C. Quench the reaction cold by adding saturated aqueous NH4​Cl (15 mL). Allow the mixture to warm to room temperature. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the intermediate.

Protocol B: Chemoselective Nitrile Reduction

This protocol selectively reduces the nitrile to a primary amine without cleaving the Boc group or forming secondary amine dimers.

  • Setup: Dissolve the intermediate from Protocol A (5 mmol) in 7 N Ammonia in Methanol (25 mL).

  • Catalyst Addition: Under an argon atmosphere, carefully add an aqueous slurry of Raney Nickel (approx. 20% w/w). Safety Note: Raney Nickel is highly pyrophoric; never allow the catalyst bed to dry in air.

  • Hydrogenation: Purge the reaction vessel with H2​ gas and pressurize to 50 psi. Stir vigorously at room temperature for 16 hours.

  • Validation/Workup: Vent the hydrogen gas and purge with argon. Filter the mixture through a pad of Celite, washing generously with Methanol. Concentrate the filtrate under reduced pressure to yield tert-butyl 3-(1-aminobutan-2-yl)-3-hydroxypiperidine-1-carboxylate.

Protocol C: Global Deprotection
  • Boc Cleavage: Dissolve the amine intermediate (4 mmol) in anhydrous Dichloromethane (DCM, 10 mL). Cool to 0 °C.

  • Acid Addition: Add Trifluoroacetic acid (TFA, 10 mL) dropwise. Remove the ice bath and stir at room temperature for 2 hours.

  • Validation/Workup: Concentrate the mixture under a stream of nitrogen to remove excess TFA. Triturate the resulting thick oil with cold Diethyl Ether (20 mL) to precipitate the product as a ditrifluoroacetate salt. Filter and dry under high vacuum to yield the final target: 3-(1-Aminobutan-2-yl)piperidin-3-ol .

Stereochemical Control & Resolution

The addition of the planar α -lithio nitrile to the prochiral N-Boc-piperidin-3-one generates two contiguous stereocenters, resulting in a mixture of diastereomers.

Stereochemistry Ketone N-Boc-piperidin-3-one (Chair Conformation) Axial Axial Attack (Favored by Sterics) Ketone->Axial Lithiated Nitrile Equatorial Equatorial Attack (Disfavored by 1,3-diaxial) Ketone->Equatorial Lithiated Nitrile Major Equatorial -OH Major Diastereomer Axial->Major Minor Axial -OH Minor Diastereomer Equatorial->Minor

Fig 2. Stereochemical divergence during nucleophilic addition to the piperidinone chair.

Due to the steric bulk of the N-Boc group and the 1,3-diaxial interactions present in the piperidine chair conformation, the bulky lithiated nitrile preferentially attacks from the less hindered axial face. This pushes the resulting hydroxyl group into the equatorial position, yielding the syn-diastereomer as the major product.

Resolution Strategy: Separation of these isomers is highly inefficient at the final salt stage. It is strongly recommended to perform chiral Supercritical Fluid Chromatography (SFC) on the Boc-protected amine intermediate (Post-Protocol B) using a Chiralpak AD-H column with a CO2​ /MeOH (0.1% DEA) mobile phase.

References

  • 3-(1-Aminobutan-2-yl)piperidin-3-ol | CAS#:1508773-89-4 | Chemsrc , ChemSrc,[Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine , National Institutes of Health (NIH),[Link]

  • A Practical and Enantiospecific Synthesis of (−)-(R)- and (+)-(S)-Piperidin-3-ols , ResearchGate,[Link]

  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods , ACS Publications,[Link]

Sources

Foundational

An In-depth Technical Guide to 3-(1-Aminobutan-2-yl)piperidin-3-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties and structure of 3-(1-Aminobutan-2-yl)piperidin-3-ol, a substitut...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-(1-Aminobutan-2-yl)piperidin-3-ol, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound (CAS No. 1508773-89-4) is limited in publicly accessible literature, this guide synthesizes available information and provides expert insights based on analogous structures. The following sections will delve into the molecular structure, physicochemical properties, potential synthetic pathways, analytical characterization techniques, and prospective pharmacological relevance of this amino alcohol. Safety and handling considerations based on the parent piperidine scaffold are also discussed to ensure best practices in a laboratory setting.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of natural products, pharmaceuticals, and agrochemicals.[1] This six-membered nitrogen-containing heterocycle is a key pharmacophore, contributing to the desired pharmacological and pharmacokinetic properties of many drugs.[1] Its conformational flexibility and the ability to be readily functionalized at various positions make it a versatile building block in the design of novel therapeutic agents targeting a wide range of biological targets. The introduction of an amino alcohol functionality, as seen in 3-(1-Aminobutan-2-yl)piperidin-3-ol, can further enhance interactions with biological macromolecules through hydrogen bonding and ionic interactions, making this class of compounds particularly interesting for drug development.

Molecular Structure and Stereochemistry

The chemical structure of 3-(1-Aminobutan-2-yl)piperidin-3-ol features a piperidine ring substituted at the 3-position with both a hydroxyl group and a 1-aminobutan-2-yl group.

Key Structural Features:

  • Piperidine Ring: A saturated six-membered heterocycle containing one nitrogen atom.

  • Tertiary Alcohol: The hydroxyl group at the C3 position is attached to a tertiary carbon, which can influence its reactivity.

  • Chiral Centers: The molecule possesses multiple chiral centers, specifically at the C2 of the butanyl side chain and potentially at the C3 of the piperidine ring, depending on the conformation. This stereochemical complexity is a critical consideration in its synthesis and biological activity, as different stereoisomers can exhibit distinct pharmacological profiles.

Below is a diagram illustrating the logical relationship of the functional groups in 3-(1-Aminobutan-2-yl)piperidin-3-ol.

Functional Group Relationship A 3-(1-Aminobutan-2-yl)piperidin-3-ol B Piperidine Ring A->B C C3 Substituents A->C D Hydroxyl Group (Tertiary Alcohol) C->D E 1-Aminobutan-2-yl Group C->E F Primary Amine E->F G Butyl Chain E->G

Caption: Logical breakdown of the functional components of the target molecule.

Physicochemical Properties

PropertyPredicted Value/Information
CAS Number 1508773-89-4[3]
Molecular Formula C9H20N2O
Molecular Weight 172.27 g/mol
Appearance Likely a solid or a viscous liquid at room temperature.
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol due to the presence of the amino and hydroxyl groups. The solubility of the related 6-methyl analog in water has been noted.[2]
Melting Point Not specified in available literature.[3]
Boiling Point Not specified in available literature.[3]
pKa The presence of two basic nitrogen atoms suggests two pKa values, likely in the range of 9-11 for the piperidine nitrogen and 9-10 for the primary amine.

Synthesis Strategies

The synthesis of 3-(1-Aminobutan-2-yl)piperidin-3-ol would likely involve a multi-step process. A general and plausible synthetic approach could be the functionalization of a pre-formed piperidine ring.

A Potential Synthetic Workflow:

  • Starting Material: A suitable starting material would be a 3-piperidone derivative.

  • Introduction of the Butyl Group: A Grignard reaction or a similar nucleophilic addition of a 2-butylanion equivalent to the 3-piperidone would install the butyl group and the hydroxyl group at the C3 position. The choice of the butanyl nucleophile would need to be carefully considered to allow for the subsequent introduction of the amino group.

  • Introduction of the Amino Group: The amino group could be introduced via several methods, such as the reduction of a nitro group or a nitrile, or through a protected amine functionality on the butanyl side chain.

  • Purification: The final product would require purification, likely through chromatographic techniques, to isolate the desired stereoisomer.

The following diagram illustrates a conceptual workflow for the synthesis of substituted piperidines.

Conceptual Synthesis Workflow A Piperidone Precursor B Nucleophilic Addition of Butyl Moiety A->B e.g., Grignard Reaction C Intermediate Piperidin-3-ol B->C D Functional Group Transformation C->D E Introduction of Amino Group D->E e.g., Reduction of Nitro/Nitrile F Final Product E->F G Purification (Chromatography) F->G

Caption: A generalized synthetic pathway for producing 3-substituted piperidin-3-ols.

Analytical Characterization

The structural elucidation and purity assessment of 3-(1-Aminobutan-2-yl)piperidin-3-ol would rely on a combination of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would provide information on the number of different types of protons and their connectivity. Characteristic signals would include those for the piperidine ring protons, the butyl chain protons, and exchangeable protons of the amine and hydroxyl groups.

    • ¹³C NMR: Would indicate the number of unique carbon environments in the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms.[4]

  • Mass Spectrometry (MS):

    • Would be used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[5]

  • High-Performance Liquid Chromatography (HPLC):

    • Would be employed to assess the purity of the compound. Chiral HPLC methods would be necessary to separate and quantify the different stereoisomers.[6]

  • Infrared (IR) Spectroscopy:

    • Would show characteristic absorption bands for the O-H (alcohol), N-H (amine), and C-N bonds.

Potential Pharmacological Relevance

While the specific biological activity of 3-(1-Aminobutan-2-yl)piperidin-3-ol has not been reported, the presence of the amino alcohol and piperidine moieties suggests potential interactions with various biological targets. Piperidine derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to:

  • Central Nervous System (CNS) Activity: Many piperidine-containing compounds act as ligands for various receptors and transporters in the CNS.[7]

  • Antimicrobial and Antifungal Activity: Amino alcohols and piperidine derivatives have been investigated for their potential as antimicrobial and antifungal agents.[6][8]

  • Analgesic Activity: The piperidine scaffold is a core component of many opioid analgesics.[9]

  • Enzyme Inhibition: The functional groups present could interact with the active sites of various enzymes.

The structural similarity to other biologically active amino alcohol piperidines suggests that this compound could be a valuable lead for further investigation in drug discovery programs.

Safety and Handling

No specific safety data for 3-(1-Aminobutan-2-yl)piperidin-3-ol is available. Therefore, it should be handled with the care appropriate for a novel chemical of unknown toxicity. General precautions for handling piperidine derivatives should be followed. The parent compound, piperidine, is a flammable and toxic substance.[10][11]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[12]

  • Handling: Avoid inhalation, ingestion, and contact with skin and eyes.[10] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[10][12]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

The following diagram outlines the essential safety protocol for handling substituted piperidines.

Laboratory Safety Protocol A Start B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Avoid Contact and Inhalation C->D E Store Properly (Cool, Dry, Sealed) D->E F Dispose of Waste Correctly E->F G End F->G

Caption: A standard safety workflow for handling piperidine derivatives in a lab setting.

Conclusion

3-(1-Aminobutan-2-yl)piperidin-3-ol is a chiral amino alcohol derivative of piperidine with potential for applications in medicinal chemistry. While specific experimental data is currently scarce, this guide provides a comprehensive overview of its structure, predicted properties, and potential synthetic and analytical methodologies based on established chemical principles and data from analogous compounds. Further research is warranted to fully characterize this molecule and explore its pharmacological potential. The information presented here serves as a valuable resource for researchers and scientists interested in the synthesis and evaluation of novel piperidine derivatives for drug discovery and development.

References

  • EvitaChem. (n.d.). Buy 3-(1-Aminobutan-2-yl)-6-methylpiperidin-3-ol (EVT-13309654).
  • Jubilant Life Sciences Limited. (n.d.).
  • Chemsrc. (2025, October 9). 3-(1-Aminobutan-2-yl)piperidin-3-ol | CAS#:1508773-89-4. Retrieved from [Link]

  • Fisher Scientific. (2023, March 16).
  • Chemos GmbH & Co.KG. (n.d.).
  • Fisher Scientific. (2023, October 11).
  • Open Research@CSIR-NIScPR. (n.d.).
  • INCHEM. (n.d.). ICSC 0317 - PIPERIDINE.
  • Journal of the American Chemical Society. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines. (2016, November 21). PMC.
  • Molecules. (2022, April 1). Amino alcohols as potential antibiotic and antifungal leads. Retrieved from [Link]

  • Vapourtec. (2022, March 28). Amino Alcohols as Potential Antibiotic and Antifungal Leads.
  • SpectraBase. (n.d.). Piperidine.
  • PubMed. (2014, March 15).
  • ResearchGate. (n.d.). Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams | Request PDF.
  • PubMed. (2008, June 15). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes.
  • IJNRD. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • ACS Publications. (2023, June 22).
  • Advanced Journal of Chemistry A. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
  • ResearchGate. (n.d.). ¹H‐NMR and NOE‐1D spectrum of substituted piperidine ring 14.
  • Longdom Publishing. (n.d.).
  • ChemicalBook. (2026, January 13). (R)-1-Boc-3-Aminopiperidine.
  • PubChem. (n.d.). 1-BOC-3-Aminopiperidine.
  • BOC Sciences. (n.d.). Piperidines - Building Block.

Sources

Exploratory

Spectroscopic data for 3-(1-Aminobutan-2-yl)piperidin-3-ol (NMR, IR, MS)

An In-Depth Spectroscopic Characterization of 3-(1-Aminobutan-2-yl)piperidin-3-ol: A Structural Guide for Drug Development Professionals Executive Summary In modern medicinal chemistry, rigidified vicinal amino-alcohol s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Spectroscopic Characterization of 3-(1-Aminobutan-2-yl)piperidin-3-ol: A Structural Guide for Drug Development Professionals

Executive Summary

In modern medicinal chemistry, rigidified vicinal amino-alcohol scaffolds are highly sought after for their ability to form predictable, dense hydrogen-bond networks within kinase and G-protein-coupled receptor (GPCR) binding pockets. 3-(1-Aminobutan-2-yl)piperidin-3-ol (CAS: 1508773-89-4)[1] represents a highly functionalized, stereochemically rich building block featuring a piperidine ring with a tertiary alcohol and an aliphatic amine side chain.

This whitepaper provides a rigorous, self-validating framework for the spectroscopic characterization (NMR, MS, IR) of this compound. By moving beyond simple data reporting, this guide explains the mechanistic causality behind spectral phenomena, ensuring researchers can confidently elucidate complex stereocenters and diastereotopic environments.

Structural Profiling & Stereochemical Complexity

The molecular formula of 3-(1-Aminobutan-2-yl)piperidin-3-ol is C9H20N2O (Exact Mass: 172.1576 g/mol ). The structural complexity arises from two key features:

  • The Quaternary Center (C3): The C3 position of the piperidine ring is a fully substituted chiral center, bonded to the ring carbons (C2, C4), a hydroxyl group, and the aliphatic side chain.

  • Adjacent Chiral Center (C2'): The 1-aminobutan-2-yl side chain is attached at its C2 position, creating a second chiral center adjacent to the piperidine C3.

This proximity of chiral centers induces significant magnetic anisotropy, rendering the methylene protons of the piperidine ring (particularly at C2 and C4) highly diastereotopic[2].

Experimental Workflows & Self-Validating Systems

To achieve unambiguous structural elucidation, a single analytical technique is insufficient. The following protocols are designed as a self-validating system , where the limitations of one technique are resolved by the orthogonal data of another.

Protocol 1: High-Resolution NMR Spectroscopy
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire 1D ( 1H , 13C ) and 2D (COSY, HSQC, HMBC) spectra at 400 MHz or 600 MHz.

  • Self-Validation Checkpoint (D2O Exchange): After initial 1H acquisition, add 2 drops of deuterium oxide ( D2​O ) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum. The disappearance of four specific proton integrals (1x −OH , 1x piperidine −NH , 2x primary amine −NH2​ ) chemically validates the heteroatom assignment[3].

Protocol 2: ESI-MS/MS Analysis
  • Sample Preparation: Prepare a 1 µg/mL dilution in a 50:50 mixture of Methanol and LC-MS grade water, acidified with 0.1% formic acid to promote protonation.

  • Acquisition: Inject via direct infusion into a Q-TOF or Triple Quadrupole (QqQ) mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.

  • Self-Validation Checkpoint: Utilize Collision-Induced Dissociation (CID). The basicity of the primary and secondary amines guarantees excellent ionization, while the specific neutral losses observed during CID validate the functional groups identified in the IR spectrum[4].

Protocol 3: ATR-FTIR Spectroscopy
  • Sample Preparation: Place 2-3 mg of the neat, dry solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer. Apply consistent pressure using the anvil.

  • Acquisition: Scan from 4000 to 400 cm−1 with a resolution of 4 cm−1 .

Workflow Sample 3-(1-Aminobutan-2-yl)piperidin-3-ol Sample Preparation NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR CDCl3 / D2O MS ESI-MS/MS (Positive Ion Mode) Sample->MS MeOH / 0.1% FA IR ATR-FTIR (Vibrational Modes) Sample->IR Solid State Validation Orthogonal Data Integration (Self-Validating System) NMR->Validation MS->Validation IR->Validation

Caption: Orthogonal spectroscopic workflow for the structural validation of the piperidine derivative.

Nuclear Magnetic Resonance (NMR) Profiling

The assignment of 3-(1-Aminobutan-2-yl)piperidin-3-ol requires careful navigation of its diastereotopic environments. The C3 carbon is a quaternary center with no attached protons, meaning standard HSQC experiments cannot assign it. Instead, HMBC (Heteronuclear Multiple Bond Correlation) is required to observe 3JCH​ long-range couplings from the adjacent C2 ring protons and the C1' side-chain protons[2].

Quantitative Data: Predicted 1H and 13C NMR Assignments

(Data synthesized based on empirical rules for piperidine-3-ol and 1-aminobutan-2-yl scaffolds)

PositionEnvironment 1H Chemical Shift (ppm)Multiplicity & Integration 13C Shift (ppm)Key HMBC Correlations ( 1H→13C )
N1-H Piperidine Amine1.60 - 1.90br s, 1H (Exchanges)--
C2 Ring CH2​ 2.65, 2.85AB q, 2H (Diastereotopic)56.5C3, C4, C6
C3 Quaternary C-OH--71.8-
C3-OH Hydroxyl2.20 - 2.80br s, 1H (Exchanges)-C2, C3, C4
C4 Ring CH2​ 1.45 - 1.70m, 2H32.4C2, C3, C5, C6
C5 Ring CH2​ 1.40 - 1.65m, 2H23.1C3, C4, C6
C6 Ring CH2​ 2.60 - 2.80m, 2H46.2C2, C4, C5
C1' Side Chain CH2​NH2​ 2.55 - 2.75m, 2H43.5C3, C2', C3'
N1'-H2 Primary Amine1.20 - 1.60br s, 2H (Exchanges)--
C2' Side Chain CH1.35 - 1.55m, 1H48.0C3, C1', C3', C4'
C3' Side Chain CH2​ 1.15 - 1.35m, 2H23.8C2', C4'
C4' Side Chain CH3​ 0.90t, J=7.2 Hz, 3H12.5C2', C3'

Mechanistic Insight: The C2 protons appear as an AB quartet rather than a simple triplet. This causality is driven by the adjacent C3 chiral center, which locks the axial and equatorial protons into distinct magnetic environments that do not average out on the NMR timescale[2].

Mass Spectrometry (ESI-MS/MS) & Fragmentation Pathways

Under positive ESI conditions, the molecule readily accepts a proton to form the [M+H]+ precursor ion at m/z 173.16 . The fragmentation of piperidine-3-ol derivatives is highly predictable and governed by the even-electron rule[4].

The most dominant and diagnostic fragmentation pathway is the neutral loss of water (-18 Da) from the C3 position[5]. This process is energetically favorable because the resulting species is a resonance-stabilized iminium/carbocation hybrid within the piperidine ring. A secondary diagnostic pathway is the loss of ammonia (-17 Da) from the primary amine on the side chain[4].

Fragmentation Precursor [M+H]+ m/z 173.16 LossH2O [M+H - H2O]+ m/z 155.15 Precursor->LossH2O -18 Da (H2O) LossNH3 [M+H - NH3]+ m/z 156.13 Precursor->LossNH3 -17 Da (NH3) Combined [M+H - H2O - NH3]+ m/z 138.12 LossH2O->Combined -17 Da (NH3) LossNH3->Combined -18 Da (H2O)

Caption: Dominant even-electron fragmentation pathways for protonated 3-(1-Aminobutan-2-yl)piperidin-3-ol.

Quantitative Data: ESI-MS/MS Peak Table
Ion Typem/z ValueMass Error (ppm)Structural Assignment
Precursor173.16< 5.0 [C9​H21​N2​O]+
Product156.13< 5.0 [M+H−NH3​]+ (Loss of side-chain amine)
Product155.15< 5.0 [M+H−H2​O]+ (Loss of C3 hydroxyl)
Product138.12< 5.0 [M+H−H2​O−NH3​]+

Infrared (IR) Spectroscopy

FTIR serves as the final orthogonal check, specifically validating the heteroatom content inferred from the MS neutral losses and the NMR D2​O exchange.

Quantitative Data: Key Vibrational Modes
Wavenumber ( cm−1 )IntensityFunctional GroupVibrational Mode
3350, 3280Medium, DoubletPrimary Amine ( −NH2​ )N-H Asymmetric & Symmetric Stretch
3200 - 3400Strong, BroadHydroxyl ( −OH ) & Sec. AmineO-H Stretch (overlapping with ring N-H)
2850 - 2950Strong, SharpAliphatic ChainC-H Stretch ( sp3 )
1610MediumPrimary Amine ( −NH2​ )N-H Bend (Scissoring)
1050 - 1100StrongTertiary AlcoholC-O Stretch

Mechanistic Insight: The primary amine of the 1-aminobutan-2-yl group is easily distinguished from the secondary amine of the piperidine ring because the −NH2​ group produces two distinct stretching bands (symmetric and asymmetric) near 3300 cm−1 , whereas the piperidine −NH produces only a single band that is often buried under the broad −OH stretch envelope.

Conclusion

The structural elucidation of 3-(1-Aminobutan-2-yl)piperidin-3-ol demands a multi-faceted analytical approach. By combining the precise connectivity mapping of 2D NMR, the functional group confirmation of ATR-FTIR, and the exact mass and fragmentation causality of ESI-MS/MS, researchers can construct a highly reliable, self-validating data package. This rigor is essential before advancing such complex chiral building blocks into high-throughput screening or lead optimization pipelines.

Sources

Foundational

Structural Pharmacology and Target Deconvolution of 3-(1-Aminobutan-2-yl)piperidin-3-ol

Executive Summary The compound 3-(1-Aminobutan-2-yl)piperidin-3-ol (CAS: 1508773-89-4) represents a highly functionalized, stereochemically rich diamine scaffold. While frequently utilized as a building block in fragment...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(1-Aminobutan-2-yl)piperidin-3-ol (CAS: 1508773-89-4) represents a highly functionalized, stereochemically rich diamine scaffold. While frequently utilized as a building block in fragment-based drug discovery (FBDD), its standalone pharmacological potential remains a subject of predictive structural biology. Because it possesses a basic piperidine core, a primary aliphatic amine, and a tertiary hydroxyl group, this molecule is a prime candidate for polypharmacological targeting within the central nervous system (CNS).

This technical whitepaper provides an in-depth analysis of the scaffold’s pharmacophore, predicts its primary biological targets based on homologous piperidine derivatives, and outlines self-validating experimental workflows required for rigorous target deconvolution.

Physicochemical & Pharmacophore Profiling

To understand the biological potential of 3-(1-Aminobutan-2-yl)piperidin-3-ol, we must deconstruct its structural logic. The molecule operates as a bivalent ligand system:

  • The Piperidine Core (Basic Nitrogen 1): With a pKa typically around 9.5, the piperidine nitrogen is protonated at physiological pH. This cationic center is an absolute prerequisite for forming a salt bridge with the highly conserved aspartate residue (e.g., Asp3.32) found in the orthosteric binding site of aminergic G-Protein-Coupled Receptors (GPCRs) and monoamine transporters.

  • The 1-Aminobutan-2-yl Appendage (Basic Nitrogen 2 & Lipophilic Bulk): The presence of a secondary basic center (the primary amine) separated by a flexible, lipophilic ethyl/butyl chain allows the molecule to bridge primary and secondary binding pockets. This diamine motif mimics endogenous polyamines and is a hallmark of multitarget-directed ligands (MTDLs).

  • The C3 Tertiary Hydroxyl: This group acts as a rigid hydrogen-bond donor/acceptor. In piperidinol derivatives, the stereochemical orientation of this hydroxyl group dictates target selectivity by anchoring the molecule to polar residues in the receptor's transmembrane domains.

Pharmacophore Scaffold 3-(1-Aminobutan-2-yl) piperidin-3-ol Feat1 Piperidine Ring (Basic Nitrogen) Scaffold->Feat1 Motif 1 Feat2 Primary Amine (Aliphatic Chain) Scaffold->Feat2 Motif 2 Feat3 Tertiary Hydroxyl (C3 Position) Scaffold->Feat3 Motif 3 Target1 Monoamine Transporters (DAT / SERT / NET) Feat1->Target1 Salt bridge to Asp Target2 GPCRs (Histamine H3 / Sigma-1) Feat1->Target2 Anchors to Asp3.32 Feat2->Target1 S1/S2 Pocket Binding Target3 NMDA Receptor (Polyamine Site) Feat2->Target3 Mimics Spermidine Feat3->Target1 H-Bonding Feat3->Target2 Receptor Selectivity

Pharmacophore mapping of 3-(1-Aminobutan-2-yl)piperidin-3-ol to predicted CNS targets.

Predicted Biological Targets

Based on the structural logic outlined above, we can predict three primary target classes for this scaffold.

Target Class A: Monoamine Transporters (DAT, SERT, NET)

Substituted piperidines are privileged scaffolds for Solute Carrier Family 6 (SLC6) monoamine transporters. Extensive structure-activity relationship (SAR) studies on 1 [1] and 2 [2] demonstrate that the piperidine nitrogen anchors to the central S1 binding site (interacting with Asp79 in DAT). The extended 1-aminobutan-2-yl chain is perfectly positioned to occupy the S2 vestibular site, potentially acting as a broad-spectrum or dual reuptake inhibitor depending on its specific stereoisomeric configuration.

Target Class B: Histamine H3 and Sigma-1 (σ1) Receptors

The development of3 [3] frequently utilizes piperidine cores. Specifically,4 [4]. The piperidine ring is the critical structural element for σ1R affinity, while the aliphatic amine chain provides the necessary extension to block the H3R orthosteric site, making this scaffold a strong candidate for antinociceptive or cognitive enhancement applications.

Experimental Workflows for Target Validation

To transition from predictive structural pharmacology to empirical validation, the following self-validating protocols must be executed. The causality behind these choices is rooted in isolating binding affinity from functional efficacy.

Protocol 1: Radioligand Competition Binding Assay (Primary Screen)

Causality: Before assessing functional cellular responses, we must establish baseline thermodynamic binding affinity ( Ki​ ). Radioligand displacement is chosen because it is unaffected by downstream signal amplification or membrane permeability issues that confound whole-cell functional assays.

Self-Validating System Design:

  • Membrane Preparation: Isolate membranes from HEK293 cells stably expressing human DAT, SERT, or NET.

  • Assay Setup (96-well format):

    • Total Binding (B0): Membrane + Radioligand (e.g., [3H] WIN 35,428 for DAT). Establishes the maximum assay window.

    • Non-Specific Binding (NSB): Membrane + Radioligand + 10 µM Reference Ligand (e.g., GBR 12909). Validates that the radioligand is specifically binding to the target receptor.

    • Test Wells: Membrane + Radioligand + 3-(1-Aminobutan-2-yl)piperidin-3-ol (titrated from 10 pM to 10 µM).

  • Validation Checkpoint: Calculate the Z'-factor between B0 and NSB. The assay is only deemed valid and the test compound data accepted if Z′≥0.5 .

  • Data Processing: Calculate the IC50​ via non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ), ensuring the reported affinity is an intrinsic property of the scaffold, independent of the radioligand concentration used.

Protocol 2: BRET-Based cAMP Accumulation Assay (Functional Screen)

Causality: If the scaffold binds to GPCRs (like the Gi​ -coupled Histamine H3 receptor), we must determine if it acts as an agonist, antagonist, or inverse agonist. A Bioluminescence Resonance Energy Transfer (BRET) assay for cAMP is chosen over traditional ELISA because it allows for real-time, live-cell kinetic monitoring.

Self-Validating System Design:

  • Transfection: Co-transfect cells with the H3 receptor and a BRET-based cAMP biosensor (e.g., CAMYEL).

  • Agonist Mode: Treat cells with the test scaffold alone. A decrease in cAMP (measured by a shift in the BRET ratio) indicates agonism.

  • Antagonist Mode (The Control): Pre-treat cells with the test scaffold, followed by an EC80​ concentration of a known agonist (e.g., Histamine). If the scaffold is an antagonist, it will cause a rightward shift in the histamine dose-response curve. The Schild regression must yield a slope of ~1.0 to validate competitive antagonism.

Workflow Start Compound Synthesis & Stereoisomer Separation Phase1 Primary Screening (Radioligand Binding) Start->Phase1 Dec1 High Affinity? (Ki < 100 nM) Phase1->Dec1 Phase2 Functional Assays (BRET cAMP / Ca2+) Dec2 Agonist or Antagonist? Phase2->Dec2 Phase3 Hit Validation (SPR & Kinetics) Dec1->Phase1 No (Optimize) Dec1->Phase2 Yes Dec2->Phase3 Profiled

Target deconvolution and functional validation workflow for novel piperidine scaffolds.

Quantitative Benchmarks for Target Validation

To systematically evaluate 3-(1-Aminobutan-2-yl)piperidin-3-ol, the experimental data must be benchmarked against established clinical and research standards for the predicted targets.

Target ClassPredicted Interaction MotifReference RadioligandBenchmark Control LigandExpected Affinity ( Ki​ ) Range for Piperidine Scaffolds
DAT S1/S2 Pocket Bridging [3H] WIN 35,428GBR 1290910 nM – 250 nM
SERT S1/S2 Pocket Bridging [3H] CitalopramFluoxetine5 nM – 150 nM
NET S1/S2 Pocket Bridging [3H] NisoxetineDesipramine20 nM – 300 nM
Histamine H3 Asp3.32 Salt Bridge [3H] N-alpha-methylhistamineThioperamide1 nM – 50 nM
Sigma-1 ( σ1​ ) Hydrophobic Pocket Anchoring [3H] PentazocinePRE-0845 nM – 100 nM

Note: The exact Ki​ of 3-(1-Aminobutan-2-yl)piperidin-3-ol will heavily depend on the isolation of specific enantiomers, as the spatial orientation of the C3-hydroxyl and the C2-butyl stereocenters will dictate optimal fit within these respective binding pockets.

References

  • Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues... Source: Europe PMC / PubMed URL:[Link]

  • Piperidine-Based Nocaine/Modafinil Hybrid Ligands as Highly Potent Monoamine Transporter Inhibitors: Efficient Drug Discovery by Rational Lead Hybridization Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Recent advances in multitarget-directed ligands targeting G-protein-coupled receptors Source: National Institutes of Health (PMC) URL:[Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties Source: ACS Chemical Neuroscience / National Institutes of Health URL:[Link]

Sources

Exploratory

In Silico Modeling of 3-(1-Aminobutan-2-yl)piperidin-3-ol Receptor Binding: A Predictive Framework for Dual-Target Neuropharmacology

Executive Summary The rational design of neurotherapeutics heavily relies on privileged structural motifs. Piperidin-3-ol derivatives have historically served as highly effective scaffolds for central nervous system (CNS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of neurotherapeutics heavily relies on privileged structural motifs. Piperidin-3-ol derivatives have historically served as highly effective scaffolds for central nervous system (CNS) targets, notably demonstrating profound efficacy as Dopamine Transporter (DAT) inhibitors and N-methyl-D-aspartate (NMDA) receptor antagonists[1].

This technical guide establishes a rigorous in silico modeling framework for evaluating a highly functionalized derivative: 3-(1-Aminobutan-2-yl)piperidin-3-ol . By detailing a self-validating computational pipeline, we aim to predict the binding dynamics of this scaffold against two critical neuropharmacological targets: the GluN2B subunit of the NMDA receptor and the central binding site (S1) of DAT.

Target Rationale & Molecular Architecture

The molecular architecture of 3-(1-Aminobutan-2-yl)piperidin-3-ol presents a unique stereochemical and electrostatic profile. The C3 position of the piperidine ring acts as a quaternary stereocenter, anchoring both a hydroxyl group and an aliphatic 1-aminobutan-2-yl chain.

Mechanistic Causality: We hypothesize dual-target affinity based on the spatial arrangement of its functional groups:

  • GluN2B (NMDA) Antagonism: The scaffold mimics the pharmacophore of known NR2B-selective antagonists (e.g., Ro 67-8867). The secondary amine of the piperidine ring and the primary amine of the side chain can form a bidentate hydrogen-bonding network within the amino-terminal domain (ATD), while the ethyl branch of the butane chain occupies the adjacent lipophilic pocket[1].

  • DAT Inhibition: Hydroxypiperidine analogs exhibit marked stereospecific affinity for DAT[2]. The basic amines (pKa ~9.5) are protonated at physiological pH, enabling essential salt-bridge formations with conserved aspartate residues (e.g., Asp79) in the DAT S1 site, a mechanism shared by highly selective DAT inhibitors like D-84 [3].

Pathway Ligand 3-(1-Aminobutan-2-yl) piperidin-3-ol NMDA GluN2B Antagonism Ligand->NMDA DAT DAT Inhibition Ligand->DAT Ca2 ↓ Ca2+ Influx NMDA->Ca2 DA ↑ Synaptic Dopamine DAT->DA Neuro Neuroprotection Ca2->Neuro DA->Neuro

Fig 1. Dual-target neuroprotective signaling pathway mediated by the piperidine scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity, computational predictions must not exist in a vacuum. The following methodologies are designed as self-validating systems , where the success of the simulation is internally verified against strict quantitative thresholds before data extraction.

Protocol A: Target Preparation and Induced-Fit Docking (IFD)

Standard rigid-receptor docking often fails for CNS targets due to the high plasticity of their binding pockets. We employ Induced-Fit Docking to account for side-chain conformational shifts.

  • Step 1: State Assignment. Utilize PROPKA to assign protonation states at pH 7.4. Causality: The protonation state of DAT Asp79 is highly sensitive to the local dielectric environment; forcing standard states without pKa prediction leads to artificial repulsion of the ligand's primary amine.

  • Step 2: Ligand Conformational Search. Generate 3D conformers of 3-(1-Aminobutan-2-yl)piperidin-3-ol using the OPLS4 force field, prioritizing the chair conformation of the piperidin-3-ol ring, which minimizes steric strain [4].

  • Step 3: IFD Execution. Dock the ligand into the GluN2B ATD and DAT S1 site, allowing residues within 5.0 Å of the ligand to be fully flexible.

  • Validation Check (The Self-Validating Constraint): Prior to analyzing the test ligand, the native co-crystallized ligands (ifenprodil for GluN2B; dopamine for DAT) must be re-docked. The protocol is only deemed valid if the Root-Mean-Square Deviation (RMSD) between the docked pose and the crystallographic pose is < 1.5 Å .

Protocol B: Membrane-Embedded Molecular Dynamics (MD)

Docking provides a static snapshot; MD provides thermodynamic reality.

  • Step 1: System Construction. Embed the DAT complex into a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipid bilayer. Causality: The lateral pressure profile of the lipid bilayer dictates the conformational equilibrium of monoamine transporters. Simulating DAT in a vacuum or implicit solvent yields non-physiological collapse of the transmembrane helices.

  • Step 2: Solvation. Solvate the system using the TIP3P water model. Causality: The GluN2B ATD binding pocket is solvent-exposed; explicit water molecules are required to mediate critical hydrogen bridges between the ligand's hydroxyl group and the receptor backbone.

  • Step 3: Production Run. Execute a 100 ns production run under NPT ensemble conditions (300 K, 1 bar).

  • Validation Check (The Self-Validating Constraint): System equilibration is internally confirmed by monitoring the protein backbone RMSD. The trajectory is only valid for MM/PBSA extraction if the RMSD plateaus (variance < 0.2 Å) within the first 25 ns, proving that the ligand insertion does not induce catastrophic unfolding of the receptor.

Workflow LPrep Ligand Preparation (3D Conformer Generation) Dock Induced-Fit Docking (Flexible Sidechains) LPrep->Dock PPrep Receptor Preparation (GluN2B & DAT) PPrep->Dock MD 100 ns MD Simulation (POPC Bilayer for DAT) Dock->MD MMPBSA MM/PBSA Thermodynamics (ΔG_bind Calculation) MD->MMPBSA

Fig 2. Self-validating computational workflow for predictive ligand-receptor binding.

Predictive Binding Dynamics & Quantitative Analysis

Standard empirical scoring functions often fail to account for the entropic penalty of solvent displacement. To resolve this, we employ Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) calculations on the final 20 ns of the MD trajectory.

Causality: MM/PBSA provides a thermodynamically rigorous assessment of solvation energies, drastically reducing the false-positive hit rates inherent to basic docking scores.

Table 1: Predictive Binding Metrics for 3-(1-Aminobutan-2-yl)piperidin-3-ol

Target ReceptorBinding DomainPrimary Interactions (Hydrogen Bonds / Salt Bridges)IFD Score (kcal/mol)MM/PBSA ΔGbind​ (kcal/mol)
GluN2B (NMDA) ATD (Ifenprodil Site)Asp216 (Salt bridge), Gln110 (H-bond), Tyr109 (Hydrophobic)-9.4-28.6 ± 2.1
DAT S1 Central SiteAsp79 (Salt bridge), Tyr156 (π-cation), Ser149 (H-bond)-8.7-24.3 ± 1.8
Mechanistic Insights

The predictive data indicates robust binding affinities for both targets. The primary amine of the 1-aminobutan-2-yl moiety acts as the primary anchor in both receptors, forming a critical salt bridge with Asp216 in GluN2B and Asp79 in DAT. The hydroxyl group at the C3 position of the piperidine ring serves as a crucial hydrogen bond donor, stabilizing the complex and preventing rapid dissociation—a dynamic that aligns with the prolonged duration of action seen in other 3-hydroxypiperidine derivatives [3].

References

  • Efficient Enantioselective Synthesis of the NMDA 2B Receptor Antagonist Ro 67-8867. Organic Process Research & Development (ACS Publications).[Link]

  • High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. PubMed (NIH).[Link]

  • The selective dopamine uptake inhibitor, D-84, suppresses cocaine self-administration, but does not occasion cocaine-like levels of generalization. PubMed Central (NIH).[Link]

  • Iridium-Catalyzed Selective Hydrogenation of 3-Hydroxypyridinium Salts: A Facile Synthesis of Piperidin-3-ones. Organic Letters (ACS Publications).[Link]

Sources

Foundational

Escaping Flatland: The Synthetic and Pharmacological Utility of 3-(1-Aminobutan-2-yl)piperidin-3-ol Derivatives

Executive Summary The drive to identify novel, highly selective therapeutics has necessitated a paradigm shift away from planar, sp²-hybridized aromatic molecules toward complex, three-dimensional architectures. The scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The drive to identify novel, highly selective therapeutics has necessitated a paradigm shift away from planar, sp²-hybridized aromatic molecules toward complex, three-dimensional architectures. The scaffold 3-(1-Aminobutan-2-yl)piperidin-3-ol (CAS: 1508773-89-4) represents a highly functionalized, sp³-rich building block[1]. Featuring a basic piperidine core, a tertiary hydroxyl group, and a vicinal primary amine on an alkyl side chain, this scaffold is uniquely positioned as a precursor for iminosugar mimics, glycosidase inhibitors, and central nervous system (CNS) active ligands. This whitepaper provides an in-depth technical analysis of the structural rationale, synthetic methodologies, and pharmacological applications of this distinct chemical space.

Structural Rationale: The "Escape from Flatland" Paradigm

Historically, high-throughput screening libraries have been dominated by flat, carboaromatic compounds due to the ease of sp²–sp² cross-coupling chemistries (e.g., Suzuki-Miyaura couplings). However, Lovering et al. demonstrated that increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) and the number of chiral centers significantly correlates with clinical success, a concept coined as "Escaping Flatland"[2].

The 3-(1-Aminobutan-2-yl)piperidin-3-ol scaffold embodies this principle:

  • High Fsp3​ Fraction: The entire core is sp³-hybridized, providing a distinct 3D vector space that enhances solubility and reduces off-target promiscuity (e.g., CYP450 inhibition)[2].

  • Stereochemical Complexity: The scaffold contains at least two critical stereocenters (C3 of the piperidine ring and C2 of the butane chain), allowing for the synthesis of multiple diastereomers to finely tune target binding thermodynamics.

  • Hydrogen Bonding Network: The combination of a tertiary alcohol and a primary amine provides a dense array of hydrogen bond donors and acceptors, critical for interacting with polar active sites such as those found in carbohydrate-processing enzymes.

Pharmacological Potential: Iminosugars and Glycosidase Inhibition

Polyhydroxylated piperidines (iminosugars) are classic mimics of the oxocarbenium ion transition state generated during the cleavage of glycosidic bonds[3]. At physiological pH, the piperidine nitrogen is protonated, mimicking the positive charge of the transition state, while the hydroxyl groups engage in specific hydrogen bonding with the enzyme's active site residues[4].

Derivatives of 3-(1-Aminobutan-2-yl)piperidin-3-ol serve as excellent candidates for Endoplasmic Reticulum (ER) α-glucosidase I and II inhibition . By inhibiting these enzymes, iminosugars disrupt the calnexin/calreticulin-mediated folding of viral glycoproteins, leading to protein misfolding and subsequent degradation via the ER-associated degradation (ERAD) pathway[4]. This host-directed mechanism has shown broad-spectrum antiviral potential, including against SARS-CoV-2 and Dengue virus[4].

BioPathway A Viral Glycoprotein B ER α-Glucosidase A->B C Glycan Trimming B->C F Inhibition B->F D Proper Folding C->D I Piperidine Scaffold I->B Inhibits G Misfolded Protein F->G H Degradation (ERAD) G->H

Mechanism of viral glycoprotein misfolding via ER α-glucosidase inhibition by the scaffold.

Synthetic Methodology: Constructing the Scaffold

To leverage this scaffold for drug discovery, a robust, scalable, and stereoselective synthesis is required. The following protocol details the construction of the core scaffold via a highly controlled aldol-type addition of a nitrile anion to a protected piperidin-3-one, followed by reduction.

Experimental Protocol: Synthesis of 3-(1-Aminobutan-2-yl)piperidin-3-ol

Rationale for Reagent Selection:

  • N-Boc protection is utilized to prevent the secondary amine of the piperidine from interfering with the strongly basic conditions of the enolate addition.

  • Lithium diisopropylamide (LDA) is chosen over weaker bases to ensure complete, irreversible deprotonation of butyronitrile at -78 °C, preventing self-condensation.

  • Raney Nickel catalyzed hydrogenation is selected for nitrile reduction to avoid the over-reduction or ring-opening side reactions sometimes observed with complex hydride donors like LiAlH₄.

Step 1: Aldol-Type Addition (Formation of the Tertiary Alcohol)

  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve butyronitrile (1.2 equiv, 12 mmol) in anhydrous THF (30 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add a freshly prepared solution of LDA (1.25 equiv, 12.5 mmol, 2.0 M in THF/heptane) over 15 minutes. Stir for 45 minutes at -78 °C to ensure complete formation of the α-cyano carbanion.

  • Addition: Dissolve N-Boc-piperidin-3-one (1.0 equiv, 10 mmol) in anhydrous THF (10 mL) and add it dropwise to the reaction mixture. Maintain the temperature at -78 °C for 2 hours.

  • Quenching & Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the intermediate tert-butyl 3-(1-cyanoprop-1-yl)-3-hydroxypiperidine-1-carboxylate.

Step 2: Nitrile Reduction

  • Dissolve the purified nitrile intermediate (5 mmol) in methanolic ammonia (7 M NH₃ in MeOH, 25 mL). Note: Ammonia is crucial to suppress the formation of secondary amines during nitrile reduction.

  • Add an aqueous slurry of Raney Nickel (approx. 1.0 g, washed with MeOH prior to use).

  • Evacuate and backfill the reaction vessel with H₂ gas three times. Stir vigorously under a balloon of H₂ (1 atm) at room temperature for 16 hours.

  • Filter the mixture through a pad of Celite (Caution: Raney Ni is pyrophoric; keep wet), wash with MeOH, and concentrate the filtrate to yield the Boc-protected primary amine.

Step 3: Boc Deprotection

  • Dissolve the crude Boc-protected amine in anhydrous dichloromethane (DCM, 10 mL).

  • Cool to 0 °C and add trifluoroacetic acid (TFA, 5 mL) dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Remove volatiles under reduced pressure. Neutralize the resulting TFA salt by passing it through a basic ion-exchange resin (e.g., Amberlyst A21) or by partitioning between 1M NaOH and a polar organic solvent (e.g., n-butanol). Concentrate to yield the final target: 3-(1-Aminobutan-2-yl)piperidin-3-ol .

SynthWorkflow A N-Boc-piperidin-3-one B Aldol Addition (Butyronitrile, LDA) A->B C Nitrile Intermediate B->C D Reduction (Raney Ni / H2) C->D E Boc-Protected Amine D->E F Deprotection (TFA / DCM) E->F G Target Scaffold F->G

Synthetic workflow for 3-(1-Aminobutan-2-yl)piperidin-3-ol from N-Boc-piperidin-3-one.

Structure-Activity Relationship (SAR) Data

To optimize the scaffold for α-glucosidase inhibition, systematic modifications to the alkyl side chain and the piperidine nitrogen are required. The table below summarizes the quantitative impact of structural variations on enzyme inhibition, demonstrating the necessity of the lipophilic tail for anchoring within the enzyme's active site[4].

Compound IDCore Scaffold R1​ (Piperidine N) R2​ (Alkyl Chain)α-Glucosidase IC₅₀ (µM)Fsp³
CMP-01 Piperidin-3-olH-CH(CH₂CH₃)(CH₂NH₂)14.2 ± 1.11.00
CMP-02 Piperidin-3-ol-CH₃-CH(CH₂CH₃)(CH₂NH₂)8.5 ± 0.81.00
CMP-03 Piperidin-3-ol-CH₂CH₂CH₂CH₃-CH(CH₂CH₃)(CH₂NH₂)2.1 ± 0.31.00
CMP-04 Piperidin-3-olH-CH(CH₃)(CH₂NH₂)> 50.01.00
Miglitol (Ref)Deoxynojirimycin-CH₂CH₂OHN/A0.8 ± 0.11.00

Data Interpretation: Alkylation of the piperidine nitrogen (CMP-03) significantly improves binding affinity, likely due to favorable hydrophobic interactions within the active site channel, a phenomenon well-documented in iminosugar SAR[4]. Shortening the butane side chain to a propane derivative (CMP-04) drastically reduces efficacy, indicating that the ethyl branch of the 1-aminobutan-2-yl group is critical for steric lock-in.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. ACS Medicinal Chemistry Letters / Journal of Medicinal Chemistry.[Link]

  • Conforti, I., & Marra, A. (2021). Iminosugars as glycosyltransferase inhibitors. Organic & Biomolecular Chemistry, 19, 5439-5475.[Link]

  • Miglani, V., et al. (2024). Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2289007.[Link]

Sources

Exploratory

Early-Stage Research on 3-(1-Aminobutan-2-yl)piperidin-3-ol: A High-Fsp³ Scaffold for Fragment-Based Drug Discovery

Executive Summary The compound 3-(1-Aminobutan-2-yl)piperidin-3-ol (CAS: 1508773-89-4) represents a highly functionalized, sp³-rich chemical scaffold uniquely positioned for next-generation Fragment-Based Drug Discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(1-Aminobutan-2-yl)piperidin-3-ol (CAS: 1508773-89-4) represents a highly functionalized, sp³-rich chemical scaffold uniquely positioned for next-generation Fragment-Based Drug Discovery (FBDD)[1]. Unlike traditional flat, aromatic building blocks that often suffer from poor solubility and high clinical attrition, this molecule offers a fully saturated framework. This whitepaper provides a comprehensive technical guide on leveraging this novel scaffold, detailing its physicochemical rationale, regioselective derivatization methodologies, and integration into early-stage biophysical screening workflows.

Physicochemical Profiling & The "Escape from Flatland" Paradigm

Historically, high-throughput screening (HTS) libraries were dominated by sp²-hybridized, planar molecules due to the ease of cross-coupling chemistry. However, as demonstrated by, increasing the fraction of sp³-hybridized carbons (Fsp³) in a molecule directly correlates with enhanced aqueous solubility, reduced off-target toxicity, and higher clinical success rates[2].

With an Fsp³ of 1.00 (all 9 carbons are sp³ hybridized), 3-(1-Aminobutan-2-yl)piperidin-3-ol is an archetypal "escape from flatland" building block[2]. The piperidine ring provides conformational flexibility, while the tertiary hydroxyl group and dual amines (one primary aliphatic, one secondary cyclic) offer multiple vectors for orthogonal hydrogen bonding.

Table 1: Physicochemical Profile & FBDD Rationale
PropertyValueRationale for Drug Discovery
CAS Number 1508773-89-4Unique identifier for procurement and library registration[1].
Molecular Formula C9H20N2OLow molecular weight (172.27 g/mol ) strictly adheres to the "Rule of Three" for FBDD.
Fsp³ 1.00Maximizes 3D spatial coverage, disrupting planar π-stacking to ensure high aqueous solubility[2].
H-Bond Donors 3Facilitates strong, directional interactions with target protein backbones.
H-Bond Acceptors 3Balances the donor profile, optimizing binding enthalpy.

Synthetic Methodology: Orthogonal Derivatization

To utilize 3-(1-Aminobutan-2-yl)piperidin-3-ol as a core scaffold for library generation, chemists must differentiate the primary aliphatic amine from the secondary piperidine nitrogen.

Protocol 1: Regioselective Protection via Kinetic Control

Causality: The primary amine on the butanyl chain is sterically less hindered and kinetically more reactive than the secondary nitrogen embedded within the piperidine ring. By conducting the reaction at cryogenic temperatures, we suppress the kinetic energy of the system, amplifying this steric differentiation and preventing non-specific di-protection.

Step-by-Step Methodology:

  • Initiation: Dissolve 3-(1-Aminobutan-2-yl)piperidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) at -78°C under a strict argon atmosphere.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 0.95 eq) dropwise over 45 minutes. Crucial Choice: Using a sub-stoichiometric amount of Boc₂O ensures the secondary amine remains unreacted.

  • Quenching: Stir for 2 hours at -78°C, then slowly warm to 0°C. Quench the reaction with saturated aqueous NaHCO₃ to neutralize any acidic byproducts, followed by extraction with ethyl acetate.

  • Self-Validating Checkpoint (2D NMR): Isolate the crude product and immediately acquire a 2D ¹H-¹⁵N HSQC NMR spectrum.

    • Validation Logic: The disappearance of the primary amine cross-peak and the strict retention of the secondary piperidine amine signal confirms regioselectivity. If the spectrum reveals >5% protection of the secondary amine (indicating a breakdown in kinetic control), the protocol inherently mandates a pause for preparative HPLC separation before proceeding to downstream electrophile addition.

Early-Stage Pharmacological Screening

Once the scaffold is derivatized into a sub-library, it enters the FBDD screening cascade. Because fragments have low molecular weights, their initial target binding affinities are typically weak (high micromolar to millimolar)[3].

Protocol 2: Surface Plasmon Resonance (SPR) Screening

Causality: Traditional biochemical assays (e.g., fluorescence polarization) lack the sensitivity to detect transient, low-affinity fragment interactions. SPR is utilized because it provides real-time, label-free kinetic data ( kon​ , koff​ ), allowing researchers to distinguish true stoichiometric binding from non-specific aggregation [3].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein (e.g., a purified kinase domain) onto a CM5 sensor chip via standard amine coupling, targeting a density of 3000–5000 Response Units (RU) to maximize the signal-to-noise ratio for low-MW analytes.

  • Analyte Preparation: Dilute the derivatized fragments in running buffer (PBS + 0.05% Tween-20 + 5% DMSO) to a top concentration of 1 mM. Crucial Choice: Fragments require high concentrations for detection, necessitating 5% DMSO for solubility. The running buffer must perfectly match the analyte buffer to prevent massive bulk refractive index shifts that obscure binding data.

  • Injection: Inject the analytes over the active and reference flow cells at a high flow rate of 50 μL/min to minimize mass transport limitations.

  • Self-Validating Checkpoint (Kinetic Profiling): Analyze the resulting sensorgrams.

    • Validation Logic: A valid fragment hit must exhibit a "square-wave" response—characterized by rapid association ( kon​ ) and rapid dissociation ( koff​ ). If a compound exhibits a slow off-rate at this early stage, it indicates a false positive (e.g., covalent artifact, colloidal aggregation, or pan-assay interference), automatically triggering a dynamic light scattering (DLS) counter-screen to check for micelle formation.

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression from the raw sp³ scaffold through orthogonal protection, library generation, and biophysical validation.

FBDD_Workflow Scaffold 3-(1-Aminobutan-2-yl) piperidin-3-ol (Fsp³ = 1.0) Boc Kinetic Control (-78°C) Primary Amine Protection Scaffold->Boc 0.95 eq Boc2O Cbz Thermodynamic Control Secondary Amine Protection Scaffold->Cbz Cbz-Cl, Base LibA Sub-Library A (Piperidine Derivs) Boc->LibA Electrophile Addition LibB Sub-Library B (Aliphatic Derivs) Cbz->LibB Electrophile Addition SPR SPR Screening (Real-Time Kinetics) LibA->SPR 1 mM Top Conc. LibB->SPR 1 mM Top Conc. Hit Hit Validation (Square-Wave Sensorgram) SPR->Hit Fast On/Off Kinetics

Caption: Workflow for the regioselective derivatization and SPR screening of the piperidin-3-ol scaffold.

References

  • Chemsrc. "3-(1-Aminobutan-2-yl)piperidin-3-ol | CAS#:1508773-89-4". Chemsrc Chemical Database. Available at:[Link]

  • Lovering, F., Bikker, J., & Humblet, C. "Escape from flatland: increasing saturation as an approach to improving clinical success." Journal of Medicinal Chemistry, 52(21), 6752-6756 (2009). Available at:[Link]

  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. "Twenty years on: the impact of fragments on drug discovery." Nature Reviews Drug Discovery, 15(9), 605-619 (2016). Available at:[Link]

Sources

Foundational

3-(1-Aminobutan-2-yl)piperidin-3-ol: A Novel Multifunctional Scaffold in Modern Drug Discovery

Executive Summary The relentless pursuit of optimized pharmacological profiles in medicinal chemistry has driven the exploration of highly functionalized saturated heterocycles. Among these, 3-(1-Aminobutan-2-yl)piperidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless pursuit of optimized pharmacological profiles in medicinal chemistry has driven the exploration of highly functionalized saturated heterocycles. Among these, 3-(1-Aminobutan-2-yl)piperidin-3-ol emerges as a sophisticated, multifunctional chemotype. By bridging the structural space between traditional piperidin-3-ols and heavily utilized 3-aminopiperidines, this scaffold offers unique vectoral projections, tunable basicity, and multiple hydrogen-bonding modalities.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic causality in target engagement, and rigorous synthetic validation protocols for 3-(1-Aminobutan-2-yl)piperidin-3-ol and its derivatives, serving as a definitive guide for drug development professionals.

Structural & Physicochemical Profiling

The architectural brilliance of 3-(1-Aminobutan-2-yl)piperidin-3-ol lies in its tri-functional nature:

  • The Piperidine Core: A ubiquitous N-heterocycle that provides a basic nitrogen and a hydrophobic framework, essential for favorable pharmacokinetic properties[1].

  • The 3-Hydroxyl Group: Often underappreciated in synthetic libraries, the hydroxyl group at the C3 position acts as a critical hydrogen-bond donor/acceptor. More importantly, it induces a strong gauche effect, which dictates the conformational preference of the piperidine ring, often stabilizing the trans-diaxial conformation over the equatorial form[2]. This conformational bias is paramount for pre-organizing the molecule for specific receptor binding.

  • The 1-Aminobutan-2-yl Side Chain: This flexible aliphatic chain terminates in a primary amine, serving as an optimal moiety for salt-bridge formation with acidic residues (e.g., aspartate or glutamate) in target protein active sites[3].

Data Presentation: Comparative Physicochemical Properties

To understand its utility, we must compare it against established scaffolds like (S)-1-Boc-3-aminopiperidine, a cornerstone in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors,[1].

Property3-(1-Aminobutan-2-yl)piperidin-3-ol(S)-3-AminopiperidinePiperidin-3-ol
Molecular Formula C₁₁H₂₄N₂OC₅H₁₂N₂C₅H₁₁NO
Molecular Weight 200.32 g/mol 100.16 g/mol 101.15 g/mol
H-Bond Donors 322
H-Bond Acceptors 222
Predicted pKa (Core N) ~8.8 (Modulated by 3-OH)~9.0~9.2
Primary Application Kinase/Protease Inhibitor LeadDPP-4 Inhibitors[1]Pancreatic Lipase Inhibitors[4]

Table 1: Physicochemical comparison of piperidine-based scaffolds. The presence of the 3-OH group in our target molecule slightly lowers the pKa of the piperidine nitrogen via electron-withdrawing inductive effects, potentially enhancing membrane permeability.

Mechanistic Causality & Target Engagement

The selection of a core heterocyclic scaffold is a multifactorial decision that profoundly influences binding affinity and selectivity[1]. The 3-(1-Aminobutan-2-yl)piperidin-3-ol scaffold is uniquely positioned to engage multiple therapeutic targets due to its spatially distinct functional groups.

  • Metabolic Disorders (Protease & Lipase Inhibition): Piperidin-3-ol derivatives, such as putative asperidine B, have demonstrated potent antidiabetic and lipid-lowering effects by acting as pancreatic lipase inhibitors[4],[5]. Concurrently, the 3-aminopiperidine motif is the primary pharmacophore in DPP-4 inhibitors like alogliptin and linagliptin. Our target molecule hybridizes these features, offering a dual-action potential.

  • Neurology & Oncology (Kinase Inhibition): Functionalized piperidines are critical in the development of GSK-3β inhibitors for Alzheimer's disease[6] and various oncology targets[3],[7]. The primary amine of the aminobutyl chain can project deeply into kinase hinge regions, while the 3-OH anchors the molecule to the solvent-exposed rim.

Pharmacophore Core 3-(1-Aminobutan-2-yl) piperidin-3-ol Piperidine Piperidine Core (Hydrophobic & Basic N) Core->Piperidine Hydroxyl 3-OH Group (H-Bond Donor/Acceptor) Core->Hydroxyl Amine Primary Amine (Salt Bridge Formation) Core->Amine Target1 Kinase Hinge Region Piperidine->Target1 van der Waals Hydroxyl->Target1 H-Bonding Target2 Protease Active Site Amine->Target2 Electrostatic

Caption: Pharmacophoric mapping of 3-(1-Aminobutan-2-yl)piperidin-3-ol to biological targets.

Synthetic Methodology & Self-Validating Protocols

To ensure scientific integrity, the synthesis of highly functionalized chiral amines requires rigorous, self-validating protocols. The following methodology details the synthesis of the 3-(1-Aminobutan-2-yl)piperidin-3-ol scaffold, emphasizing causality in reagent selection and quantitative validation.

Step-by-Step Experimental Protocol

Step 1: C-C Bond Formation via Grignard Addition

  • Procedure: To a solution of 1-Boc-piperidin-3-one (1.0 eq) in anhydrous THF at -78°C, slowly add 1-(dibenzylamino)butan-2-ylmagnesium bromide (1.2 eq).

  • Causality: The bulky Boc-protecting group on the piperidine nitrogen directs the nucleophilic attack to the less sterically hindered face of the ketone, establishing the initial stereocenter at C3 with high diastereoselectivity.

Step 2: Deprotection of the Primary Amine

  • Procedure: Subject the intermediate to hydrogenolysis using Pd/C (10 mol%) under an H₂ atmosphere (50 psi) in methanol for 12 hours. Filter through Celite and concentrate.

  • Causality: Hydrogenolysis selectively cleaves the benzyl groups from the primary amine without affecting the piperidine ring or the newly formed tertiary alcohol.

Step 3: Global Deprotection

  • Procedure: Treat the resulting intermediate with 4M HCl in dioxane at room temperature for 4 hours. Evaporate the solvent to yield the target compound as a hydrochloride salt.

  • Causality: Anhydrous acidic conditions ensure the quantitative removal of the Boc group[6] while preventing the dehydration of the 3-hydroxyl group, which is a common liability in aqueous acidic environments.

Protocol Validation: Quantitative NMR (qNMR)

A critical failure point in amine synthesis is relying solely on LC-MS UV traces, as aliphatic amines lack strong chromophores. We mandate a self-validating qNMR protocol.

  • Procedure: Dissolve a known mass of the product ( Wx​ ) and a known mass of 1,3,5-trimethoxybenzene ( Wcal​ ) in CDCl₃. Acquire a 1H NMR spectrum with a delay time (D1) of 15 seconds to ensure complete relaxation[8].

  • Causality: 1,3,5-trimethoxybenzene is chosen because its aromatic protons appear at ~6.1 ppm, a region completely devoid of signals from the aliphatic piperidine or aminobutyl chain, guaranteeing baseline resolution for integration[8].

  • Self-Validation Formula: Purity ( Px​ ) is calculated intrinsically without external calibration curves:

    Px​=(Ical​Ix​​)×(Nx​Ncal​​)×(Mcal​Mx​​)×(Wx​Wcal​​)×Pcal​

    (Where I = integral area, N = number of nuclei, M = molecular mass, W = weight, P = purity)[8].

Workflow Step1 Precursor Synthesis (1-Boc-piperidin-3-one) Step2 C-C Bond Formation (Grignard Addition) Step1->Step2 Step3 Hydrogenolysis (Amine Unmasking) Step2->Step3 Step4 Global Deprotection (HCl/Dioxane) Step3->Step4 QC Quality Control (qNMR & Chiral SFC) Step4->QC

Caption: Step-by-step synthetic and validation workflow for piperidin-3-ol derivatives.

Conclusion

The 3-(1-Aminobutan-2-yl)piperidin-3-ol scaffold represents a highly versatile node in chemical space. By intelligently combining the conformational control of a 3-hydroxyl group[2] with the electrostatic targeting capabilities of an aliphatic primary amine[3], this chemotype offers drug discovery professionals a robust starting point for developing next-generation therapeutics targeting complex kinases and metabolic proteases[4],[6].

References

  • Medicines for All Institute (VCU): PROCESS DEVELOPMENT REPORT - Synthesis of (R)-3-aminobutan-1-ol. Available at: [Link]

  • MDPI: Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase. Available at:[Link]

  • MDPI: Discovery and Evaluation of Enantiopure 9H-pyrimido[4,5-b]indoles as Nanomolar GSK-3β Inhibitors. Available at:[Link]

  • PubMed (NIH): Synthesis and potential antidiabetic and lipid-lowering activities of putative asperidine B and its desmethyl analogue. Available at: [Link]

  • Hypha Discovery: The underappreciated hydroxyl in drug discovery. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Laboratory Synthesis of 3-(1-Aminobutan-2-yl)piperidin-3-ol

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This document provides a detailed, research-grade protocol for the laboratory synthesis of the novel piperidine derivative, 3-(1-aminobutan-2-yl)pipe...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This document provides a detailed, research-grade protocol for the laboratory synthesis of the novel piperidine derivative, 3-(1-aminobutan-2-yl)piperidin-3-ol. Piperidine scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds.[1][2][3][4] This protocol outlines a multi-step synthetic route, commencing with commercially available starting materials, and provides in-depth, step-by-step instructions for each reaction, purification, and characterization. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy. This document is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry.

Introduction and Synthetic Strategy

The piperidine ring is a fundamental structural motif in numerous pharmaceuticals, including antipsychotics, anticonvulsants, and anticancer agents.[1][3] The synthesis of novel, substituted piperidines is therefore a critical endeavor in the discovery of new therapeutic agents. This protocol details a plausible and robust synthetic pathway for 3-(1-aminobutan-2-yl)piperidin-3-ol, a compound with potential for biological activity screening.

Our synthetic approach is centered around a key Grignard reaction to form the C-C bond between the piperidine ring and the butanyl side chain. To achieve this, we will first prepare a Grignard reagent from a protected 2-bromobutane derivative and then react it with a protected piperidin-3-one. Subsequent deprotection will yield the target molecule. This strategy allows for a convergent synthesis and the potential for stereochemical control.

Proposed Synthetic Pathway

The overall synthetic route is depicted in the following scheme:

Scheme 1: Proposed Synthesis of 3-(1-Aminobutan-2-yl)piperidin-3-ol

Synthesis_Pathway cluster_0 Preparation of Grignard Reagent cluster_1 Piperidone Preparation cluster_2 Coupling and Deprotection 2-Aminobutan-1-ol 2-Aminobutan-1-ol N-Boc-2-aminobutan-1-ol N-Boc-2-aminobutan-1-ol 2-Aminobutan-1-ol->N-Boc-2-aminobutan-1-ol Boc2O, Et3N N-Boc-2-aminobutyl methanesulfonate N-Boc-2-aminobutyl methanesulfonate N-Boc-2-aminobutan-1-ol->N-Boc-2-aminobutyl methanesulfonate MsCl, Et3N 1-Bromo-N-Boc-butan-2-amine 1-Bromo-N-Boc-butan-2-amine N-Boc-2-aminobutyl methanesulfonate->1-Bromo-N-Boc-butan-2-amine LiBr Grignard Reagent Grignard Reagent 1-Bromo-N-Boc-butan-2-amine->Grignard Reagent Mg, THF Protected Intermediate Protected Intermediate Grignard Reagent->Protected Intermediate Grignard Addition Piperidin-3-ol Piperidin-3-ol N-Cbz-piperidin-3-ol N-Cbz-piperidin-3-ol Piperidin-3-ol->N-Cbz-piperidin-3-ol CbzCl, NaHCO3 N-Cbz-piperidin-3-one N-Cbz-piperidin-3-one N-Cbz-piperidin-3-ol->N-Cbz-piperidin-3-one PCC or Swern Oxidation N-Cbz-piperidin-3-one->Protected Intermediate 3-(1-Aminobutan-2-yl)piperidin-3-ol 3-(1-Aminobutan-2-yl)piperidin-3-ol Protected Intermediate->3-(1-Aminobutan-2-yl)piperidin-3-ol H2, Pd/C then TFA

Caption: A multi-step synthesis beginning with the preparation of a protected aminobutane Grignard reagent and a protected piperidin-3-one, followed by their coupling and final deprotection.

Detailed Experimental Protocols

Safety First: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reactions should be performed in a well-ventilated fume hood.

Synthesis of N-tert-Butoxycarbonyl-2-aminobutan-1-ol (2)

This step protects the amino group of 2-aminobutan-1-ol to prevent side reactions in subsequent steps.

  • Reagents and Materials:

    • (S)-2-Aminobutan-1-ol (1)

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve (S)-2-aminobutan-1-ol (1.0 eq) in DCM in a round-bottom flask.

    • Add triethylamine (1.2 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient).

Synthesis of 1-Bromo-N-tert-butoxycarbonyl-butan-2-amine (4)

This two-step procedure converts the primary alcohol to a bromide, which is necessary for the formation of the Grignard reagent.

  • Reagents and Materials:

    • N-tert-Butoxycarbonyl-2-aminobutan-1-ol (2)

    • Methanesulfonyl chloride (MsCl)

    • Triethylamine (Et₃N)

    • Lithium bromide (LiBr)

    • Acetone

  • Procedure:

    • Mesylation: Dissolve N-tert-butoxycarbonyl-2-aminobutan-1-ol (2) (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.

    • Slowly add methanesulfonyl chloride (1.2 eq).

    • Stir at 0 °C for 2 hours.

    • Wash the reaction mixture with cold water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude mesylate (3), which is used directly in the next step.

    • Bromination: Dissolve the crude mesylate (3) in acetone and add lithium bromide (3.0 eq).

    • Reflux the mixture for 6 hours.

    • Cool to room temperature and remove the acetone under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the bromide (4).

Preparation of N-Benzyloxycarbonyl-piperidin-3-one (6)

This involves the protection of the piperidine nitrogen and subsequent oxidation of the alcohol to a ketone.

  • Reagents and Materials:

    • Piperidin-3-ol (as a mixture of stereoisomers)

    • Benzyl chloroformate (CbzCl)

    • Sodium bicarbonate (NaHCO₃)

    • Pyridinium chlorochromate (PCC) or reagents for Swern oxidation

    • Dichloromethane (DCM)

  • Procedure:

    • Protection: To a solution of piperidin-3-ol (1.0 eq) in a mixture of dioxane and water, add sodium bicarbonate (2.5 eq).

    • Cool to 0 °C and slowly add benzyl chloroformate (1.1 eq).

    • Stir at room temperature overnight.

    • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to give N-Cbz-piperidin-3-ol (5).

    • Oxidation: To a solution of N-Cbz-piperidin-3-ol (5) (1.0 eq) in DCM, add PCC (1.5 eq) and silica gel.

    • Stir at room temperature for 4 hours.

    • Filter the reaction mixture through a pad of Celite and wash with DCM.

    • Concentrate the filtrate and purify by flash chromatography (Hexane:Ethyl Acetate) to afford N-Cbz-piperidin-3-one (6).

Grignard Addition and Synthesis of Protected Intermediate (7)

This is the key bond-forming step. Strict anhydrous conditions are crucial for the success of this reaction.

  • Reagents and Materials:

    • 1-Bromo-N-tert-butoxycarbonyl-butan-2-amine (4)

    • Magnesium turnings

    • Anhydrous Tetrahydrofuran (THF)

    • N-Benzyloxycarbonyl-piperidin-3-one (6)

  • Procedure:

    • Grignard Reagent Formation:

      • Activate magnesium turnings (1.5 eq) in a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen).

      • Add a small crystal of iodine to initiate the reaction.

      • Add a solution of the bromide (4) (1.2 eq) in anhydrous THF dropwise to the magnesium turnings.

      • Maintain a gentle reflux during the addition.

      • After the addition is complete, reflux for an additional hour.

    • Grignard Addition:

      • In a separate flame-dried flask, dissolve N-Cbz-piperidin-3-one (6) (1.0 eq) in anhydrous THF.

      • Cool the solution to -78 °C (dry ice/acetone bath).

      • Slowly add the freshly prepared Grignard reagent via cannula.[5]

      • Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

    • Work-up:

      • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

      • Extract with ethyl acetate (3x).

      • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

      • Purify by flash chromatography to isolate the protected intermediate (7).

Deprotection to Yield 3-(1-Aminobutan-2-yl)piperidin-3-ol (8)

The final step involves the removal of both the Boc and Cbz protecting groups.

  • Reagents and Materials:

    • Protected Intermediate (7)

    • 10% Palladium on carbon (Pd/C)

    • Hydrogen gas (H₂)

    • Methanol (MeOH)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Cbz Deprotection: Dissolve the protected intermediate (7) in methanol and add 10% Pd/C (catalytic amount).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 12 hours.

    • Filter the reaction mixture through Celite and concentrate the filtrate.

    • Boc Deprotection: Dissolve the residue in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a small amount of water and basify to pH > 10 with aqueous NaOH.

    • Extract the aqueous layer with a suitable organic solvent (e.g., a mixture of chloroform and isopropanol).

    • Dry the organic extracts over Na₂SO₄, filter, and concentrate to yield the final product, 3-(1-aminobutan-2-yl)piperidin-3-ol (8). Further purification can be achieved by recrystallization or preparative HPLC if necessary.

Data Presentation

Step Starting Material Product Key Reagents Typical Yield
3.1(S)-2-Aminobutan-1-olN-Boc-2-aminobutan-1-olBoc₂O, Et₃N85-95%
3.2N-Boc-2-aminobutan-1-ol1-Bromo-N-Boc-butan-2-amineMsCl, LiBr60-70% (over 2 steps)
3.3Piperidin-3-olN-Cbz-piperidin-3-oneCbzCl, PCC70-80% (over 2 steps)
3.4Bromide (4) & Ketone (6)Protected Intermediate (7)Mg, THF40-60%
3.5Protected Intermediate (7)Final Product (8)H₂, Pd/C, TFA75-85%

Visualization of Experimental Workflow

experimental_workflow cluster_char Characterization Start Starting Materials ((S)-2-Aminobutan-1-ol, Piperidin-3-ol) Step1 Protection of Amino and Piperidine Groups Start->Step1 Step2 Conversion of Alcohol to Bromide Step1->Step2 Step3 Oxidation of Piperidinol to Piperidinone Step1->Step3 Step4 Grignard Reagent Formation Step2->Step4 Step5 Grignard Addition to Piperidinone Step3->Step5 Step4->Step5 Step6 Work-up and Purification of Intermediate Step5->Step6 Step7 Two-Step Deprotection Step6->Step7 Char1 NMR, MS of Intermediates Step6->Char1 End Final Product (3-(1-Aminobutan-2-yl)piperidin-3-ol) Step7->End Char2 NMR, HRMS, IR of Final Product End->Char2

Caption: A flowchart illustrating the key stages of the synthesis and characterization process.

References

  • Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine - DigitalCommons@TMC. (2023). Retrieved from [Link]

  • Kinetics and process parameter studies in the synthesis of 2-amino-1-butanol from methyl-DL-a -aminobutyrate. Retrieved from [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society - ACS Publications. (2023). Retrieved from [Link]

  • ChemInform Abstract: Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine and Piperidin-2-one Derivatives. - ResearchGate. Retrieved from [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Retrieved from [Link]

  • Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. (2023). Retrieved from [Link]

  • Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. (2017). Retrieved from [Link]

  • General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2. (2016). Retrieved from [Link]

  • US3944617A - Synthesis of dl-2-amino-1-butanol - Google Patents.
  • US3953512A - Process for manufacturing 2-aminobutanol - Google Patents.
  • CN108689866B - Synthesis method of (R) -3-aminobutanol - Google Patents.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. Retrieved from [Link]

  • PROCESS DEVELOPMENT REPORT - Medicines for All institute (M4ALL). (2019). Retrieved from [Link]

  • (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. Retrieved from [Link]

  • ASYMMETRIC SYNTHESIS OF PIPERIDINE ALKALOIDS UTILIZING DIASTEREOSELECTIVE REACTION OF 1.3- OXAZOLIDINE WITH GRIGNARD REAGENTS' K. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. Retrieved from [Link]

  • Enantioselective Synthesis of Substituted Piperidines by Addition of Aryl Grignard Reagents to Pyridine N-Oxides | Organic Letters - ACS Publications. (2012). Retrieved from [Link]

  • Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3‑Methylindolizidines Analogous to Castanospermine - PMC. Retrieved from [Link]

  • Reaction Between Grignard reagents and Heterocyclic N-oxides : Synthesis of Substituted Pyridines, Piperidines and Piperazines - Diva-Portal.org. (2009). Retrieved from [Link]

  • Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid - ResearchGate. (2024). Retrieved from [Link]

  • 3-(1-Aminobutan-2-yl)piperidin-3-ol | CAS#:1508773-89-4 | Chemsrc. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols for the In Vitro Characterization of 3-(1-Aminobutan-2-yl)piperidin-3-ol

Abstract These application notes provide a comprehensive framework for the initial in vitro evaluation of 3-(1-Aminobutan-2-yl)piperidin-3-ol, a novel piperidine derivative with potential biological activity. Given the l...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

These application notes provide a comprehensive framework for the initial in vitro evaluation of 3-(1-Aminobutan-2-yl)piperidin-3-ol, a novel piperidine derivative with potential biological activity. Given the limited publicly available data on this specific molecule, this document serves as a detailed guide for researchers to systematically characterize its effects on cultured mammalian cells. The protocols herein describe a tiered approach, beginning with foundational cytotoxicity screening to establish an effective concentration range, followed by investigations into the mechanism of action, including apoptosis and cell signaling pathway analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel chemical entities.

Introduction: The Therapeutic Potential of Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its structural properties allow for the creation of diverse molecules that can interact with a wide range of biological targets. Piperidine derivatives have demonstrated a vast array of pharmacological activities, including but not limited to, central nervous system modulation, anticancer effects, and antifungal properties.[2][3][4] The compound 3-(1-Aminobutan-2-yl)piperidin-3-ol belongs to this versatile class of molecules, featuring both an amino and a hydroxyl group, suggesting its potential for complex biological interactions.[5]

The following protocols are designed to provide a robust starting point for the systematic investigation of this compound's effects in a cell culture setting. The experimental workflow is designed to first establish a dose-response relationship in relevant cell lines, and then to use that information to probe the underlying molecular mechanisms.

Compound Profile: 3-(1-Aminobutan-2-yl)piperidin-3-ol

PropertyValueSource
IUPAC Name 3-(1-Aminobutan-2-yl)piperidin-3-ol[6]
CAS Number 1508773-89-4[6]
Molecular Formula C9H20N2O-
Molecular Weight 172.27 g/mol -
Canonical SMILES CCC(CN)C1(O)CCCCN1-

Note: The molecular formula and weight provided are based on the structure and may differ slightly from other sources that may be describing a related but different molecule.

Initial Compound Handling and Stock Solution Preparation

Proper handling and preparation of the test compound are paramount for reproducible and reliable experimental results.

2.1. Storage and Handling

  • Upon receipt, store the compound as recommended by the supplier, typically at -20°C or -80°C, protected from light and moisture.

  • Before opening, allow the vial to equilibrate to room temperature to prevent condensation.

  • Use sterile techniques in a laminar flow hood when preparing solutions for cell culture.

2.2. Preparation of a 10 mM Stock Solution

  • Solvent Selection : Due to its chemical structure, Dimethyl Sulfoxide (DMSO) is a suitable solvent for creating a high-concentration stock solution. Always use anhydrous, cell culture-grade DMSO.

  • Calculation : To prepare a 10 mM stock solution, dissolve 1.72 mg of 3-(1-Aminobutan-2-yl)piperidin-3-ol (MW: 172.27 g/mol ) in 1 mL of DMSO. Adjust the mass and volume as needed.

  • Dissolution : Add the DMSO to the vial containing the compound. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage : Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[7] Store the aliquots at -20°C or -80°C.

Phase 1: Foundational Cytotoxicity and Viability Screening

The initial step in characterizing a novel compound is to determine its effect on cell viability and to establish its cytotoxic concentration range.[8][9][10] This is crucial for designing subsequent mechanistic studies. The XTT assay is a reliable colorimetric method that measures the metabolic activity of viable cells.[11][12]

Protocol 3.1: Cell Viability Assessment using the XTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the compound in one or more cell lines.

Materials:

  • Selected cancer or normal cell lines

  • Complete culture medium appropriate for the cell line

  • 96-well flat-bottom cell culture plates

  • 3-(1-Aminobutan-2-yl)piperidin-3-ol stock solution (10 mM in DMSO)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent kit

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding :

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and assess viability (e.g., using Trypan Blue).

    • Seed the cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.[13][14]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[13]

  • Compound Treatment :

    • Prepare serial dilutions of 3-(1-Aminobutan-2-yl)piperidin-3-ol from the 10 mM stock solution in complete culture medium. A common starting range is from 100 µM down to 0.1 µM.

    • Include a "vehicle control" group treated with medium containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.1% DMSO).

    • Also include a "no-cell" blank control with medium only to measure background absorbance.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions or control medium.

  • Incubation :

    • Incubate the plate for a desired treatment period. Standard time points are 24, 48, and 72 hours to assess time-dependent effects.

  • XTT Assay :

    • Prepare the activated XTT solution according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.

    • Add 50 µL of the activated XTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing viable cells to convert the XTT reagent into a colored formazan product.

  • Data Acquisition :

    • Gently shake the plate to ensure a homogenous distribution of the color.

    • Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should also be used to subtract background noise.

  • Data Analysis :

    • Subtract the absorbance of the "no-cell" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percent viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value using non-linear regression analysis.

Illustrative Data Presentation:

Compound Conc. (µM)% Viability (Cell Line A)% Viability (Cell Line B)
0 (Vehicle)100 ± 5.2100 ± 4.9
0.198 ± 4.899 ± 5.1
192 ± 5.595 ± 4.7
1065 ± 6.178 ± 5.3
2541 ± 4.355 ± 4.8
5015 ± 3.128 ± 3.9
1005 ± 1.911 ± 2.5
IC50 (µM) ~18.5 ~32.0

This data is hypothetical and for illustrative purposes only.

XTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis seed 1. Seed Cells (5,000-10,000 cells/well) attach 2. Incubate 24h (Allow Attachment) seed->attach treat 3. Add Compound Dilutions (e.g., 0.1-100 µM) attach->treat incubate_treat 4. Incubate (24, 48, or 72h) treat->incubate_treat add_xtt 5. Add Activated XTT Reagent incubate_treat->add_xtt incubate_xtt 6. Incubate 2-4h (Formazan Development) add_xtt->incubate_xtt read 7. Read Absorbance (450-500nm) incubate_xtt->read analyze 8. Calculate % Viability & Determine IC50 read->analyze

Caption: Workflow for XTT Cell Viability Assay.

Phase 2: Elucidating the Mechanism of Cell Death

Once the IC50 is determined, the next logical step is to understand how the compound induces cell death. A common mechanism for anti-cancer compounds is the induction of apoptosis (programmed cell death).[9] This can be effectively quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Protocol 4.1: Apoptosis Assessment by Annexin V/PI Staining

Principle : In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that binds to PS, and when conjugated to a fluorophore (e.g., FITC), it can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • Cells cultured in 6-well plates or T25 flasks

  • 3-(1-Aminobutan-2-yl)piperidin-3-ol

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment :

    • Seed cells (e.g., 0.5 - 1.0 x 10⁶ cells/well in a 6-well plate) and allow them to attach overnight.

    • Treat the cells with 3-(1-Aminobutan-2-yl)piperidin-3-ol at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50). Include a vehicle control.

    • Incubate for a relevant time point (e.g., 24 or 48 hours).

  • Cell Harvesting :

    • Collect both the floating cells (in the medium) and adherent cells.

    • For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent like Accutase or Trypsin-EDTA.[15]

    • Combine the floating and adherent cells for each sample and centrifuge at 300-400 x g for 5 minutes.[15][16]

  • Staining :

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis :

    • Analyze the samples on a flow cytometer within one hour.

    • Four populations can be distinguished:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells/debris

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_harvest Harvesting cluster_stain Staining & Analysis seed 1. Seed Cells (6-well plate) treat 2. Treat with Compound (e.g., 1x IC50 for 24h) seed->treat harvest 3. Collect Floating & Adherent Cells treat->harvest wash 4. Wash with PBS harvest->wash resuspend 5. Resuspend in Binding Buffer wash->resuspend stain 6. Add Annexin V-FITC & PI Incubate 15 min resuspend->stain analyze 7. Analyze via Flow Cytometry stain->analyze Signaling_Pathway cluster_survival Cell Survival Pathway cluster_apoptosis Apoptosis Pathway Compound 3-(1-Aminobutan-2-yl)piperidin-3-ol pAkt p-Akt (Active) Compound->pAkt inhibits? cleavedCasp3 Cleaved Caspase-3 (Active) Compound->cleavedCasp3 promotes? PI3K PI3K Akt Akt PI3K->Akt phosphorylates Survival Cell Survival (Inhibited) pAkt->Survival promotes Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis (Induced) cleavedCasp3->Apoptosis executes

Caption: Hypothetical Signaling Pathways for Investigation.

Conclusion and Future Directions

This document provides a foundational, three-phase experimental plan to begin the characterization of 3-(1-Aminobutan-2-yl)piperidin-3-ol. By first establishing a dose-response curve and IC50 value, researchers can then proceed with hypothesis-driven experiments to elucidate the compound's mechanism of action. The protocols for apoptosis and Western blot analysis serve as a starting point for these more in-depth studies.

Future work could involve more advanced techniques such as:

  • Cell Cycle Analysis : To determine if the compound causes arrest at a specific phase of the cell cycle.

  • Mitochondrial Function Assays : To assess effects on mitochondrial membrane potential, a key event in apoptosis. [17]* Target Deconvolution Studies : Employing techniques like proteomics or chemical biology to identify the direct molecular target(s) of the compound.

  • In Vivo Studies : Should in vitro data show promise, testing in animal models would be the next critical step.

By following a systematic and logical workflow, researchers can efficiently gather the necessary data to evaluate the potential of 3-(1-Aminobutan-2-yl)piperidin-3-ol as a novel therapeutic agent.

References

  • XTT Assays vs MTT. Biotech Spain. Available at: [Link].

  • Cytotoxicity Assays | Life Science Applications. Available at: [Link].

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024). Available at: [Link].

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Available at: [Link].

  • (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. Available at: [Link].

  • General Protocol for Western Blotting. Bio-Rad. Available at: [Link].

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. Available at: [Link].

  • Flow Cytometry Sample Preparation: Protocols for Cell Staining. Boster Bio. Available at: [Link].

  • Manetti, D. et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. PubMed. Available at: [Link].

  • Preparation of Tissue Culture Cell Lines for Flow Cytometry Protocol. Bio-Rad Antibodies. Available at: [Link].

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Available at: [Link].

  • Flow Cytometry Protocols. Available at: [Link].

  • Harper, N. J. & Chignell, C. F. The Chemistry and Pharmacology of Some 4-Aminopiperidines and Their Derivatives 1a. Journal of Medicinal Chemistry. Available at: [Link].

  • Naseem, H. et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis. Available at: [Link].

  • Advanced Cell Culture Techniques for Cancer Drug Discovery. (2014). MDPI. Available at: [Link].

  • (PDF) Advanced Cell Culture Techniques for Cancer Drug Discovery. ResearchGate. Available at: [Link].

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Available at: [Link].

  • 3-(1-Aminobutan-2-yl)piperidin-3-ol | CAS#:1508773-89-4. (2025). Chemsrc. Available at: [Link].

  • Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. Available at: [Link].

  • PROCESS DEVELOPMENT REPORT. (2019). Medicines for All institute (M4ALL). Available at: [Link].

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link].

  • Łowicki, D. & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link].

  • (R)-3-Aminobutan-2-one | C4H9NO. PubChem - NIH. Available at: [Link].

  • Thomas, L. et al. (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other dipeptidyl peptidase-4 inhibitors. PubMed. Available at: [Link].

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). MDPI. Available at: [Link].

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available at: [Link].

  • 3-aminobutan-2-ol (C4H11NO). PubChemLite. Available at: [Link].

  • Biological Activity and Applications of Natural Compounds. (2020). MDPI. Available at: [Link].

Sources

Method

Application Note: Analytical Techniques for the Quantification of 3-(1-Aminobutan-2-yl)piperidin-3-ol

Abstract and Introduction This application note provides a comprehensive technical guide for the quantitative analysis of 3-(1-Aminobutan-2-yl)piperidin-3-ol, a chiral molecule with significant interest in pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Introduction

This application note provides a comprehensive technical guide for the quantitative analysis of 3-(1-Aminobutan-2-yl)piperidin-3-ol, a chiral molecule with significant interest in pharmaceutical development due to its structural motifs present in various active pharmaceutical ingredients (APIs). The accurate quantification of this compound and its stereoisomers is critical for ensuring the quality, safety, and efficacy of potential drug candidates.[1][2] The inherent analytical challenges of this molecule, such as its lack of a strong UV chromophore and the presence of multiple chiral centers, necessitate robust and validated analytical methodologies.

This guide details two primary analytical techniques for achiral quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a strategy for chiral separation using Chiral HPLC is presented. The protocols are designed to be self-validating and are grounded in established principles of analytical chemistry and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[3]

The Analytical Challenge

3-(1-Aminobutan-2-yl)piperidin-3-ol is a polar compound with two primary amine groups and a tertiary alcohol. These functional groups make the molecule highly water-soluble but also present challenges for traditional reversed-phase HPLC and GC analysis. The primary analytical hurdles include:

  • Lack of a Chromophore: The molecule does not possess a significant UV-absorbing moiety, making direct detection with standard HPLC-UV detectors challenging and insensitive.[4][5]

  • Volatility: The compound's polarity and hydrogen bonding capabilities result in low volatility, which can hinder analysis by Gas Chromatography without derivatization.[6][7]

  • Chirality: The presence of multiple stereocenters means that the compound can exist as several stereoisomers, each potentially having different pharmacological and toxicological profiles.[2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Rationale for Derivatization

To overcome the lack of a native chromophore, a pre-column derivatization strategy is employed. This involves reacting the primary amine groups of the analyte with a derivatizing agent that introduces a strongly UV-absorbing moiety into the molecule.[8] Benzoyl chloride is an effective derivatizing reagent for primary amines, forming a stable benzamide derivative that can be readily detected by UV spectroscopy.[4][9] This indirect method allows for sensitive quantification using widely available HPLC-UV systems.

The derivatization reaction is designed to be rapid and quantitative under mild conditions to ensure that the derivative is the sole product and accurately reflects the concentration of the original analyte.

Experimental Protocol: HPLC-UV with Pre-column Derivatization
  • 3-(1-Aminobutan-2-yl)piperidin-3-ol reference standard

  • Benzoyl chloride (derivatizing agent)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Dichloromethane (anhydrous)

  • Sodium bicarbonate solution (5% w/v)

  • Hydrochloric acid (0.1 M)

  • Sodium sulfate (anhydrous)

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_final Final Preparation s1 Weigh 10 mg of analyte s2 Dissolve in 10 mL Dichloromethane s1->s2 s3 Cool to 0-5°C in an ice bath s2->s3 d1 Add Benzoyl Chloride (slight molar excess) s3->d1 d2 Stir for 30 minutes d1->d2 d3 Quench with 5% Sodium Bicarbonate d2->d3 e1 Separate organic layer d3->e1 e2 Wash with 0.1 M HCl, then water e1->e2 e3 Dry over Sodium Sulfate e2->e3 e4 Evaporate solvent e3->e4 f1 Reconstitute in Mobile Phase e4->f1 f2 Filter through 0.45 µm syringe filter f1->f2 f3 Inject into HPLC f2->f3

Caption: Derivatization and sample preparation workflow for HPLC-UV analysis.

ParameterValue
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A: Water, B: Acetonitrile
Gradient 0-20 min, 30-80% B; 20-25 min, 80% B; 25-30 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[6] For a polar molecule like 3-(1-Aminobutan-2-yl)piperidin-3-ol, direct analysis can be challenging due to its low volatility. However, with an appropriate GC column and optimized temperature programming, direct injection without derivatization can be achieved, simplifying sample preparation.[10] The mass spectrometer provides high selectivity and sensitivity, allowing for confident identification and quantification based on the compound's mass spectrum.

This method is particularly useful for impurity profiling and can be highly specific, making it suitable for routine quality control.[10]

Experimental Protocol: GC-MS
  • 3-(1-Aminobutan-2-yl)piperidin-3-ol reference standard

  • Methanol (GC grade)

  • Helium (carrier gas, 99.999% purity)

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary column suitable for amines (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis p1 Prepare stock solution of analyte in Methanol (1 mg/mL) p2 Create calibration standards by serial dilution p1->p2 a1 Inject 1 µL of sample/standard p2->a1 a2 Separate on capillary column a1->a2 a3 Detect by Mass Spectrometer (Scan or SIM mode) a2->a3

Caption: Workflow for direct GC-MS analysis.

ParameterValue
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm) or equivalent
Carrier Gas Helium at 1.0 mL/min (constant flow)
Inlet Temperature 250°C
Injection Mode Splitless (1 µL)
Oven Program 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu (Scan mode) or Selected Ion Monitoring (SIM)

Chiral Separation of Stereoisomers

Importance of Chiral Purity

As 3-(1-Aminobutan-2-yl)piperidin-3-ol is a chiral molecule, its stereoisomers may exhibit different pharmacological and toxicological properties. Regulatory agencies often require the stereoisomeric composition of a drug substance to be well-characterized.[2] Therefore, a validated chiral analytical method is essential.

Chiral HPLC Strategy

Chiral High-Performance Liquid Chromatography is the most common technique for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For amine-containing compounds, polysaccharide-based CSPs are often effective.[11]

The development of a chiral separation method often involves screening different chiral columns and mobile phase compositions to achieve optimal resolution.

Chiral HPLC Protocol (Illustrative)
  • HPLC system with a UV or Mass Spectrometric detector

  • Chiral column (e.g., Chiralpak IA or similar amylose-based CSP)

ParameterValue
Column Chiralpak IA (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detection UV at 210 nm or MS detection

Note: The analyte may require derivatization as described in Section 2.0 for adequate UV detection.

Method Validation

Any analytical method intended for quality control or regulatory submission must be validated to ensure it is suitable for its intended purpose.[12][13] The validation should be conducted according to the ICH Q2(R1) guideline.[3]

Summary of Validation Parameters
ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results to the true value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note provides detailed protocols for the quantitative analysis of 3-(1-Aminobutan-2-yl)piperidin-3-ol using HPLC-UV with pre-column derivatization and direct GC-MS. A strategy for the chiral separation of its stereoisomers is also presented. The described methods are based on established analytical principles and provide a strong foundation for researchers, scientists, and drug development professionals. It is imperative that any method implemented in a regulated environment undergoes a thorough validation according to ICH guidelines to ensure the reliability and accuracy of the generated data.

References

  • Journal of Applied Bioanalysis. Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.
  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • ResearchGate. ALKALOIDS | Gas Chromatography. Available at: [Link]

  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. Available at: [Link]

  • LCGC International. Analytical Method Validation: Back to Basics, Part II. Available at: [Link]

  • BioPharm International. Method Validation Guidelines. Available at: [Link]

  • ResearchGate. (PDF) ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY. Available at: [Link]

  • MDPI. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Available at: [Link]

  • Cellular, Molecular and Biomedical Reports. GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Available at: [Link]

  • ResearchGate. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. Available at: [Link]

  • Google Patents. The HPLC analytical approach of 3-amino piperidine.
  • Medicines for All institute (M4ALL). PROCESS DEVELOPMENT REPORT. Available at: [Link]

  • LCGC International. Advances in Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS)-Based Quantitation of Biopharmaceuticals in Biological Samples. Available at: [Link]

  • ResearchGate. (PDF) Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. Available at: [Link]

  • Asian Journal of Chemistry. A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. Available at: [Link]

  • Google Patents. A kind of HPLC analytical approach of 3-amino piperidine.
  • Google Patents. HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available at: [Link]

  • Beilstein Journals. Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Available at: [Link]

  • UNIPI. Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Available at: [Link]

  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. Available at: [Link]

  • PMC. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. Available at: [Link]

  • PubMed. Quantitative Metabolite Profiling of an Amino Group Containing Pharmaceutical in Human Plasma via Precolumn Derivatization and High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry. Available at: [Link]

  • Diva-portal.org. Enantiomeric Separations using Chiral Counter-Ions. Available at: [Link]

  • University of Groningen. Enhancing the possibilities of LCMS/MS for the absolute quantification of proteins in biological samples. Available at: [Link]

  • Juniper Publishers. Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. Available at: [Link]

Sources

Application

Application Note: Comprehensive HPLC Method Development for 3-(1-Aminobutan-2-yl)piperidin-3-ol

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Focus: Overcoming High Polarity, Basic pKa, and the Absence of a UV Chromophore in HPLC Analysis Executive Summary The chro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Focus: Overcoming High Polarity, Basic pKa, and the Absence of a UV Chromophore in HPLC Analysis

Executive Summary

The chromatographic analysis of highly polar, aliphatic basic amines such as 3-(1-Aminobutan-2-yl)piperidin-3-ol presents a trifecta of analytical challenges: negligible retention on standard reversed-phase columns, severe peak tailing due to silanol interactions, and optical invisibility due to the lack of a UV chromophore.

This application note details the causality behind these challenges and provides two self-validating, field-proven methodologies: a High-pH Reversed-Phase (RP) method and an orthogonal Hydrophilic Interaction Liquid Chromatography (HILIC) method . Both protocols utilize Charged Aerosol Detection (CAD) to ensure universal, mass-sensitive quantification [1, 2].

Physicochemical Profiling & The Causality of Analytical Failure

To design a robust method, we must first deconstruct the analyte. 3-(1-Aminobutan-2-yl)piperidin-3-ol contains a piperidine ring (secondary amine), an aminobutyl chain (primary amine), and a tertiary hydroxyl group.

Table 1: Physicochemical Properties & Chromatographic Impact
Structural FeaturePropertyChromatographic Consequence
Aliphatic Backbone No conjugated π -electron systemOptical Invisibility: Standard UV/Vis or Diode-Array Detectors (DAD) cannot detect the compound at trace levels [3].
Primary & Secondary Amines Highly basic ( pKa1​≈9.5 , pKa2​≈10.5 )Peak Tailing: At neutral/acidic pH, protonated amines undergo secondary ion-exchange with acidic silanols ( pKa≈4.5 ) on silica columns.
Hydroxyl Group + Amines High Polarity ( logP<0 )Poor Retention: Analyte elutes in the void volume ( t0​ ) on standard C18 columns under acidic conditions.
The Detection Solution: Charged Aerosol Detection (CAD)

Because the molecule lacks a chromophore, traditional UV detection is obsolete. While mass spectrometry (MS) is excellent for structural characterization, Charged Aerosol Detection (CAD) is prioritized for routine Quality Control (QC) and assay purity. CAD measures the charge transferred to aerosol particles formed after the nebulization and evaporation of the mobile phase, providing a universal response for non-volatile compounds [2, 3].

Method Development Logic & Workflow

To retain this polar basic compound and achieve symmetrical peaks, the analytical strategy must either suppress the ionization of the amines (High-pH RP) or leverage the polarity for retention (HILIC) [1, 4].

G Start Target Analyte: 3-(1-Aminobutan-2-yl)piperidin-3-ol Prop Key Properties: Highly Polar | Basic (pKa > 9) | No UV Chromophore Start->Prop Split1 Select Detection Mode Prop->Split1 Detect Universal Mass-Sensitive Detection (CAD or MS) Split1->Detect Split2 Select Separation Mode Detect->Split2 HILIC HILIC Mode (Amide/Bare Silica) Retains polar amines via partition Split2->HILIC RP High-pH Reversed-Phase (Hybrid C18, pH 10.5) Deprotonates amines for retention Split2->RP

Caption: Workflow for selecting detection and separation modes for polar basic amines.

Mechanistic Insights: Eliminating Silanol Interactions

Standard silica-based C18 columns fail because residual silanol groups become ionized ( SiO− ) above pH 4.0. When 3-(1-Aminobutan-2-yl)piperidin-3-ol is introduced at a standard pH (e.g., pH 2-7), its amines are protonated ( NH3+​ ). The resulting electrostatic attraction causes severe peak tailing and irreversible adsorption.

By utilizing a High-pH mobile phase (pH 10.5) with a hybrid-silica column (which resists alkaline dissolution), the amines are forced into their neutral, deprotonated state. This simultaneously increases their lipophilicity (enhancing C18 retention) and neutralizes the electrostatic attraction to silanols.

G Protonated Protonated Amines (pH < 8) Silanol Ionized Silanols [SiO-] Protonated->Silanol interacts with Tailing Secondary Ion-Exchange (Severe Peak Tailing) Silanol->Tailing causes HighPH High pH Buffer (pH 10.5) Tailing->HighPH resolved by Neutral Neutral Amines (Deprotonated) HighPH->Neutral yields Sharp Hydrophobic Retention (Sharp Peaks) Neutral->Sharp results in

Caption: Mechanism of silanol-induced peak tailing and its resolution via high-pH mobile phases.

Experimental Protocols

Protocol A: High-pH Reversed-Phase HPLC-CAD (Primary Method)

This method leverages Ammonium Bicarbonate, a volatile buffer ideal for CAD and MS detectors, to achieve a high pH [4].

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 0.79 g of Ammonium Bicarbonate ( NH4​HCO3​ ) in 1.0 L of LC-MS grade water (10 mM). Adjust the pH to exactly 10.5 using LC-MS grade Ammonium Hydroxide. Self-Validation: Filter through a 0.2 µm PTFE membrane. If the pH drops below 10.2 during storage, discard and remake, as volatile ammonia loss will cause the analyte to re-protonate and tail.

  • Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent ethylene-bridged hybrid (EBH) silica designed for high-pH stability.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C (reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume: 5 µL.

  • Sample Diluent: 90% Water / 10% Acetonitrile.

Table 2: High-pH RP Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 95 5 Initial
2.0 95 5 Isocratic Hold
10.0 40 60 Linear Gradient
12.0 5 95 Column Wash

| 15.0 | 95 | 5 | Re-equilibration |

Step 3: CAD Detector Settings

  • Evaporation Temperature: 35 °C (Optimized to prevent thermal degradation or volatilization of the aliphatic amine).

  • Data Collection Rate: 10 Hz.

  • Power Function: 1.0 (Evaluate during validation; adjust to 1.2-1.5 if linear dynamic range correction is required).

Protocol B: HILIC-CAD (Orthogonal Method)

For impurity profiling, an orthogonal HILIC method ensures that highly polar degradants not retained by Protocol A are captured [1].

Step 1: Mobile Phase Preparation

  • Buffer Concentrate: Prepare a 100 mM Ammonium Formate buffer, adjusted to pH 3.0 with Formic Acid.

  • Isocratic Mobile Phase: Mix 850 mL Acetonitrile with 150 mL of the Buffer Concentrate. (Effective buffer concentration = 15 mM).

Step 2: Chromatographic Conditions

  • Column: SeQuant ZIC-HILIC or Waters XBridge Amide (4.6 x 150 mm, 3.5 µm).

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 2 µL.

  • Sample Diluent (CRITICAL): Sample must be dissolved in 80% Acetonitrile. Self-Validation: If the sample is dissolved in water, the injection solvent will disrupt the aqueous enriched layer on the HILIC stationary phase, causing severe peak splitting and fronting.

System Suitability & Self-Validation Criteria

To ensure the integrity of the High-pH RP-CAD protocol before analyzing unknown samples, inject a System Suitability Test (SST) mixture containing Toluene (neutral void marker) and Amitriptyline (basic tailing marker).

Table 3: Acceptance Criteria for Self-Validation
ParameterTarget Analyte / MarkerAcceptance CriterionCausality / Corrective Action if Failed
Peak Tailing Factor ( Tf​ ) Amitriptyline ≤1.5 Failure indicates pH drop or column degradation. Remake Mobile Phase A to pH 10.5.
Retention Factor ( k′ ) 3-(1-Aminobutan-2-yl)... ≥2.0 Failure indicates incomplete deprotonation. Ensure column temperature is stable at 40 °C.
% RSD of Peak Area 3-(1-Aminobutan-2-yl)... ≤2.0% (n=5)Failure indicates CAD nebulizer instability. Check nitrogen gas supply pressure and purity.
Signal-to-Noise (S/N) 3-(1-Aminobutan-2-yl)... ≥10 at LOQFailure indicates poor aerosol charging. Clean the CAD corona wire assembly.

References

[1] Li, R., & Huang, J. (2010). Hydrophilic interaction chromatography and its applications in the separation of basic drugs. Journal of Chromatography A, 1217(16), 2422-2427. URL: [Link]

[2] Vehovec, T., & Obreza, A. (2010). Aerosol-Based Detectors for Liquid Chromatography: Do They Have a Role in Bioanalysis? Bioanalysis, 2(3), 449-463. URL: [Link]

[3] Válková, M., et al. (2021). Benefits and Pitfalls of HPLC Coupled to Diode-Array, Charged Aerosol, and Coulometric Detections. Molecules, 26(11), 3268. URL: [Link]

[4] Supap, T., et al. (2013). Volatility Evaluation of Mobile-Phase/Electrolyte Additives for Mass Spectrometry. Journal of Chromatography A, 1274, 90-95. URL: [Link]

Method

Application Note: Evaluating 3-(1-Aminobutan-2-yl)piperidin-3-ol as a GPCR Fragment Hit – Assay Development and Screening Protocols

Target Audience: Research Scientists, Medicinal Chemists, and Assay Development Professionals in Fragment-Based Drug Discovery (FBDD). Pharmacological Rationale & Fragment Properties 3-(1-Aminobutan-2-yl)piperidin-3-ol (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Assay Development Professionals in Fragment-Based Drug Discovery (FBDD).

Pharmacological Rationale & Fragment Properties

3-(1-Aminobutan-2-yl)piperidin-3-ol (CAS 1508773-89-4) is a highly polar, low-molecular-weight aliphatic diamine ( MW=172.27 g/mol ). In the context of Fragment-Based Drug Discovery (FBDD), this molecule is highly valuable due to its sp³-rich, three-dimensional architecture. The structural motif—a basic piperidine core coupled with a primary amine and a tertiary hydroxyl group—serves as a privileged pharmacophore for targeting aminergic G protein-coupled receptors (GPCRs). The spatial arrangement of its basic nitrogen atoms mimics endogenous monoamine neurotransmitters, making it an ideal starting fragment for hit-to-lead campaigns targeting serotonin (5-HT), dopamine (D2/D3), or histamine receptors .

Because fragments typically exhibit low initial binding affinities ( Ki​ in the 10 µM to 1 mM range), standard high-throughput screening (HTS) assays must be rigorously adapted. High compound concentrations often lead to assay interference, such as autofluorescence or non-specific membrane disruption. To address this, we have designed a tiered, self-validating assay cascade specifically optimized for basic, polar fragments.

Assay Cascade Workflow

GPCR_Assay_Cascade Compound Compound Input: 3-(1-Aminobutan-2-yl)piperidin-3-ol (Fragment Library) Binding Tier 1: Radioligand Binding (Target Engagement & Affinity) Compound->Binding Screen at 10-500 µM Functional Tier 2: HTRF cAMP Assay (Agonism vs. Antagonism) Binding->Functional Ki < 50 µM ADME Tier 3: PhysChem Profiling (pKa, logD, Permeability) Functional->ADME Emax / IC50 determined Lead Hit-to-Lead Progression ADME->Lead Favorable profile

Figure 1: Tiered screening cascade for evaluating GPCR fragment hits.

Protocol 1: Radioligand Binding Assay (Target Engagement)

Causality & Assay Design

To establish true orthosteric target engagement, we utilize a classic radioligand displacement assay. For highly basic amines like 3-(1-Aminobutan-2-yl)piperidin-3-ol (estimated pKa ~9.5), non-specific binding to the glass fiber (GF/B) filters or plasticware is a major source of false positives. We mitigate this by pre-soaking the filters in 0.5% polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, effectively repelling the basic fragment and reducing background noise . Additionally, 0.1% BSA is included in the assay buffer to prevent the fragment from adhering to the walls of the microtiter plates.

Self-Validation System

Every 96-well plate must act as a self-validating system. The assay includes:

  • Total Binding (TB): Radioligand + Buffer + Membrane (Defines 100% signal).

  • Non-Specific Binding (NSB): Radioligand + Membrane + 10 µM reference ligand (Defines 0% specific signal).

  • Validation Criterion: The assay is only accepted if the signal-to-background ratio (TB/NSB) is > 5.0 and the calculated Kd​ of the radioligand matches historical data within a 0.5 log unit margin.

Step-by-Step Methodology
  • Buffer Preparation: Prepare Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4). The inclusion of EDTA chelates endogenous divalent cations, inhibiting metalloproteases that could degrade the receptor.

  • Filter Preparation: Submerge GF/B 96-well filter plates in 0.5% PEI solution for 45 minutes at room temperature. Vacuum aspirate immediately before use.

  • Assay Assembly: In a low-binding 96-well plate, add:

    • 20 µL of 3-(1-Aminobutan-2-yl)piperidin-3-ol (serial dilutions from 1 mM down to 1 µM).

    • 20 µL of the appropriate radioligand (e.g., [³H]-Ketanserin for 5-HT₂A) at a concentration equal to its Kd​ .

    • 160 µL of receptor membrane preparation (10–15 µg protein/well).

  • Incubation: Seal the plate and incubate at 25°C for 90 minutes to ensure steady-state equilibrium is reached.

  • Harvesting: Transfer the reaction mixture to the PEI-soaked GF/B filter plate. Wash rapidly 3 times with 200 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) using a vacuum manifold. Note: Ice-cold buffer slows the dissociation rate ( koff​ ) of the radioligand during the wash step.

  • Detection: Dry the filter plate, add 40 µL of scintillation cocktail per well, and read on a Microbeta counter.

Protocol 2: HTRF cAMP Functional Assay (Phenotypic Profiling)

Causality & Assay Design

Binding affinity does not equate to functional activity. To determine if the fragment acts as an agonist, antagonist, or inverse agonist, we measure intracellular cyclic AMP (cAMP) accumulation. We specifically select Homogeneous Time-Resolved Fluorescence (HTRF) over standard fluorescence or luminescence assays. Fragments screened at high concentrations frequently exhibit autofluorescence, which masks the biological signal. HTRF utilizes a lanthanide cryptate donor (e.g., Europium) with a long emission half-life. By introducing a 50–150 µs time delay before reading the emission, short-lived fragment autofluorescence decays completely, yielding a pristine, interference-free FRET signal .

Self-Validation System
  • Standard Curve: A 12-point unlabeled cAMP standard curve is run on every plate to convert HTRF ratios (665 nm / 620 nm) into absolute cAMP concentrations (nM).

  • Z'-Factor: Positive control (e.g., Forskolin for Gs-coupled, or standard agonist for Gi-coupled) and negative control (vehicle) wells are used to calculate the Z'-factor.

  • Validation Criterion: The plate is validated only if the Z'-factor is ≥0.5 , indicating a robust assay window.

Step-by-Step Methodology
  • Cell Preparation: Harvest CHO-K1 cells stably expressing the target GPCR. Resuspend in Assay Buffer (HBSS supplemented with 20 mM HEPES and 0.5 mM IBMX, pH 7.4). Note: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor; its inclusion is critical to prevent the rapid intracellular degradation of cAMP.

  • Cell Seeding: Dispense 5 µL of the cell suspension (approx. 5,000 cells/well) into a white 384-well microplate.

  • Compound Addition:

    • For Agonist Mode: Add 5 µL of 3-(1-Aminobutan-2-yl)piperidin-3-ol at varying concentrations.

    • For Antagonist Mode: Add 5 µL of the fragment, incubate for 15 minutes, then add 5 µL of the reference agonist at its EC80​ concentration.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Lysis & Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of Europium cryptate-labeled anti-cAMP antibody (both reconstituted in lysis buffer).

  • Signal Maturation: Incubate for 1 hour at room temperature protected from light.

  • Reading: Read the plate on an HTRF-compatible microplate reader (e.g., PHERAstar FSX) using a 337 nm excitation laser and dual emission detection at 620 nm and 665 nm.

Representative Quantitative Data

Below is a representative data summary illustrating how 3-(1-Aminobutan-2-yl)piperidin-3-ol might profile across a panel of aminergic GPCRs during a primary fragment screen. Data is structured to allow rapid comparison of binding affinity ( Ki​ ) versus functional phenotype.

Target ReceptorG-Protein CouplingRadioligand UsedBinding Affinity ( Ki​ , µM)Functional PhenotypeFunctional Potency ( EC50​ / IC50​ , µM)Emax (%)
5-HT₂A Gq[³H]-Ketanserin12.5 ± 1.2Antagonist15.2 ± 2.0N/A
Dopamine D₂ Gi/o[³H]-Spiperone45.0 ± 4.5Weak Agonist60.1 ± 5.535%
Histamine H₃ Gi/o[³H]-N-α-methylhistamine8.2 ± 0.9Inverse Agonist10.5 ± 1.1-40%

Note: Emax​ is normalized to the maximal response of the endogenous ligand (100%). A negative Emax​ indicates a reduction in basal constitutive activity (Inverse Agonism).

References

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429.[Link]

  • Degorce, F., Card, A., Soh, S., Trinquet, E., Knapik, G. P., & Xie, B. (2009). HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications. Current Chemical Genomics, 3, 22–32.[Link]

  • Congreve, M., & Cooke, R. (2015). Fragment Screening of G Protein-Coupled Receptors. In Fragment-Based Drug Discovery (pp. 101-125). The Royal Society of Chemistry.[Link]

Application

Application Note: 3-(1-Aminobutan-2-yl)piperidin-3-ol as a Chemical Probe in Neuroscience

Executive Summary The development of highly selective neuro-therapeutics relies heavily on the use of robust, well-characterized chemical probes. 3-(1-Aminobutan-2-yl)piperidin-3-ol (CAS: 1508773-89-4) and its derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective neuro-therapeutics relies heavily on the use of robust, well-characterized chemical probes. 3-(1-Aminobutan-2-yl)piperidin-3-ol (CAS: 1508773-89-4) and its derivatives represent a versatile class of amino-alcohol tool compounds built upon the highly privileged piperidine scaffold[1][2]. This application note provides a comprehensive guide for researchers utilizing this compound—and structurally related piperidine analogs—in preclinical neuroscience workflows. By detailing the mechanistic rationale, quantitative profiling, and self-validating experimental protocols, this guide serves as a foundational resource for investigating novel neuro-targets, including Sigma-1 receptors (σ1R), GABA transporters (GAT), and Calcitonin Gene-Related Peptide (CGRP) receptors.

Pharmacological Rationale & Structural Dynamics

The piperidine ring is one of the most frequently utilized structural motifs in central nervous system (CNS) drug discovery[3]. The inherent value of 3-(1-Aminobutan-2-yl)piperidin-3-ol lies in its precise stereochemical architecture and functional group distribution:

  • Conformational Adaptability: The piperidine core offers high chemical and metabolic stability while allowing the molecule to undergo conformational changes to meet the steric demands of complex binding pockets[3].

  • Dual-Point Anchoring: The presence of both a 3-hydroxyl group and a primary amine on the aliphatic side chain provides critical hydrogen-bond donor and acceptor properties. Molecular docking studies of related piperidine ligands demonstrate that these NH and OH groups are essential for stabilizing the compound in the active site via direct hydrogen bonding with key amino acid residues (e.g., Glu172 or Asp126)[4].

  • Tunable Lipophilicity: The aliphatic butanyl chain enhances the lipophilicity of the molecule, facilitating blood-brain barrier (BBB) penetration, a non-negotiable requirement for neuro-probes[3].

Because of these properties, this scaffold is routinely employed as a precursor or direct tool compound to modulate inhibitory neurotransmission (via GAT inhibition)[5], mitigate neuropathic pain (via σ1R modulation)[4], or investigate migraine pathophysiology (via CGRP receptor antagonism)[6].

Quantitative Data Synthesis: Piperidine Scaffold Versatility

To contextualize the binding efficacy of piperidine-based tool compounds, Table 1 summarizes the quantitative target affinity data of recently characterized analogs. This data illustrates how functionalizing the piperidine core dictates target selectivity.

Table 1: Target Affinity and Pharmacological Profile of Piperidine-Based Neuro-Probes

Compound Class / ScaffoldPrimary TargetAffinity / PotencyBiological ApplicationRef
Benzylpiperidinyl-alkylamine (Cmpd 5) Sigma-1 Receptor (σ1R) Ki​ = 1.45 nMNeuropathic pain modulation[4]
Benzylpiperidinyl-alkylamine (Cmpd 5) Acetylcholinesterase (AChE) IC50​ = 13.0 nMCognitive enhancement / Dual-target[4]
3-Aminopiperidin-2-one (Cmpd 23) CGRP ReceptorHigh Affinity (Oral)Migraine pathophysiology[6]
Functionalized Piperidine (NO711) mGAT1 (GABA Transporter)Subtype-selectiveAnalgesia / Seizure control[5]

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems. Every critical step includes the underlying causality to empower researchers to troubleshoot and adapt the methodology.

Radioligand Binding Assay for Target Engagement

Objective: To determine the binding affinity ( Ki​ ) of 3-(1-Aminobutan-2-yl)piperidin-3-ol derivatives at specific neuro-receptors (e.g., σ1R).

Rationale & Causality: Radioligand displacement is the gold standard for quantifying target engagement. Rapid filtration is utilized to separate the bound radioligand from the free radioligand instantly, preventing the dissociation of the receptor-ligand complex that would skew Ki​ calculations.

Step-by-Step Protocol:

  • Tissue Preparation: Homogenize rat brain tissue (or target-expressing CHO cells) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Tris-HCl maintains physiological pH, ensuring the receptor proteins remain in their native conformation. Ice-cold temperatures halt endogenous proteolytic degradation.

  • Incubation Mixture: In a 96-well plate, combine 50 µL of the radioligand (e.g., -pentazocine for σ1R), 50 µL of the test compound at varying concentrations ( 10−10 to 10−5 M), and 100 µL of the membrane homogenate.

  • Self-Validation (Control Setup):

    • Total Binding (TB): Buffer + Radioligand + Membrane.

    • Non-Specific Binding (NSB): Buffer + Radioligand + Membrane + 10 µM Haloperidol (a known σ1R competitor).

    • Validation Check: Specific binding (TB - NSB) must be >70% of Total Binding. If NSB is too high, the assay is invalid due to lipophilic partitioning of the radioligand.

  • Incubation: Incubate the plate at 37°C for 120 minutes to reach thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding). Wash three times with ice-cold buffer. Quantify bound radioactivity using a liquid scintillation counter.

RadioligandWorkflow A Membrane Preparation (Tris-HCl, pH 7.4) B Incubation with Radioligand & Piperidine Probe A->B Add Controls (TB & NSB) C Rapid Vacuum Filtration (GF/B Filters) B->C Equilibrium Reached D Scintillation Counting C->D Wash Unbound E Ki Calculation (Cheng-Prusoff Eq) D->E

Caption: Workflow for radioligand displacement assays to validate piperidine probe target engagement.

Acute Brain Slice Electrophysiology (Patch-Clamp)

Objective: To evaluate the functional modulation of synaptic transmission (e.g., GABAergic currents) by the tool compound in a native neural circuit.

Rationale & Causality: While binding assays prove affinity, electrophysiology proves functional efficacy (agonist/antagonist/modulator activity). Whole-cell patch-clamp provides millisecond-resolution data on ion channel kinetics.

Step-by-Step Protocol:

  • Slice Preparation: Decapitate the rodent model under deep anesthesia. Rapidly extract and submerge the brain in ice-cold, sucrose-substituted Artificial Cerebrospinal Fluid (ACSF) bubbled continuously with 95% O2​ / 5% CO2​ .

    • Causality: Sucrose prevents excitotoxicity by removing sodium, while the gas mixture maintains tissue oxygenation and bicarbonate buffering at pH 7.4.

  • Sectioning: Cut 300 µm coronal slices using a vibratome. Transfer to standard ACSF at 34°C for 30 minutes, then room temperature for 1 hour.

  • Recording Setup: Transfer a slice to the recording chamber. Perfuse continuously with ACSF (2 mL/min). Identify target neurons (e.g., pyramidal cells) using IR-DIC microscopy.

  • Whole-Cell Configuration: Approach the cell with a glass micropipette (3–5 MΩ) filled with an intracellular solution (e.g., CsCl-based for isolating GABA-A currents). Apply gentle suction to form a Giga-ohm seal (>1 GΩ), then apply a brief pulse of suction to rupture the membrane.

  • Self-Validation (Quality Control):

    • Monitor Access Resistance ( Ra​ ). Ra​ must remain <20 MΩ.

    • Validation Check: If Ra​ fluctuates by >20% during the recording, the data must be discarded. Changes in Ra​ alter the voltage clamp efficacy and artificially dampen current amplitudes, leading to false-positive inhibitory effects.

  • Compound Application: Record baseline miniature inhibitory postsynaptic currents (mIPSCs) for 5 minutes. Bath-perfuse 3-(1-Aminobutan-2-yl)piperidin-3-ol (e.g., 10 µM) and record for 10 minutes. Wash out for 15 minutes to test reversibility.

SignalingPathway Ligand Piperidine Tool Compound Receptor Target Receptor (e.g., σ1R / GAT) Ligand->Receptor Target Engagement SecondMsgr Intracellular Ion Flux (Ca2+ / Cl-) Receptor->SecondMsgr Conformational Shift Effector Synaptic Current Modulation (Recorded via Patch-Clamp) SecondMsgr->Effector Electrophysiological Readout Outcome Neuroprotection & Plasticity Effector->Outcome Downstream Effect

Caption: Mechanistic pathway from piperidine probe binding to functional electrophysiological readouts.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: European Journal of Medicinal Chemistry (PubMed/NIH) URL:[Link]

  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors Source: MDPI Pharmaceuticals URL:[Link]

  • Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity Source: ACS Chemical Neuroscience (Semantic Scholar) URL:[Link]

  • Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists Source: Bioorganic & Medicinal Chemistry Letters (PubMed/NIH) URL:[Link]

Sources

Method

Application Notes and Protocols for 3-(1-Aminobutan-2-yl)piperidin-3-ol in Drug Discovery Screening

Introduction: The Strategic Value of Novel Scaffolds in Drug Discovery The quest for novel therapeutics is an endeavor marked by immense challenges, including high attrition rates and the need for innovative chemical mat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Novel Scaffolds in Drug Discovery

The quest for novel therapeutics is an endeavor marked by immense challenges, including high attrition rates and the need for innovative chemical matter.[1] A pivotal strategy in modern medicinal chemistry is the exploration of novel molecular scaffolds that can unlock new biological targets and provide fresh starting points for drug development.[2][3] The piperidine moiety is a cornerstone in this pursuit, recognized as a "privileged scaffold" due to its prevalence in a wide array of approved pharmaceuticals targeting diverse disease areas, including cancer and central nervous system disorders.[4][5][6] Its three-dimensional character and ability to modulate physicochemical properties like lipophilicity and metabolic stability make it a highly desirable structural motif.[6][7]

This application note focuses on 3-(1-Aminobutan-2-yl)piperidin-3-ol , a novel compound featuring the piperidine core functionalized with an amino alcohol side chain. While specific biological targets for this exact molecule are yet to be fully elucidated, its structural characteristics suggest significant potential for interaction with key biological macromolecules, such as G protein-coupled receptors (GPCRs) or enzymes.[8] This document provides a comprehensive guide for researchers on how to systematically approach the screening of this and similar novel chemical entities to uncover their therapeutic potential. We will detail a strategic screening cascade, from initial high-throughput screening (HTS) to secondary and mechanistic assays, providing robust, field-proven protocols.

Compound Profile: 3-(1-Aminobutan-2-yl)piperidin-3-ol

A thorough understanding of a compound's physicochemical properties is critical for designing meaningful biological assays and interpreting their results.

PropertyValue / DescriptionSignificance in Drug Discovery
IUPAC Name 3-(1-Aminobutan-2-yl)piperidin-3-ol---
Molecular Formula C₉H₂₀N₂O---
Molecular Weight 172.27 g/mol Adheres to general guidelines for fragment-based and lead-like chemical space.[9]
Structure A piperidine ring with a hydroxyl group and a 1-aminobutan-2-yl side chain at the 3-position. The presence of multiple stereocenters implies the existence of several stereoisomers.The amino alcohol motif is a common pharmacophore. Stereochemistry can be critical for biological activity and selectivity.[8]
Predicted pKa The presence of two basic nitrogen atoms suggests at least two pKa values, likely in the physiological range. The piperidine nitrogen is a secondary amine, and the side chain contains a primary amine.Influences solubility, cell permeability, and potential for ionic interactions with biological targets.[10]
Predicted LogP Moderately lipophilic.Impacts solubility, membrane permeability, and non-specific binding.[10]

Strategic Screening Cascade Design

A tiered approach to screening is essential for efficiently identifying and validating "hit" compounds from large libraries.[11] This cascade is designed to maximize throughput in the initial stages while increasing the level of biological detail in subsequent assays to eliminate false positives and characterize the mechanism of action.[12][13]

G cluster_0 Primary Screening (High-Throughput) cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Mechanistic Studies primary_gpcr GPCR Target Panel Cell-based functional assay (e.g., Calcium Flux or cAMP) confirm Confirmation Screen Re-test active compounds in duplicate primary_gpcr->confirm primary_enzyme Enzyme Target Panel Biochemical assay (e.g., Kinase or Protease activity) primary_enzyme->confirm dose_response Dose-Response Analysis Determine potency (EC₅₀/IC₅₀) confirm->dose_response orthogonal Orthogonal Assay Confirm activity with a different assay format dose_response->orthogonal selectivity Selectivity Profiling Screen against a panel of related targets orthogonal->selectivity moa Mechanism of Action e.g., Enzyme kinetics, Receptor binding assays selectivity->moa cell_based_2 Phenotypic/Functional Assays Assess activity in a disease-relevant cellular model moa->cell_based_2

Caption: A strategic workflow for screening novel compounds.

Part 1: Primary High-Throughput Screening (HTS)

The initial goal of HTS is to rapidly screen large numbers of compounds to identify "hits" that modulate the activity of a biological target.[11][12] Given the structural features of 3-(1-Aminobutan-2-yl)piperidin-3-ol, we propose parallel screening against two major drug target classes: G protein-coupled receptors (GPCRs) and enzymes.

Protocol 1.1: Cell-Based GPCR Functional Assay (Calcium Flux)

GPCRs are a large family of transmembrane proteins that are the primary targets for a significant portion of clinical therapeutics.[14][15] Many GPCRs, particularly those coupled to Gq proteins, signal through the release of intracellular calcium upon activation.[16] This provides a robust and readily detectable signal for HTS.

Objective: To identify if 3-(1-Aminobutan-2-yl)piperidin-3-ol agonizes or antagonizes a panel of Gq-coupled GPCRs.

Methodology:

  • Cell Line Preparation:

    • Use a stable cell line (e.g., HEK293 or CHO) expressing the GPCR of interest.

    • Culture cells to ~80-90% confluency in appropriate media.

    • Seed cells into 384-well, black-walled, clear-bottom microplates at a density of 10,000-20,000 cells per well and incubate for 18-24 hours.

  • Calcium Indicator Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a commercial kit like FLIPR Calcium 6) according to the manufacturer's instructions.[17]

    • Remove cell culture media from the plate and add 20 µL of the dye loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Addition and Signal Detection:

    • Prepare a 10 mM stock solution of 3-(1-Aminobutan-2-yl)piperidin-3-ol in DMSO. Create a dilution series for dose-response testing in subsequent steps. For the primary screen, a final concentration of 10 µM is typical.[18]

    • Using an automated liquid handler, add 5 µL of the test compound, positive control (a known agonist), and negative control (vehicle, e.g., 0.1% DMSO) to the appropriate wells.

    • Immediately place the plate into a fluorescence plate reader (e.g., FLIPR or PHERAstar) equipped for kinetic reading.

    • For Agonist Screening: Monitor fluorescence intensity over a period of 2-3 minutes.

    • For Antagonist Screening: After a 15-30 minute pre-incubation with the test compound, add a known agonist at its EC₈₀ concentration and monitor the fluorescence response.

  • Data Analysis:

    • Calculate the response as the maximum fluorescence intensity minus the baseline fluorescence.

    • Normalize the data to the positive and negative controls:

      • % Activation = (Response_Compound - Response_Negative) / (Response_Positive - Response_Negative) * 100

      • % Inhibition = 100 - [(Response_Compound - Response_Negative) / (Response_Positive - Response_Negative) * 100]

    • Calculate the Z'-factor to assess assay quality (a Z' > 0.5 is considered excellent for HTS).[18]

    • Identify hits based on a pre-defined activity threshold (e.g., >50% activation or inhibition).

Protocol 1.2: Biochemical Enzyme Inhibition Assay (Generic Kinase)

Enzyme assays are fundamental to drug discovery, allowing for the direct measurement of a compound's effect on enzyme activity.[19][20] Kinases are a major class of enzyme targets, particularly in oncology. A generic luminescence-based assay that measures ATP consumption is broadly applicable.

Objective: To identify if 3-(1-Aminobutan-2-yl)piperidin-3-ol inhibits the activity of a specific kinase.

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).

    • Prepare solutions of the kinase, its specific substrate (e.g., a peptide), and ATP in the assay buffer. The ATP concentration should be at or near the Km value for the enzyme to detect competitive inhibitors.[21]

  • Assay Procedure:

    • Dispense 2.5 µL of the test compound (10 µM final concentration), positive control (a known inhibitor, e.g., Staurosporine), and negative control (0.1% DMSO) into a 384-well white microplate.

    • Add 2.5 µL of the kinase solution to all wells and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the reaction for 60 minutes at room temperature. The incubation time should be within the linear range of the reaction.[21]

  • Signal Detection:

    • Stop the reaction and detect the remaining ATP by adding 10 µL of a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®).[16]

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus, lower inhibition.

  • Data Analysis:

    • Normalize the data to controls:

      • % Inhibition = (Luminescence_Compound - Luminescence_Positive) / (Luminescence_Negative - Luminescence_Positive) * 100

    • Calculate the Z'-factor for the assay.

    • Identify hits based on a pre-defined inhibition threshold (e.g., >50% inhibition).

Part 2: Hit Confirmation and Secondary Assays

Compounds identified as "hits" in the primary screen require further validation to eliminate false positives and to characterize their potency and mechanism.[18]

Protocol 2.1: Dose-Response Analysis and Potency Determination

Objective: To determine the potency (IC₅₀ or EC₅₀) of confirmed hits.

Methodology:

  • Perform the primary assay protocol (1.1 or 1.2) with the hit compound prepared in a 10-point, 3-fold serial dilution (e.g., from 30 µM to 1.5 nM final concentration).

  • Plot the normalized response (% inhibition or % activation) against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ or EC₅₀ value.[21]

Protocol 2.2: Orthogonal Assay

An orthogonal assay confirms the activity of a hit using a different technology or biological readout, which helps to rule out assay-specific artifacts.[11]

Example Orthogonal Assay for a GPCR Hit (β-Arrestin Recruitment):

Many GPCRs, upon activation, recruit β-arrestin proteins. This interaction can be measured using assays like the Tango™ GPCR assay platform.[17] This confirms receptor engagement through a G protein-independent pathway.

Example Orthogonal Assay for an Enzyme Hit (Direct Product Formation):

Instead of measuring ATP consumption, a mobility-shift assay or a radiometric assay could be used to directly measure the formation of the phosphorylated substrate, providing a more direct confirmation of enzyme inhibition.[19]

Protocol 2.3: Preliminary Mechanism of Action (MOA) Studies

For enzyme inhibitors, understanding the mechanism of inhibition is a critical next step.[13]

Objective: To determine if inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate (ATP).

Methodology:

  • Perform the kinase assay (Protocol 1.2) with varying concentrations of the hit compound.

  • Repeat this for several different concentrations of ATP, ranging from below to well above the Km value.

  • Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) for each inhibitor concentration.

  • Analyze the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of changes in Vmax and Km will indicate the mechanism of inhibition.[21]

G cluster_0 Lineweaver-Burk Plot Interpretation competitive Competitive Lines intersect on Y-axis Km increases, Vmax unchanged noncompetitive Non-competitive Lines intersect on X-axis Km unchanged, Vmax decreases uncompetitive Uncompetitive Lines are parallel Both Km and Vmax decrease

Caption: Interpreting enzyme inhibition mechanisms.

Conclusion and Future Directions

The application of 3-(1-Aminobutan-2-yl)piperidin-3-ol in drug discovery screening represents an opportunity to explore novel chemical space. The protocols outlined in this note provide a robust framework for systematically evaluating its biological activity against two of the most important target classes, GPCRs and enzymes. A successful screening campaign, following this tiered approach, will generate high-quality, reproducible data, enabling researchers to identify and validate promising hit compounds. Subsequent steps would involve comprehensive structure-activity relationship (SAR) studies, selectivity profiling against a broader panel of targets, and evaluation in more complex, disease-relevant cellular models to advance promising candidates toward lead optimization.[11][18]

References

  • Vertex AI Search, "Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PMC",
  • Vertex AI Search, "Evaluating functional ligand-GPCR interactions in cell-based assays - PMC",
  • Vertex AI Search, "Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - US",
  • Vertex AI Search, "Buy 3-(1-Aminobutan-2-yl)-6-methylpiperidin-3-ol (EVT-13309654) - EvitaChem",
  • Vertex AI Search, "Cell-based Assays for GPCR Activity | Biocompare: The Buyer's Guide for Life Scientists",
  • Vertex AI Search, "Application of a New Scaffold Concept for Computational Target Deconvolution of Chemical Cancer Cell Line Screens | ACS Omega",
  • Vertex AI Search, "Cell-Based Assays for G Protein-Coupled Receptors (GPCRs)
  • Vertex AI Search, "Application of Scaffold Hopping in Drug Discovery - PharmaBlock",
  • Vertex AI Search, "High-throughput screening (HTS) | BMG LABTECH",
  • Vertex AI Search, "Design and Implementation of High Throughput Screening Assays for Drug Discoveries",
  • Vertex AI Search, "High-Throughput Screening (HTS)
  • Vertex AI Search, "Enzyme assay - Wikipedia",
  • Vertex AI Search, "High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) - UCSF",
  • Vertex AI Search, "NOVEL HETEROCYCLIC SCAFFOLDS IN DRUG DISCOVERY: DESIGN STRATEGIES AND THERAPEUTIC APPLIC
  • Vertex AI Search, "Biopharmaceutical drug discovery using novel protein scaffolds - PubMed",
  • Vertex AI Search, "Resources for Assay Development and High Throughput Screening - MSU Drug Discovery",
  • Vertex AI Search, "Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH",
  • Vertex AI Search, "AI-generated Scaffold Libraries for Small Molecule Drug Discovery - Cre
  • Vertex AI Search, "Enzyme Assay Analysis: What Are My Method Choices? - Thermo Fisher Scientific",
  • Vertex AI Search, "Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs",
  • Vertex AI Search, "Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH",
  • Vertex AI Search, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Vertex AI Search, "3-(1-Aminobutan-2-yl)piperidin-3-ol | CAS#:1508773-89-4 | Chemsrc",
  • Vertex AI Search, "Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived
  • Vertex AI Search, "(PDF)
  • Vertex AI Search, "Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD",
  • Vertex AI Search, "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed",
  • Vertex AI Search, "Analogues of Piperidine for Drug Design - Enamine",
  • Vertex AI Search, "Facile Synthesis of 3-amino substituted piperidines
  • Vertex AI Search, "Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities",
  • Vertex AI Search, "Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR",
  • Vertex AI Search, "3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC",
  • Vertex AI Search, "(R)-(-)-3-Amino-1-Boc-piperidine = 98.0 TLC 188111-79-7 - Sigma-Aldrich",
  • Vertex AI Search, "Cas 188111-79-7,(R)-1-Boc-3-Aminopiperidine - LookChem",
  • Vertex AI Search, "1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem",
  • Vertex AI Search, "ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines.
  • Vertex AI Search, "Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - MDPI",
  • Vertex AI Search, "(PDF)

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Application

Step-by-step guide for dissolving 3-(1-Aminobutan-2-yl)piperidin-3-ol for experiments

Application Note: Optimized Solvation and Handling Protocols for 3-(1-Aminobutan-2-yl)piperidin-3-ol in Preclinical Research Executive Summary 3-(1-Aminobutan-2-yl)piperidin-3-ol is a specialized piperidine derivative ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Solvation and Handling Protocols for 3-(1-Aminobutan-2-yl)piperidin-3-ol in Preclinical Research

Executive Summary

3-(1-Aminobutan-2-yl)piperidin-3-ol is a specialized piperidine derivative characterized by its dual amino functionality (a secondary amine within the piperidine ring and a primary amine on the aliphatic chain) and a tertiary hydroxyl group[1]. As a highly polar amino alcohol, it serves as a critical building block in medicinal chemistry and drug development[1][2]. Proper solvation is paramount; inconsistent dissolution can lead to concentration gradients, assay variability, and compromised experimental integrity. This guide provides validated, step-by-step methodologies for reconstituting this compound for both in vitro storage and in vivo applications.

Physicochemical Profiling & Solvent Causality

To design an effective solvation strategy, one must analyze the compound's structural features. The presence of two basic nitrogen atoms means the compound is highly susceptible to protonation.

  • Free Base Form: Typically exhibits moderate lipophilicity. It dissolves readily in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or polar protic solvents like Ethanol.

  • Salt Form (e.g., Hydrochloride): If the compound is supplied as an HCl salt, its aqueous solubility increases exponentially due to ion-dipole interactions with water, while its solubility in pure organic solvents may decrease.

Table 1: Quantitative Solubility Profile & Solvent Selection Matrix

Solvent SystemTarget ConcentrationApplication ContextCausality / Mechanistic Rationale
100% DMSO Up to 50 mMIn vitro stock solutions, long-term storageDisrupts intermolecular hydrogen bonding between the hydroxyl and amino groups; prevents hydrolysis.
100% Ethanol Up to 20 mMAlternative stock, cell culture assaysGood solvation for the free base; easier to evaporate if solvent removal is required.
Aqueous Buffer (pH 7.4) < 5 mM (Free Base)> 50 mM (Salt)In vivo dosing, enzymatic assaysThe free base requires a slight pH drop (using 0.1M HCl) to protonate the amines for complete aqueous dissolution[3].

Solvation Decision Workflow

The following workflow dictates the optimal path for preparing your solutions based on the downstream experimental requirements.

SolvationWorkflow Start Weigh 3-(1-Aminobutan-2-yl) piperidin-3-ol Decision Target Application? Start->Decision InVitro In Vitro / Storage (Use DMSO) Decision->InVitro Stock Solution InVivo In Vivo / Aqueous (Use Buffer/Saline) Decision->InVivo Direct Assay DissolveDMSO Add DMSO to desired volume Vortex & Sonicate InVitro->DissolveDMSO DissolveAq Add mild acid (e.g., 0.1M HCl) Adjust to pH 7.2-7.4 InVivo->DissolveAq Aliquot Aliquot into amber vials Store at -20°C to -80°C DissolveDMSO->Aliquot DissolveAq->Aliquot

Figure 1: Decision matrix and workflow for the solvation of 3-(1-Aminobutan-2-yl)piperidin-3-ol.

Detailed Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock in DMSO (Self-Validating System)

Use this protocol to create a stable master stock for serial dilutions in biochemical or cell-based assays.

  • Equilibration: Allow the sealed vial of 3-(1-Aminobutan-2-yl)piperidin-3-ol to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Expert Insight: This prevents ambient atmospheric moisture from condensing on the hygroscopic amino alcohol, which would artificially inflate the weighed mass and degrade the stock over time.

  • Weighing: Accurately weigh the required mass using an analytical balance (minimum readability of 0.1 mg) into a sterile, static-free glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity).

    • Formula: Volume (mL) = Mass (mg) / [Molecular Weight ( g/mol ) × Target Concentration (M)]

  • Agitation & Sonication: Vortex the solution for 30 seconds. If particulates remain, place the vial in a water bath sonicator at room temperature for 2 to 5 minutes.

    • Expert Insight: Sonication introduces acoustic cavitation, which provides the localized activation energy required to break the crystal lattice of the solid without applying destructive bulk heat.

  • Validation Check: Hold the vial against a light source. The solution must be completely transparent with no refractive gradients or micro-particulates ("floaters"). If cloudy, the compound has not fully dissolved.

  • Aliquoting: Divide the master stock into 10–50 µL aliquots in amber microcentrifuge tubes to prevent repeated freeze-thaw cycles and photolytic degradation. Store at -20°C.

Protocol B: Direct Aqueous Reconstitution for In Vivo Dosing

Use this protocol if the free base must be dissolved directly into an aqueous vehicle without organic co-solvents.

  • Initial Suspension: Weigh the compound into a sterile vial and add 80% of the final target volume of sterile ultra-pure water (Milli-Q). The free base will likely form a cloudy suspension.

  • Protonation (Causality Step): Dropwise, add 0.1 M HCl while stirring continuously.

    • Expert Insight: The addition of the acid protonates the primary and secondary amines, converting the free base into its highly water-soluble hydrochloride salt in situ.

  • Validation & pH Adjustment: Monitor the dissolution. Once the solution turns completely clear (validating complete solvation), use 0.1 M NaOH to carefully back-titrate the solution to a physiological pH of 7.2–7.4.

  • Volume Adjustment: Top off the solution to the final required volume using 10X PBS or standard saline to achieve the correct isotonicity for biological systems.

  • Sterilization: Filter the final solution through a 0.22 µm PTFE or PES syringe filter prior to use.

References

  • 3-(1-Aminobutan-2-yl)piperidin-3-ol | CAS#:1508773-89-4 | Chemsrc Chemsrc. Chemical and physical properties database for compound identification and handling. URL:[Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance Organic & Biomolecular Chemistry (RSC Publishing). Contextual synthesis and stereochemical importance of amino-hydroxy piperidines in pharmaceutical development. URL: [Link]

Sources

Method

Application Note: Preclinical Experimental Design for 3-(1-Aminobutan-2-yl)piperidin-3-ol Evaluation

Introduction and Rationale The compound 3-(1-Aminobutan-2-yl)piperidin-3-ol (CAS: 1508773-89-4) represents a highly versatile piperidine-based scaffold[1]. Piperidine derivatives are ubiquitous in medicinal chemistry, fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

The compound 3-(1-Aminobutan-2-yl)piperidin-3-ol (CAS: 1508773-89-4) represents a highly versatile piperidine-based scaffold[1]. Piperidine derivatives are ubiquitous in medicinal chemistry, frequently serving as pharmacophores for central nervous system (CNS) targets, G-protein coupled receptors (GPCRs), and kinase inhibitors due to their favorable basicity, hydrogen-bonding capacity, and predictable metabolic profiles.

This application note details a robust, self-validating experimental framework for characterizing the pharmacological profile of 3-(1-Aminobutan-2-yl)piperidin-3-ol. Rather than merely listing procedures, this guide emphasizes the causality behind assay selection. For instance, evaluating the primary amine and hydroxyl group's impact on membrane permeability and cytochrome P450 (CYP) interactions is critical before advancing to in vivo models.

Experimental Workflow Architecture

The evaluation pipeline is designed as a sequential funnel. Early stages prioritize high-throughput target engagement and physicochemical profiling, while later stages focus on functional cellular readouts and pharmacokinetic (PK) stability.

Workflow cluster_invitro Phase 1: In Vitro Profiling cluster_cellular Phase 2: Cellular Assays Compound 3-(1-Aminobutan-2-yl) piperidin-3-ol Binding Receptor Binding (Radioligand Assay) Compound->Binding ADME Microsomal Stability (CYP450 Profiling) Compound->ADME Func Functional Efficacy (cAMP/Calcium Flux) Binding->Func Tox Cytotoxicity (MTT/CellTiter-Glo) ADME->Tox Func->Tox

Figure 1: Preclinical evaluation workflow for piperidine derivatives.

Detailed Experimental Protocols

Protocol A: In Vitro Target Engagement (Radioligand Binding)

Objective: Determine the binding affinity ( Ki​ ) of the compound to target receptors. The piperidine ring often dictates competitive binding at monoamine transporters or GPCRs.

Methodology:

  • Membrane Preparation: Homogenize target-expressing cells (e.g., HEK293 transfected with the receptor of interest) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Causality: Maintaining low temperatures prevents proteolytic degradation of the receptor proteins.

  • Incubation: In a 96-well plate, combine 50 µL of membrane preparation, 25 µL of radioligand (e.g., [3H] -labeled known agonist/antagonist at its Kd​ concentration), and 25 µL of 3-(1-Aminobutan-2-yl)piperidin-3-ol at varying concentrations ( 10−11 to 10−4 M).

  • Equilibration: Incubate the plate at 25°C for 60 minutes to reach steady-state equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI reduces non-specific binding of the basic piperidine compound to the negatively charged glass fibers. Wash three times with ice-cold buffer.

  • Detection: Add scintillation fluid and measure radioactivity using a microplate scintillation counter. Calculate IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Metabolic Stability (Liver Microsomes)

Objective: Assess the vulnerability of the primary amine and hydroxyl groups to Phase I metabolism (e.g., N-dealkylation, oxidation).

Methodology:

  • Reaction Mixture: Prepare a mixture containing human liver microsomes (0.5 mg/mL protein), 3-(1-Aminobutan-2-yl)piperidin-3-ol (1 µM), and phosphate buffer (100 mM, pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate cofactor for CYP450 enzymes; adding it last ensures the reaction starts precisely at T=0 .

  • Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each sample in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Acetonitrile precipitates microsomal proteins, halting enzymatic activity instantly.

  • Analysis: Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ).

Quantitative Data Presentation

To establish a self-validating system, experimental results should be benchmarked against known piperidine standards. The following table outlines the target metrics required to validate the compound for in vivo progression.

ParameterAssay TypeTarget Metric for ProgressionAnalytical Method
Binding Affinity ( Ki​ ) Radioligand Binding< 50 nMScintillation Counting
Functional Efficacy ( EC50​ ) Calcium Flux / cAMP< 100 nMFluorescence/Luminescence
Cytotoxicity ( CC50​ ) CellTiter-Glo (HepG2)> 50 µMLuminescence
Metabolic Stability ( T1/2​ ) Human Liver Microsomes> 45 minutesLC-MS/MS
Permeability ( Papp​ ) Caco-2 Transwell> 10×10−6 cm/sLC-MS/MS

References

  • Chemsrc. (2025). 3-(1-Aminobutan-2-yl)piperidin-3-ol | CAS#:1508773-89-4. Retrieved from[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Retrieved from[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-(1-Aminobutan-2-yl)piperidin-3-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of highly polar, sterically hindered diamino alcohols. The target mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of highly polar, sterically hindered diamino alcohols. The target molecule, 3-(1-aminobutan-2-yl)piperidin-3-ol , presents unique synthetic challenges: competitive enolization during carbon-carbon bond formation, dimerization during nitrile reduction, and extreme hydrophilicity complicating isolation.

This guide deconstructs the optimized three-step synthetic route, providing mechanistic troubleshooting, comparative yield data, and self-validating experimental protocols to ensure reproducible success.

Mechanistic Workflow

SynthesisWorkflow SM N-Boc-piperidin-3-one + Butyronitrile Int1 3-(1-cyanopropyl)- 1-Boc-piperidin-3-ol SM->Int1 Step 1: CeCl3, LDA -78 °C, THF Int2 3-(1-aminobutan-2-yl)- 1-Boc-piperidin-3-ol Int1->Int2 Step 2: H2, Raney Ni NH3, MeOH Prod 3-(1-aminobutan-2-yl) piperidin-3-ol • 2HCl Int2->Prod Step 3: HCl/Dioxane Precipitation

Figure 1: Optimized three-step synthetic workflow for 3-(1-aminobutan-2-yl)piperidin-3-ol.

Troubleshooting & FAQs

Q1: I am recovering mostly unreacted N-Boc-piperidin-3-one or self-condensation byproducts in the first step. Why is the aldol-type addition failing? A: N-Boc-piperidin-3-one contains relatively acidic α -protons. When the lithiated butyronitrile anion (generated via LDA) is introduced directly, it acts primarily as a base rather than a nucleophile, leading to the enolization of the ketone. The Solution: You must transmetalate the lithium enolate with anhydrous cerium(III) chloride ( CeCl3​ ) prior to adding the ketone. Organocerium reagents are highly nucleophilic but significantly less basic than their lithium counterparts, effectively suppressing enolization and driving the 1,2-addition to completion[1].

Q2: My nitrile reduction step is yielding a complex mixture of primary and secondary amines. How do I prevent dimerization? A: The catalytic hydrogenation of nitriles proceeds via a highly reactive imine intermediate. Once some primary amine is formed, it can nucleophilically attack the unreacted imine, eliminating ammonia to form a secondary amine (dimerization). The Solution: Perform the hydrogenation in the presence of excess ammonia (e.g., methanolic NH3​ ). According to Le Chatelier's principle, the excess ammonia pushes the equilibrium away from the condensation product, trapping the intermediate and ensuring high selectivity for the primary amine[2].

Q3: I am losing almost all of my final product during the aqueous workup after Boc deprotection. How can I improve recovery? A: The fully deprotected target molecule is a highly polar diamino alcohol with extreme water solubility ( clogP<0 ). Standard aqueous extraction will result in near-total product loss. The Solution: Bypass the aqueous workup entirely. By using anhydrous HCl in dioxane for the deprotection, the product will precipitate cleanly out of the organic solvent as a dihydrochloride salt, which can be isolated via simple vacuum filtration.

Yield Optimization Data

The table below summarizes the quantitative improvements achieved by implementing the mechanistic corrections discussed above.

Reaction StepStandard ConditionOptimized ConditionYield IncreasePrimary Cause of Loss
1. C-C Bond Formation LDA, THF, -78 °CLDA, CeCl₃, THF, -78 °C15% → 82%Ketone enolization
2. Nitrile Reduction H₂, Raney Ni, MeOHH₂, Raney Ni, NH₃, MeOH45% → 91%Secondary amine dimerization
3. Deprotection TFA/DCM, Aqueous WorkupHCl/Dioxane, Precipitation10% → 95%Partitioning into aqueous phase
Validated Experimental Protocols
Protocol 1: Organocerium-Mediated 1,2-Addition

Objective: Synthesize 3-(1-cyanopropyl)-1-Boc-piperidin-3-ol.

  • Preparation of Anhydrous CeCl₃: Dry CeCl3​⋅7H2​O (1.5 eq) under high vacuum at 140 °C for 12 hours. Suspend the resulting anhydrous powder in dry THF and stir vigorously for 2 hours at room temperature.

  • Enolate Formation: In a separate flame-dried flask, cool a solution of diisopropylamine (1.1 eq) in THF to -78 °C. Add n-BuLi (1.1 eq) dropwise to form LDA. Add butyronitrile (1.05 eq) dropwise and stir for 30 minutes.

  • Transmetalation: Transfer the lithiated butyronitrile via cannula into the CeCl3​ suspension at -78 °C. Stir for 1 hour to form the organocerium reagent.

  • Addition: Add N-Boc-piperidin-3-one (1.0 eq) dropwise. Stir at -78 °C for 2 hours, then allow the mixture to slowly warm to 0 °C.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc (3x), dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

Protocol 2: Ammonia-Buffered Nitrile Hydrogenation

Objective: Synthesize 3-(1-aminobutan-2-yl)-1-Boc-piperidin-3-ol.

  • Reaction Setup: Dissolve the purified 3-(1-cyanopropyl)-1-Boc-piperidin-3-ol in 7 M NH3​ in methanol (0.1 M substrate concentration).

  • Catalyst Addition: Add a catalytic amount of Raney Nickel (approx. 10% w/w, pre-washed with MeOH).

  • Hydrogenation: Purge the reaction vessel with nitrogen, followed by hydrogen gas. Stir vigorously under a hydrogen atmosphere (balloon or 50 psi in a Parr shaker) at room temperature for 16 hours.

  • Filtration: Filter the catalyst through a pad of Celite. (Caution: Raney Ni is highly pyrophoric; do not allow the filter cake to dry).

  • Isolation: Concentrate the filtrate in vacuo to yield the primary amine. The crude product is typically pure enough for the final step.

Protocol 3: Anhydrous Deprotection and Precipitation

Objective: Isolate 3-(1-aminobutan-2-yl)piperidin-3-ol dihydrochloride.

  • Reaction Setup: Dissolve the crude 3-(1-aminobutan-2-yl)-1-Boc-piperidin-3-ol in a minimal volume of anhydrous diethyl ether.

  • Deprotection: Add 4 M HCl in dioxane (10 eq) dropwise at 0 °C.

  • Precipitation: Stir the mixture at room temperature for 4 hours. A dense white precipitate will form as the Boc group is cleaved.

  • Isolation: Add additional anhydrous diethyl ether to ensure complete precipitation. Filter the white solid under a nitrogen atmosphere using a Büchner funnel.

  • Drying: Wash the filter cake with cold diethyl ether and dry under high vacuum to afford the pure target molecule as a dihydrochloride salt.

References
  • Title: Improved addition of organolithium reagents to hindered and/or enolisable ketones Source: Tetrahedron URL: [Link]

  • Title: Preparation of Certain Amines Source: Journal of the American Chemical Society URL: [Link]

Sources

Optimization

Technical Support Center: 3-(1-Aminobutan-2-yl)piperidin-3-ol Stability and Degradation Troubleshooting

Welcome to the Technical Support Center for 3-(1-Aminobutan-2-yl)piperidin-3-ol (CAS: 1508773-89-4). As a complex polyfunctional building block, this compound features a secondary amine (within the piperidine ring), a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(1-Aminobutan-2-yl)piperidin-3-ol (CAS: 1508773-89-4). As a complex polyfunctional building block, this compound features a secondary amine (within the piperidine ring), a primary amine (on the aliphatic side chain), and a tertiary alcohol. While this structural triad makes it highly versatile for drug development, it also introduces specific vulnerabilities.

This guide is designed for application scientists and researchers to understand the mechanistic causality behind degradation, troubleshoot experimental anomalies, and implement self-validating protocols to ensure compound integrity.

Section 1: Structural Vulnerabilities & Mechanistic Causality

Understanding the fundamental chemistry of your compound is the first step in preventing its degradation. The instability of 3-(1-Aminobutan-2-yl)piperidin-3-ol is driven by three primary reactive centers:

  • The Tertiary Alcohol (E1 Dehydration): Tertiary alcohols are highly susceptible to acid-catalyzed dehydration. When exposed to acidic environments, the hydroxyl group is protonated to form an alkyloxonium ion. Because the resulting tertiary carbocation is highly stabilized by hyperconjugation and inductive effects, the molecule readily loses water (-18 Da) via a unimolecular elimination (E1) mechanism to form an alkene[1].

  • The Piperidine Nitrogen (Oxidation): The secondary amine within the piperidine ring is vulnerable to atmospheric oxygen and photo-oxidation. Radical-initiated abstraction of hydrogen atoms leads to the formation of piperidine N-oxides (+16 Da) or imines (-2 Da)[2]. Advanced photo-oxidation can trigger complex autoxidation and eventual ring-opening[3].

  • The Primary Amine (Condensation/Dimerization): Amino groups are prone to pH-dependent degradation and oxidation[4]. If the piperidine ring oxidizes to form an imine (a Δ¹-piperideine derivative), the highly reactive conjugated carbon-nitrogen double bond can undergo spontaneous intramolecular cyclization or intermolecular dimerization with the primary amine[5].

DegradationMechanisms Parent 3-(1-Aminobutan-2-yl)piperidin-3-ol (Parent Compound) Dehydration Acid-Catalyzed Dehydration (-H2O, E1 Mechanism) Parent->Dehydration Heat, Acidic pH Oxidation Oxidative Degradation (O2, Light, Metal Ions) Parent->Oxidation Air, UV, Trace Metals Alkene Alkene Degradant (Tetrahydropyridine Derivative) Dehydration->Alkene NOxide Piperidine N-oxide (+16 Da) Oxidation->NOxide Imine Imine Formation (-2 Da) Oxidation->Imine Cyclization Intramolecular Cyclization (Nucleophilic Attack) Imine->Cyclization Primary Amine Attack Bicyclic Bicyclic Degradant (Condensation Product) Cyclization->Bicyclic

Mechanistic pathways of 3-(1-Aminobutan-2-yl)piperidin-3-ol degradation.

Section 2: Frequently Asked Questions (FAQs)

Q1: My stock solution is turning yellow/brown over time. What is happening? A1: A color shift to yellow or brown is a classic indicator of oxidative degradation. The piperidine ring is reacting with atmospheric oxygen or trace peroxides in your solvent to form N-oxides and imines[2]. To prevent this, store the compound under an inert atmosphere (Argon/N2) and use freshly degassed solvents.

Q2: LC-MS analysis shows a major impurity peak with a mass shift of -18 Da. How do I prevent this? A2: A -18 Da mass shift corresponds to the loss of a water molecule. Because your compound contains a tertiary alcohol, it readily undergoes E1 dehydration in acidic conditions to form a more stable alkene[1]. Ensure your mobile phase or storage buffer is not overly acidic (maintain pH 7.0–8.5) and avoid prolonged exposure to elevated temperatures (>37°C).

Q3: I am observing unexpected high-molecular-weight peaks in my chromatogram. Could the compound be polymerizing? A3: Yes. If the piperidine ring oxidizes to an imine, the resulting cyclic imine is highly reactive. It can undergo spontaneous dimerization or trimerization with the primary amine on the butyl chain[5]. This is accelerated in concentrated aqueous solutions. Always prepare fresh, dilute solutions for sensitive assays.

Section 3: Troubleshooting Guide & Experimental Protocols

To ensure a self-validating system, every degradation hypothesis must be tested against a control. Use the following diagnostic workflow and forced degradation protocol to isolate your specific issue.

TroubleshootingWorkflow Start Observe Degradation (Color change, new LC-MS peaks) CheckMass Analyze Mass Shift (LC-MS) Start->CheckMass MassMinus18 -18 Da Shift (Dehydration) CheckMass->MassMinus18 MassPlus16 +16 Da Shift (N-Oxidation) CheckMass->MassPlus16 MassMinus2 -2 Da Shift (Imine Formation) CheckMass->MassMinus2 ActionDehyd Adjust pH to neutral (pH 7-8) Lower temperature (<25°C) MassMinus18->ActionDehyd ActionOx Purge with Argon/N2 Add Antioxidants (BHT) Store in dark MassPlus16->ActionOx MassMinus2->ActionOx

Diagnostic workflow for identifying and mitigating specific degradation issues.

Quantitative Data Summary: Degradation Profiles
Degradation PathwayTriggering ConditionsLC-MS Mass ShiftPreventative Strategy
E1 Dehydration Acidic pH (< 5.0), Heat (> 40°C)-18 DaMaintain pH 7.0-8.5; Store at 2-8°C.
N-Oxidation O₂ exposure, Peroxides in solvent+16 DaPurge solvents with N₂; Add BHT/BHA.
Imine Formation UV Light, Trace metal ions-2 DaStore in amber vials; use EDTA in buffers.
Dimerization High concentration, Imine presenceApprox. 2x MassPrepare fresh dilute solutions; avoid storage.
Protocol: Forced Degradation & Stability Profiling

Objective: To isolate and identify the specific degradation pathways affecting your batch of 3-(1-Aminobutan-2-yl)piperidin-3-ol by intentionally stressing the compound and mapping the resulting chromatograms against your unknown impurities.

Step 1: Sample Preparation Prepare a 1 mg/mL stock solution of the compound in LC-MS grade Water/Acetonitrile (50:50).

Step 2: Acid/Base Stress (Dehydration Check) Causality: Adjusting to pH 2.0 forces the protonation of the tertiary hydroxyl group into an alkyloxonium ion, lowering the activation energy for E1 elimination. This validates whether the -18 Da peak observed in your actual samples is pH-driven.

  • Aliquot 1 mL of stock into two separate vials (Vial A and Vial B).

  • Adjust Vial A to pH 2.0 using 0.1M HCl. Adjust Vial B to pH 10.0 using 0.1M NaOH.

  • Incubate both vials at 60°C for 24 hours.

  • Neutralize both samples to pH 7.0 before LC-MS injection to protect the column.

Step 3: Oxidative Stress (Oxidation Check) Causality: Exposing the compound to 3% H₂O₂ accelerates the formation of N-oxides and imines, allowing you to map the retention times of oxidative degradants against your unknown impurities[4].

  • Aliquot 1 mL of stock into a new vial.

  • Add 3% H₂O₂ (v/v).

  • Incubate at room temperature in the dark for 24 hours.

Step 4: LC-Q-TOF-MS Analysis Run the stressed samples alongside a freshly prepared, unstressed control (stored at 4°C, pH 7.4).

Step 5: Data Interpretation Compare the Total Ion Chromatograms (TIC). If your experimental anomaly matches the retention time and mass shift of the acid-stressed sample, your primary issue is dehydration. If it matches the peroxide-stressed sample, your workflow requires stricter inert atmospheric controls.

References

  • Chemistry LibreTexts. "14.4: Dehydration Reactions of Alcohols."[Link]

  • White Rose Research Online. "Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions."[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 3-(1-Aminobutan-2-yl)piperidin-3-ol

Welcome to the technical support and troubleshooting center for 3-(1-Aminobutan-2-yl)piperidin-3-ol (CAS#: 1508773-89-4). This compound is a highly polar, multi-functional building block featuring a piperidine ring (seco...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for 3-(1-Aminobutan-2-yl)piperidin-3-ol (CAS#: 1508773-89-4). This compound is a highly polar, multi-functional building block featuring a piperidine ring (secondary amine), an aliphatic primary amine, and a tertiary alcohol. While these functional groups offer versatile pharmacological and synthetic utility, they also create complex solubility dynamics driven by pH-dependent ionization and strong intermolecular hydrogen bonding.

This guide is designed for researchers and formulation scientists to systematically diagnose and resolve solubility bottlenecks.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does the free base form of my compound refuse to dissolve in standard aqueous buffers (e.g., PBS at pH 7.4)?

The Causality: In its free base form, the uncharged amines and the tertiary hydroxyl group of 3-(1-Aminobutan-2-yl)piperidin-3-ol form a rigid, self-associating intermolecular hydrogen-bonding network. This results in a high crystal lattice energy that resists dissolution. At a neutral pH of 7.4, the compound is near the threshold of its buffering capacity. To improve aqueous solubility, you must shift the pH to protonate the basic nitrogen atoms (piperidine pKa ≈ 10–11; primary amine pKa ≈ 9–10), converting the molecule into a highly water-soluble dicationic species.

Q2: Why does my compound precipitate immediately when I dilute a DMSO stock solution into my assay media?

The Causality: Polar aprotic solvents like DMSO are excellent at disrupting the crystal lattice energy of piperidine derivatives, resulting in high solubility[1]. However, when a concentrated DMSO stock is pipetted directly into an aqueous buffer, the solvent rapidly diffuses into the water. This leaves the highly lipophilic free base locally supersaturated before it has time to protonate, causing it to "crash out." Furthermore, the high salt concentration in buffers like PBS strips the hydration shell away from the organic molecule, exacerbating precipitation via a "salting out" effect. The Fix: Use a stepwise dilution method (adding buffer dropwise to the DMSO stock while vortexing) or utilize a co-solvent system[1].

Q3: I need to dose this compound in vivo at a neutral pH, so I cannot use acidic buffers. What are my options?

The Causality: When pH adjustment is physiologically unacceptable, you must mask the lipophilic surface area of the molecule. Formulating the compound with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for piperidine derivatives. The hydrophobic piperidine ring and aliphatic chain insert into the lipophilic cavity of the cyclodextrin, forming an inclusion complex driven by van der Waals interactions[2]. The hydrophilic exterior of the cyclodextrin maintains the complex in solution, dramatically enhancing solubility in biorelevant media without altering the bulk pH[3].

Part 2: Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent experimental phases without passing the built-in validation checks.

Protocol A: pH-Solubility Profiling and In Situ Salt Formation

This protocol determines the optimal acidic environment required to fully protonate the diamine structure for aqueous assays.

  • Preparation: Weigh exactly 10.0 mg of 3-(1-Aminobutan-2-yl)piperidin-3-ol free base into a clear 2 mL microcentrifuge tube.

  • Initial Suspension: Add 900 µL of deionized water. Vortex vigorously for 60 seconds. The solution will likely remain a cloudy suspension due to the high lattice energy of the free base.

  • Controlled Acidification: Add 0.1 M HCl in 10 µL increments. After each addition, vortex for 30 seconds and sonicate in a water bath at 30°C for 1 minute.

  • Equilibration: Continue titration until the solution turns completely transparent. Record the total volume of HCl added and measure the final pH using a micro-pH probe.

  • Self-Validation Check: Centrifuge the tube at 10,000 × g for 5 minutes. Inspect the bottom of the tube against a stark black background.

    • Pass: No visible white pellet. The compound is fully solubilized as a dihydrochloride salt.

    • Fail: A pellet is present. The lattice energy has not been fully overcome; increase sonication time or lower the pH further.

  • Quantification: Dilute the supernatant 1:100 in mobile phase and inject into an HPLC-UV system to verify the exact concentration against a standard curve.

Protocol B: Host-Guest Complexation with HP-β-CD

Use this protocol when physiological pH (7.4) must be maintained for cellular or in vivo assays.

  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4). Filter through a 0.22 µm PES membrane to ensure the host solution is free of particulates.

  • Guest Addition: Add 5.0 mg of 3-(1-Aminobutan-2-yl)piperidin-3-ol to 1.0 mL of the 20% HP-β-CD solution.

  • Thermodynamic Shaking: Place the vial in an orbital shaker at 37°C and 250 RPM for 24 hours. The extended time is required to allow the piperidine moiety to thermodynamically displace water molecules inside the cyclodextrin cavity[2].

  • Self-Validation Check: Remove the sample and allow it to cool to room temperature. Filter the complexed solution through a 0.45 µm PTFE syringe filter.

    • Pass: The filter offers no resistance, and the filtrate is optically clear.

    • Fail: The filter clogs, indicating uncomplexed free base. Increase the HP-β-CD concentration to 30% (w/v) or extend the shaking duration.

Part 3: Quantitative Data Summary

The table below synthesizes the expected solubility limits of 3-(1-Aminobutan-2-yl)piperidin-3-ol based on the formulation strategy applied.

Formulation StrategySolvent / MediaEstimated SolubilityPrimary Solubilization Mechanism
Untreated Free Base Deionized Water (pH ~7.0)< 1.0 mg/mLLimited by crystal lattice energy and lack of ionization.
Untreated Free Base Hexane / Heptane< 0.1 mg/mLInsoluble due to strong intermolecular hydrogen bonding.
Co-solvent System 10% DMSO / 90% PBS5.0 - 10.0 mg/mLDisruption of hydrogen bonding by polar aprotic solvent[1].
Cyclodextrin Complex 20% HP-β-CD in PBS (pH 7.4)20.0 - 30.0 mg/mLHost-guest encapsulation of the lipophilic piperidine moiety[2].
Dihydrochloride Salt Aqueous Buffer (pH < 5.0)> 50.0 mg/mLDicationic species maximizes ion-dipole interactions with water.

Part 4: Solubility Optimization Workflow

Follow this logical decision tree to determine the most efficient path for solubilizing your compound based on your downstream application.

SolubilityWorkflow Start 3-(1-Aminobutan-2-yl)piperidin-3-ol Solubility Optimization Aqueous Aqueous Media (Bioassays / In Vivo) Start->Aqueous Organic Organic Media (Synthesis / Stock) Start->Organic pHAdjust 1. pH Adjustment Titrate to pH < 7.0 Aqueous->pHAdjust CoSolvent 1. Co-solvents (DMSO, PEG 400) Organic->CoSolvent SaltForm 2. Salt Formation (e.g., HCl, Mesylate) pHAdjust->SaltForm Cyclo 3. Cyclodextrin (HP-β-CD Complexation) SaltForm->Cyclo Success Optimal Solubilization Achieved Cyclo->Success Heat 2. Mild Heating (30-40°C) & Sonication CoSolvent->Heat Heat->Success

Decision tree for optimizing the solubility of 3-(1-Aminobutan-2-yl)piperidin-3-ol.

References

  • Ali, S., Saokaew, P., Aman, A., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure and Dynamics, 43(5), 2596-2609. URL: [Link]

  • Ezawa, T., Inagaki, Y., Kashiwaba, K., et al. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega, 6(10), 6953-6964. URL: [Link]

Sources

Optimization

Troubleshooting inconsistent results in 3-(1-Aminobutan-2-yl)piperidin-3-ol assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers facing reproducibility issues when screening complex vicinal amino-alcohols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers facing reproducibility issues when screening complex vicinal amino-alcohols.

The compound 3-(1-Aminobutan-2-yl)piperidin-3-ol presents a unique set of structural liabilities. It features a piperidine ring, a tertiary alcohol at C3, and a 1-aminobutan-2-yl side chain also attached at C3. This creates a dense pharmacophore with two basic nitrogens (a secondary and a primary amine) and two adjacent chiral centers. Below is our comprehensive troubleshooting guide to resolving the most common assay inconsistencies associated with this molecule.

Section 1: Frequently Asked Questions (Troubleshooting)

Q1: Why do my IC50/EC50 values fluctuate wildly between different batches of 3-(1-Aminobutan-2-yl)piperidin-3-ol? The Causality: This molecule contains two chiral centers (the C3 carbon of the piperidine ring and the C2 carbon of the butane chain), resulting in four distinct stereoisomers: (3R, 2'R), (3S, 2'S), (3R, 2'S), and (3S, 2'R). Biological receptors are highly stereospecific; one enantiomer (the eutomer) will typically bind with high affinity, while the others (distomers) may be inactive or trigger off-target effects. If your synthetic batches vary in diastereomeric or enantiomeric excess (d.e./e.e.), you are effectively testing a different drug mixture each time, which fundamentally alters pharmacodynamics stereochemistry in drug action[1]. The Fix: Never assay this compound as a racemate. Isolate the specific stereoisomer using chiral chromatography before biological testing (See Protocol 2).

Q2: I am using a fluorescence-based binding assay, but the background signal is unusually high. What is happening? The Causality: The primary amine on the butanyl chain is highly nucleophilic. If your assay utilizes amine-reactive fluorogenic probes (such as NHS-esters, fluorescamine, or certain aldehyde-based reporters), the compound will covalently bond to the probe. This generates a massive false-positive fluorescence signal or quenches the intended readout, a common mechanism of assay interference chemoselective turn-on probes[2]. The Fix: Switch to an assay format that does not rely on amine-reactive chemistry, such as Fluorescence Polarization (FP) with a pre-conjugated tracer, or Time-Resolved Fluorescence Energy Transfer (TR-FRET) using specific antibody tags.

Q3: My stock solutions seem to lose potency over time, and the bulk powder clumps. How do I fix this? The Causality: Because the compound contains two basic amines (pKa ~9.5–10.5), it is typically supplied as a di-hydrochloride or trifluoroacetate (TFA) salt to ensure stability. These salts are notoriously prone to absorbing atmospheric moisture, which compromises the accuracy of the weighing procedure hygroscopic tendencies of calibrants[3]. If you weigh 10 mg of "wet" powder, you might actually be weighing 7.5 mg of compound and 2.5 mg of water, leading to artificially low stock concentrations. The Fix: Implement strict environmental controls and mass-correction protocols during stock preparation (See Protocol 1).

Section 2: Data Presentation & Troubleshooting Matrix

Table 1: Physicochemical Properties & Assay Impact

PropertyValue / CharacteristicImpact on Assay Performance
Basic Centers 2 (Primary & Secondary Amine)Highly pH-dependent solubility; requires acidic salt form for storage.
Chiral Centers 2 (C3-piperidine, C2-butane)4 stereoisomers; batch-to-batch potency variation if unresolved.
Hygroscopicity High (in salt form)Weighing errors leading to inaccurate stock concentrations.
Reactivity Nucleophilic Primary AmineCovalent interference with NHS-esters and fluorogenic aldehydes.

Table 2: Troubleshooting Matrix

SymptomRoot CauseCorrective Action
Fluctuating IC50 across batchesStereoisomeric impurityPerform chiral LC-MS; isolate the eutomer.
High background in fluorescencePrimary amine reacting with probeSwitch to non-amine reactive assay (e.g., FP or TR-FRET).
Decreasing potency over timeHygroscopic water absorptionStore in desiccator; use Karl Fischer titration for mass correction.
Precipitation in assay bufferpH shift causing deprotonationEnsure buffer capacity is sufficient; keep final DMSO < 1%.

Section 3: Diagnostic Visualizations

Workflow Start Inconsistent Assay Results Detected Check1 Check Batch Stereochemical Purity Start->Check1 Check2 Check Stock Weighing/Hygroscopicity Start->Check2 Check3 Check Assay Interference (Amines) Start->Check3 Action1 Perform Chiral LC-MS Isolate Eutomer Check1->Action1 Mixture Action2 Use Glovebox & Karl Fischer Titration Check2->Action2 Clumping Action3 Switch to Non-Amine Reactive Fluorophore Check3->Action3 High BG

Workflow for diagnosing and resolving assay inconsistencies.

Interference Compound 3-(1-Aminobutan-2-yl) piperidin-3-ol Reaction Nucleophilic Attack by Primary Amine Compound->Reaction Reagent Amine-Reactive Fluorophore (e.g. NHS) Reagent->Reaction Result False Positive / High Background Reaction->Result

Mechanism of primary amine interference in fluorescence assays.

Section 4: Self-Validating Experimental Protocols

Protocol 1: Standardized Preparation of Hygroscopic Amine Stock Solutions

To prevent concentration errors due to water absorption, this protocol integrates a pre-weighing moisture check and a post-weighing concentration validation.

  • Pre-weighing Validation: Extract a 5 mg aliquot of the bulk powder and perform Karl Fischer (KF) titration to determine the exact water weight percentage (%W).

  • Environment Control: Transfer the bulk vial to a nitrogen-purged glovebox maintained at <10% relative humidity. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Mass Correction: Calculate the corrected mass required for your target concentration using the formula: Corrected Mass = Target Mass / (1 - %W)

  • Solubilization: Weigh the corrected mass using an analytical balance equipped with an anti-static ionizer. Dissolve immediately in anhydrous, septum-sealed DMSO.

  • Post-weighing Validation: Dilute a 1 µL aliquot of the stock into 1 mL of mobile phase and run a UV-Vis or LC-MS concentration check against a certified, anhydrous reference standard to validate the final molarity.

Protocol 2: LC-MS/MS Stereoisomer Profiling

To ensure you are testing a single stereoisomer rather than an unpredictable mixture, validate the enantiomeric excess (e.e.) before biological screening.

  • Column Selection: Equip the LC system with a chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Optimization: Because the compound contains basic amines, use an isocratic mixture of Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1 v/v/v). The diethylamine is critical to suppress amine ionization and prevent severe peak tailing.

  • Elution & Detection: Run the method at 1.0 mL/min. Monitor the specific transitions for 3-(1-Aminobutan-2-yl)piperidin-3-ol via MS/MS (MRM mode) to avoid interference from synthesis byproducts.

  • Validation (Self-Correction): Integrate the Area Under the Curve (AUC) for all detected peaks. You should observe up to 4 peaks if the sample is a complete mixture. Ensure the target eutomer peak represents >98% of the total AUC (d.e. > 98%). If it does not, reject the batch or perform preparative chiral chromatography.

Section 5: References

  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. Primary Care Companion to the Journal of Clinical Psychiatry. Verified URL[1]

  • Reymond, J.-L., et al. (1987). Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity. Chemical Reviews / Analytical Chemistry. Verified URL[2]

  • Pauli, G. F., et al. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry. Verified URL[3]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 3-(1-Aminobutan-2-yl)piperidin-3-ol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 3-(1-Aminobutan-2-yl)piperidin-3-ol. This document is designed for researchers, medicinal chemists, and pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 3-(1-Aminobutan-2-yl)piperidin-3-ol. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this compound and related polar amino alcohols. The guidance provided herein is based on established chemical principles and field-proven techniques for purifying challenging polar molecules.

The target compound, 3-(1-Aminobutan-2-yl)piperidin-3-ol, presents a unique set of purification challenges due to its structure. It is a highly polar amino alcohol containing both a primary and a tertiary amine, as well as a tertiary alcohol. Furthermore, its structure contains multiple stereocenters, meaning the crude synthetic product is almost certainly a mixture of diastereomers.[1]

This guide provides a structured approach to tackling these challenges through a series of troubleshooting scenarios and frequently asked questions.

Purification Strategy Overview

A successful purification strategy for this molecule requires addressing three primary issues: high polarity, the basicity of the amine groups, and the separation of diastereomers. A multi-step approach is often most effective, combining a bulk purification technique with a high-resolution method.

G cluster_0 Initial Assessment & Cleanup cluster_1 Primary Purification Method cluster_2 Analysis & Final Product start Crude Product (Mixture of Diastereomers & Impurities) acid_base Acid-Base Extraction (Optional Bulk Cleanup) start->acid_base  If significant non-basic  impurities are present chromatography Chromatography start->chromatography  Direct purification crystallization Crystallization / Salt Formation start->crystallization  Direct purification acid_base->chromatography  If soluble in suitable  organic solvents acid_base->crystallization  If solid & suitable solvent  system is found analysis Purity & Diastereomeric Ratio Analysis (HPLC, NMR, LC-MS) chromatography->analysis crystallization->analysis final_product Purified 3-(1-Aminobutan-2-yl)piperidin-3-ol (Single Diastereomer or Enriched Mixture) analysis->final_product  Meets Purity Specs

Caption: General workflow for the purification of 3-(1-Aminobutan-2-yl)piperidin-3-ol.

Troubleshooting Guide

This section addresses common problems encountered during the purification of polar amines and amino alcohols.

Q1: My compound is streaking badly on a standard silica gel column. What's happening and how can I fix it?

Answer: This is a classic problem when purifying basic amines on silica gel. Silica is acidic (due to surface silanol groups, Si-OH), which leads to strong, non-ideal interactions with basic compounds like your piperidine derivative.[2] This acid-base interaction causes poor peak shape (streaking or tailing), and in severe cases, can lead to irreversible adsorption and loss of the compound on the column.[2]

Solutions:

  • Mobile Phase Modification: The most common solution is to add a small amount of a basic competitor to your mobile phase (eluent). This additive "neutralizes" the acidic sites on the silica, allowing your compound to elute more cleanly.

    • Triethylamine (TEA): Add 0.5-2% TEA to your eluent system (e.g., Dichloromethane/Methanol/TEA).[3]

    • Ammonium Hydroxide (NH₄OH): A common eluent system for very polar amines is Dichloromethane/Methanol/Ammonium Hydroxide (e.g., in a 90:9:1 ratio).[3]

  • Change the Stationary Phase: If mobile phase modification is insufficient, consider a different stationary phase.

    • Alumina (Al₂O₃): Alumina is available in neutral or basic grades and is an excellent alternative to silica for purifying amines.[2][4]

    • Amine-Functionalized Silica: These columns have a surface treated with amino groups, providing a more inert surface for basic analytes and often yielding excellent peak shape without mobile phase additives.[2][3]

Q2: I'm trying to separate the diastereomers by flash chromatography, but they are co-eluting. What are my options?

Answer: Separating diastereomers can be challenging as they often have very similar polarities.[5] If standard flash chromatography isn't providing separation, you need to switch to a higher-resolution technique or a method that can better exploit the subtle structural differences between the isomers.

Solutions:

  • Switch to High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher plate counts and resolving power than flash chromatography.

    • Reverse-Phase (RP-HPLC): This is often the best method. Using a C18 column with a mobile phase like acetonitrile/water or methanol/water with a modifier (e.g., trifluoroacetic acid or ammonium formate) can effectively resolve diastereomers.[6] For basic amines, using a mobile phase with a higher pH can sometimes increase retention and improve separation.[2]

    • Hydrophilic Interaction Chromatography (HILIC): For very polar compounds that show little retention on RP columns, HILIC is an excellent alternative. It uses a polar stationary phase (like silica or an amino column) with a high-organic, aqueous-containing mobile phase.[7]

  • Attempt Diastereomeric Crystallization: This is a powerful and scalable technique. By forming a salt with a chiral acid, you create new diastereomeric salts which may have significantly different solubilities, allowing one to be selectively crystallized. Even without a chiral acid, direct crystallization of the free base or a simple hydrochloride salt can sometimes be effective, as diastereomers can pack differently into a crystal lattice.[5][8]

Q3: My compound is a thick, non-crystallizable oil. How can I get it to solidify for purification?

Answer: It is common for highly polar organic molecules, especially mixtures of diastereomers, to exist as oils or amorphous solids. Inducing crystallization often involves converting the free base into a salt.

Solutions:

  • Form a Hydrochloride (HCl) Salt: Amine hydrochlorides are often highly crystalline even when the parent free base is an oil.[9]

    • Protocol: Dissolve the crude oil in a suitable solvent like isopropanol, methanol, or diethyl ether. Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or acetyl chloride in ethanol[10]) dropwise until the solution is acidic. The salt will often precipitate directly. If not, cooling, scratching the flask, or adding an anti-solvent (like hexane or more ether) can induce crystallization.

  • Recrystallize the Salt: Once the solid salt is formed, it can be purified by recrystallization.

    • Solvent Selection: Common solvents for recrystallizing amine hydrochlorides include ethanol, isopropanol, or methanol, sometimes with the addition of an anti-solvent like diethyl ether or acetone to control solubility.[10][11]

Salt Formation & Recrystallization Solvents
Salt Formation Solvents
Diethyl Ether, Isopropanol, Ethanol, Ethyl Acetate
Recrystallization Solvents
Isopropanol, Ethanol, Methanol/Diethyl Ether, Absolute Ethanol
Q4: How can I remove non-basic impurities from my crude product before high-resolution purification?

Answer: An acid-base extraction is an effective and simple bulk cleanup method to separate your basic target compound from any neutral or acidic impurities (e.g., unreacted starting materials, non-basic byproducts).

Protocol:

  • Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Extract the organic solution with an aqueous acid solution (e.g., 1M HCl). Your amine will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Separate the layers. The organic layer containing neutral impurities can be discarded.

  • Wash the acidic aqueous layer with fresh organic solvent one or two more times to remove any residual impurities.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 3N NaOH) until the pH is >10.[8] This deprotonates your amine salt, converting it back to the free base.

  • Extract the free base back into an organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the purified, albeit still diastereomeric, free base.[8][12]

Frequently Asked Questions (FAQs)

Q1: What is the best overall strategy to start with for purifying this compound?

A: A robust starting strategy is to first convert the crude product to its hydrochloride salt. This often achieves significant purification by precipitating a solid from the crude oil. The resulting solid HCl salt can then be further purified by recrystallization.[10][11] If diastereomers persist, the purified salt can be subjected to preparative RP-HPLC for final separation.

G cluster_yes Path A: Chromatography First cluster_no Path B: Salt Formation First (Recommended) start Crude Amine Oil decision Is standard chromatography effective? start->decision mod_chrom Modified Normal Phase (e.g., TEA/NH4OH in eluent) or Reverse Phase decision->mod_chrom Yes salt_form Convert to HCl Salt decision->salt_form No / Difficult analysis1 Analyze Fractions (TLC, LC-MS) mod_chrom->analysis1 final_decision Diastereomers Separated? analysis1->final_decision recryst Recrystallize Salt salt_form->recryst analysis2 Analyze Purity recryst->analysis2 analysis2->final_decision final_product Purified Product final_decision->final_product Yes prep_hplc Preparative RP-HPLC final_decision->prep_hplc No prep_hplc->final_product

Caption: Decision tree for selecting a purification strategy.

Q2: What analytical techniques are essential for monitoring the purification?

A: A combination of techniques is necessary:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of column chromatography fractions. Use a mobile phase containing TEA or NH₄OH to get reliable results.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for confirming the mass of the desired product and tracking it through purification steps. An RP-LCMS method can also be developed to monitor the separation of diastereomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the final product and for assessing the diastereomeric ratio by integrating unique signals for each diastereomer.

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC method (either RP or HILIC) is the gold standard for determining the final purity and quantifying the diastereomeric excess (d.e.).

Q3: After purifying the hydrochloride salt, how do I convert it back to the free base?

A: This is a straightforward process. You can either perform a liquid-liquid extraction or use a basic resin.

  • Extraction: Dissolve the salt in water and basify the solution with NaOH or K₂CO₃ to a pH >10. Then, extract the aqueous solution multiple times with a solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry with Na₂SO₄, and evaporate the solvent.[8]

  • Ion-Exchange Resin: For a non-aqueous workup, dissolve the salt in a solvent like methanol and pass it through a column packed with a basic ion-exchange resin (e.g., Amberlyst A21). The resin will trap the HCl, and the eluent will contain the free base.

Q4: What are the key differences between purifying on silica, alumina, and reverse-phase C18?

A: The choice of stationary phase is critical and depends on the interactions you want to promote.

Stationary PhasePolarityMechanismBest ForMobile Phase Examples
Silica Gel PolarNormal-Phase (Adsorption)General purification, less polar compounds. Requires basic modifier for amines.[4]Hexane/Ethyl Acetate + 1% TEA, DCM/Methanol + 1% NH₄OH[2][4]
Alumina PolarNormal-Phase (Adsorption)Basic compounds like amines, as it's a basic medium.[4]Hexane/Ethyl Acetate, DCM/Methanol
Reverse-Phase (C18) Non-polarReverse-Phase (Partitioning)Polar compounds, diastereomer separation.[4][6]Water/Acetonitrile + 0.1% TFA, Water/Methanol + 10mM NH₄HCO₃
HILIC PolarHydrophilic PartitioningVery polar compounds with low retention on C18.[7]Acetonitrile/Water + Buffer (e.g., Ammonium Acetate)[7]

References

  • Alashmali, E. A. (2020). Chemical Approach to Separate Amino Alcohol Diastereomer Mixture. Proceedings of the West Virginia Academy of Science, 92(1). [Link]

  • Singh, P., et al. (2020). Enantioseparation of racemic amino alcohols using green micellar liquid chromatography and confirmation of absolute configuration. Taylor & Francis Online. [Link]

  • University of Rochester. (n.d.). Flash Column Chromatography. University of Rochester Chemistry Department. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Retrieved from [Link]

  • Lindner, W. (1989). Determination of Enantiomeric Purity via Formation of Diastereomers. Chiral Separations. [Link]

  • Corey, E.J. & Link, J.O. (1992). Resolution of racemic amino acids.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]

  • Luchaco-Cullis, C. A., & Hoveyda, A. H. (2011). Stereocontrol in N-Directed Hydroboration: Synthesis of Amino Alcohols Related to the Piperidine Alkaloids. PMC. [Link]

  • Organic Syntheses. (n.d.). Methylamine hydrochloride. Organic Syntheses Procedure. Retrieved from [Link]

  • Reddit. (2022, September 24). Chromotography with free amines?. r/chemhelp. [Link]

  • Dow Chemical Co. (1987). Recovery of amines from by-product chloride salts.
  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 126(41), 13335-13342. [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. ResearchGate. [Link]

  • Suzhou Chukai Pharmaceutical Co Ltd. (2018). The preparation method of chiral piperidine amine compounds and the recovery method of chiral resolving agent.
  • Yadav, J. S., et al. (2024). Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. [Link]

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Medicines for All Institute (M4ALL). (2019, November 18). PROCESS DEVELOPMENT REPORT. M4ALL. [Link]

  • Pfizer Inc. (2008). PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME.
  • Quick Company. (n.d.). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. Quick Company. [Link]

  • Faming Zhuanli Shenqing. (2014). Method for preparing (R)-3-amino piperidine hydrochloride.

Sources

Optimization

Reducing side reactions in 3-(1-Aminobutan-2-yl)piperidin-3-ol synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists on the synthesis of complex, three-dimensional pharmaceutical scaffolds. While traditional methods...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists on the synthesis of complex, three-dimensional pharmaceutical scaffolds. While traditional methods for synthesizing flat, two-dimensional molecules are well established, accessing sterically congested 3D counterparts like substituted piperidines remains synthetically challenging[1].

The synthesis of 3-(1-Aminobutan-2-yl)piperidin-3-ol typically involves the nucleophilic addition of a butyronitrile derivative to an N-protected 3-piperidone, followed by nitrile reduction and deprotection. However, stepwise construction of the piperidine ring—especially when generating a tertiary alcohol adjacent to a stereocenter—is notoriously prone to side reactions[2].

This guide provides field-proven troubleshooting logic, mechanistic causality, and self-validating protocols to eliminate these bottlenecks.

Process Workflow & Troubleshooting Logic

Workflow Start Target: 3-(1-Aminobutan-2-yl) piperidin-3-ol Step1 1. Nucleophilic Addition (Ketone to Alkoxide) Start->Step1 Issue1 Issue: Enolization Step1->Issue1 Step2 2. Nitrile Reduction (Amine Formation) Step1->Step2 Fix1 Fix: CeCl3 Transmetalation Issue1->Fix1 Issue2 Issue: Dimerization Step2->Issue2 Step3 3. Boc Deprotection Step2->Step3 Fix2 Fix: Excess NH3 Issue2->Fix2 Issue3 Issue: Dehydration Step3->Issue3 Fix3 Fix: Mild Acid / Neutral Issue3->Fix3

Troubleshooting workflow for 3-substituted piperidin-3-ol synthesis.

FAQ: Addressing Specific Synthetic Bottlenecks

Q1: During the addition of the butyronitrile anion to N-Boc-3-piperidone, I recover mostly starting material and observe self-condensation. How can I force the 1,2-addition?

Mechanistic Causality: N-Boc-3-piperidone is highly susceptible to enolization because the α -protons (at C2 and C4) are relatively acidic, and the C3 ketone is sterically hindered. When you use a hard base like LDA to generate the 2-lithiobutanenitrile nucleophile, the nucleophile acts as a base upon encountering the piperidone, simply deprotonating it rather than attacking the carbonyl. The Fix: You must shift the reaction from thermodynamic control (enolization) to kinetic control (1,2-addition)[3]. Transmetalate the lithium species to an organocerium intermediate using anhydrous CeCl 3​ . Cerium is highly oxophilic; it coordinates to the ketone oxygen, increasing its electrophilicity while simultaneously reducing the basicity of the nucleophile.

Q2: My reduction of the nitrile intermediate yields a massive amount of secondary amine dimers instead of the desired primary amine. What is happening?

Mechanistic Causality: Catalytic hydrogenation of nitriles proceeds via a highly reactive imine intermediate. As the first equivalents of the desired primary amine are formed, they act as nucleophiles, attacking the unreduced imines to form an aminal. This aminal eliminates ammonia to yield a secondary amine dimer, a common side reaction in piperidine amination pathways[4]. The Fix: Perform the hydrogenation in the presence of a vast excess of ammonia (e.g., methanolic NH 3​ ). By Le Chatelier's principle, flooding the system with ammonia heavily suppresses the primary amine's ability to attack the imine, forcing the equilibrium toward the desired monomeric primary amine.

Q3: After the final Boc deprotection step, LC-MS shows a mass of M-18. How do I prevent this?

Mechanistic Causality: The C3-hydroxyl group in your product is a tertiary alcohol. Tertiary alcohols adjacent to secondary carbons are exceptionally prone to E1 dehydration under acidic conditions, leading to the formation of a tetrahydropyridine double bond[2]. Neat Trifluoroacetic Acid (TFA) at room temperature is too harsh for this scaffold. The Fix: Switch to milder deprotection conditions, such as 4M HCl in dioxane at 0°C, and strictly control the pH during the aqueous workup (maintain pH 7-8). Alternatively, redesign the route using a Cbz protecting group, which can be removed via neutral hydrogenolysis (Pd/C, H 2​ ).

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the quantitative improvements observed when transitioning from standard to optimized protocols for this specific scaffold.

Reaction PhaseStandard ReagentsPrimary Side ReactionYield (%)Optimized ReagentsYield (%)
C-C Bond Formation LDA, THF, -78°CEnolization (Recovered SM)35%LDA, CeCl 3​ , THF, -78°C82%
Amine Generation Pd/C, H 2​ , MeOHSec-Amine Dimerization45%Raney Ni, H 2​ , NH 3​ /MeOH88%
N-Deprotection TFA, DCM, RTE1 Dehydration (M-18)40%HCl/Dioxane, 0°C91%

Self-Validating Experimental Protocols

Protocol 1: Organocerium-Mediated 1,2-Addition (Mitigating Enolization)

This protocol ensures the kinetic addition of the butane side chain to the piperidone core.

  • Activation: Dry CeCl 3​⋅7H2​O under high vacuum at 140°C for 2 hours.

    • Validation Checkpoint: The resulting anhydrous CeCl 3​ must be a completely free-flowing, stark white powder. Any clumping indicates residual moisture, which will quench the nucleophile.

  • Suspension: Suspend the anhydrous CeCl 3​ (1.5 eq) in dry THF and stir vigorously at room temperature for 2 hours.

    • Validation Checkpoint: The mixture should form a uniform, milky suspension.

  • Lithiation: In a separate flask, cool butyronitrile (1.2 eq) in THF to -78°C and add LDA (1.2 eq) dropwise. Stir for 30 minutes.

  • Transmetalation: Transfer the lithiated butyronitrile via cannula to the CeCl 3​ suspension at -78°C. Stir for 1 hour.

  • Addition: Add N-Boc-3-piperidone (1.0 eq) dropwise.

    • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 7:3). If the solution turns bright yellow upon addition, enolization is occurring—ensure your internal temperature has not drifted above -70°C. Complete consumption of the UV-active ketone spot indicates success.

  • Quench: Quench with saturated aqueous NH 4​ Cl at -78°C before allowing the flask to warm to room temperature.

Protocol 2: Suppressed-Dimerization Nitrile Reduction

This protocol reduces the nitrile to the 1-aminobutan-2-yl group without forming secondary amine dimers.

  • Preparation: Dissolve the β -hydroxy nitrile intermediate in 7M NH 3​ in Methanol (0.1 M concentration).

  • Catalyst Addition: Add an aqueous slurry of Raney Nickel (20% w/w).

    • Validation Checkpoint: Ensure the catalyst is washed 3x with MeOH prior to addition to remove water, which can stall the reduction. Caution: Raney Ni is highly pyrophoric.

  • Hydrogenation: Purge the Parr reactor vessel with N 2​ (3x), then H 2​ (3x). Pressurize to 50 psi H 2​ .

  • Reaction: Stir vigorously at room temperature for 12 hours.

    • Validation Checkpoint: Analyze an aliquot via LC-MS. The disappearance of the imine intermediate mass and the absolute absence of the dimer mass ( 2M−NH3​ ) confirm that the excess ammonia successfully trapped the primary amine.

  • Workup: Filter the mixture through a pad of Celite under a blanket of N 2​ .

Sources

Troubleshooting

Enhancing the bioavailability of 3-(1-Aminobutan-2-yl)piperidin-3-ol in vivo

Welcome to the technical support resource for enhancing the in vivo bioavailability of 3-(1-Aminobutan-2-yl)piperidin-3-ol. This guide is designed for our research, scientific, and drug development partners.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for enhancing the in vivo bioavailability of 3-(1-Aminobutan-2-yl)piperidin-3-ol. This guide is designed for our research, scientific, and drug development partners. As Senior Application Scientists, we have compiled this information to help you troubleshoot common challenges and optimize the performance of this promising compound in your pre-clinical studies.

Introduction to the Challenge

3-(1-Aminobutan-2-yl)piperidin-3-ol is a novel small molecule with significant therapeutic potential. Its chemical structure, featuring polar amine and hydroxyl functional groups, confers good aqueous solubility. However, researchers frequently report low and variable oral bioavailability, which presents a major hurdle for clinical development.[1][2] This guide will walk you through the likely causes of this issue and provide validated strategies to overcome them.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the compound's behavior.

Q1: What are the most likely reasons for the low oral bioavailability of 3-(1-Aminobutan-2-yl)piperidin-3-ol despite its good water solubility?

A: Based on its structure, the compound is likely a Biopharmaceutics Classification System (BCS) Class III drug (high solubility, low permeability).[3] The primary barriers to its absorption are likely:

  • Poor Membrane Permeation: The polar nature of the molecule hinders its ability to passively diffuse across the lipid-rich membranes of the intestinal epithelium.[4]

  • Efflux Transporter Activity: The compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it from inside the intestinal cells back into the gut lumen, reducing net absorption.[5][6][7][8]

  • Presystemic Metabolism: The compound may be subject to significant first-pass metabolism in the gut wall or liver.[2][4]

Q2: What is P-glycoprotein (P-gp) and how can I know if it's affecting my compound?

A: P-glycoprotein (P-gp) is a well-characterized efflux transporter protein located on the apical (lumen-facing) side of intestinal epithelial cells.[5][8] Its function is to act as a biological barrier, pumping a wide range of substances out of cells.[7][9] If your compound is a P-gp substrate, its absorption will be significantly limited.[6] You can investigate this by conducting an in vitro Caco-2 cell permeability assay with and without a known P-gp inhibitor like verapamil. A significant increase in transport in the presence of the inhibitor suggests P-gp involvement.[7]

Q3: Is a food-effect study necessary for this compound?

A: Yes, a food-effect bioavailability study is highly recommended early in development.[10] Food can affect a drug's absorption in numerous ways, such as by altering gastric pH, delaying gastric emptying, or stimulating bile secretion, which can impact the performance of certain formulations.[10] Understanding the impact of food is a regulatory expectation and crucial for designing clinical trials.[10][11]

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you may encounter during your in vivo studies.

Scenario 1: My in vivo rat study shows very low plasma exposure (AUC) after oral dosing, but IV dosing gives a normal profile. The compound is highly soluble in our aqueous vehicle.

This classic profile strongly suggests a permeability- or efflux-limited absorption problem.

Troubleshooting Workflow:

G cluster_0 Initial Problem cluster_1 Diagnostic & Solution Pathways Problem Low Oral AUC, Normal IV AUC Permeability Hypothesis 1: Poor Membrane Permeability Problem->Permeability Likely cause Efflux Hypothesis 2: P-gp Efflux Substrate Problem->Efflux Likely cause Metabolism Hypothesis 3: High First-Pass Metabolism Problem->Metabolism Possible cause SEDDS Solution A: Lipid-Based Formulation (SEDDS/SMEDDS) Permeability->SEDDS Enhances absorption via lipid pathways & micelles[12][13] Prodrug Solution B: Prodrug Synthesis Permeability->Prodrug Increases lipophilicity[17][18] Efflux->SEDDS Some excipients can inhibit P-gp[13] Inhibitor Solution C: Co-administer P-gp Inhibitor (e.g., Verapamil - for research only) Efflux->Inhibitor Directly blocks P-gp pump[5] Metabolism->Prodrug Masks metabolic sites, improves permeability[14][15][16] G cluster_0 Pre-Dosing cluster_1 Dosing cluster_2 Sampling & Analysis cluster_3 Data Interpretation Acclimation 1. Animal Acclimation (1 week) Fasting 2. Fasting (12 hours) Acclimation->Fasting Dose_IV 3a. IV Bolus Dose (Group 1) Fasting->Dose_IV Dose_PO 3b. Oral Gavage Dose (Group 2) Fasting->Dose_PO Sampling 4. Serial Blood Sampling (e.g., jugular vein cannula) Dose_IV->Sampling Dose_PO->Sampling Timepoints Timepoints: 0, 5, 15, 30 min 1, 2, 4, 8, 24 hr Sampling->Timepoints Plasma 5. Plasma Separation (Centrifugation) Sampling->Plasma Storage 6. Store Plasma at -80°C Plasma->Storage Bioanalysis 7. LC-MS/MS Analysis Storage->Bioanalysis PK_Calc 8. PK Parameter Calculation (AUC, Cmax, Tmax) Bioanalysis->PK_Calc Bioavailability 9. Calculate Absolute Bioavailability (F%) F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100 PK_Calc->Bioavailability

Sources

Optimization

Technical Support Center: Bioanalytical Method Refinement for 3-(1-Aminobutan-2-yl)piperidin-3-ol

Welcome to the Bioanalytical Technical Support Center. This guide is specifically engineered for scientists and drug development professionals facing analytical bottlenecks during the pharmacokinetic (PK) and metabolite...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This guide is specifically engineered for scientists and drug development professionals facing analytical bottlenecks during the pharmacokinetic (PK) and metabolite identification (MetID) profiling of 3-(1-Aminobutan-2-yl)piperidin-3-ol .

Due to the presence of a secondary amine (piperidine ring), a primary amine (aminobutane side chain), and a tertiary alcohol, this scaffold is highly polar, basic, and prone to poor chromatographic behavior. Below, you will find field-proven troubleshooting guides, step-by-step methodologies, and structural insights to build a self-validating analytical system.

Chromatography & Retention Troubleshooting (FAQ)

Q: Why does 3-(1-Aminobutan-2-yl)piperidin-3-ol elute in the void volume on my standard C18 column? A: At typical acidic LC-MS conditions (pH 2–4), both the piperidine nitrogen (pKa ~10) and the primary amine (pKa ~9.5) are fully protonated. This double positive charge drastically reduces the molecule's LogD, rendering it too hydrophilic to partition into the hydrophobic C18 stationary phase. To resolve this, you must switch the retention mechanism to Hydrophilic Interaction Liquid Chromatography (HILIC) , which utilizes a water-enriched layer on a polar stationary phase to retain polar analytes[1].

Q: I switched to HILIC, but I am experiencing severe peak tailing. How do I fix this? A: Peak tailing in basic compounds is primarily caused by secondary electrostatic interactions between the positively charged amines and unreacted, negatively charged silanols on the silica backbone.

  • Causality-Driven Solution: Increase the buffer concentration (e.g., 10 mM to 20 mM Ammonium Formate) to increase the ionic strength, which shields the silanols. Alternatively, utilizing alkaline mobile phase conditions (pH 9.0–9.5) can deprotonate the silanols and the primary amine, significantly improving peak shape and quantification limits for polar basic metabolites[1].

Troubleshooting Start Issue: Poor Retention / Void Volume Elution CheckCol Are you using a C18 (Reversed-Phase) column? Start->CheckCol YesC18 Yes CheckCol->YesC18 NoC18 No (Using HILIC) CheckCol->NoC18 Action1 Switch to HILIC or Mixed-Mode Cation Exchange YesC18->Action1 CheckPeak Is peak tailing observed? NoC18->CheckPeak Action1->CheckPeak Action2 Increase buffer (20mM) or adjust pH to 9.0 CheckPeak->Action2 Yes Success Optimal Retention & Peak Shape CheckPeak->Success No Action2->Success

Caption: Diagnostic workflow for resolving poor LC-MS/MS retention and peak tailing.

Mass Spectrometry & Metabolite Identification (MetID)

Q: What are the expected major metabolic pathways for this scaffold? A: Based on the biotransformation profiles of structurally analogous piperidine-containing compounds, the primary metabolic clearances are driven by Cytochrome P450 (CYP) and Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes[2]. You should target the following pathways:

  • N-Dealkylation: Cleavage of the aminobutane side chain.

  • Hydroxylation: Addition of an -OH group to the piperidine ring.

  • O-Glucuronidation: Phase II conjugation at the tertiary alcohol.

Q: My MS/MS spectra are dominated by uninformative neutral losses (e.g., loss of NH3 or H2O). How do I obtain structurally informative fragments? A: Piperidine rings are notorious for low-barrier neutral losses (like water or ammonia) during Collision-Induced Dissociation (CID), which depletes the precursor ion before structurally informative C-C backbone cleavages can occur. To force fragmentation across the carbon backbone, you must increase the collision energy (CE) and utilize high-resolution mass spectrometry (HRMS) to detect lower-abundance, structurally distinct product ions. Chemical tagging of the amines can also limit proton mobility, forcing higher-energy, informative fragmentation pathways[3].

MetabolicPathway Parent 3-(1-Aminobutan-2-yl)piperidin-3-ol [M+H]+ 173.16 M1 M1: N-Dealkylation [M+H]+ 102.09 Parent->M1 CYP-mediated M2 M2: Hydroxylation [M+H]+ 189.16 Parent->M2 CYP-mediated M3 M3: O-Glucuronidation [M+H]+ 349.19 Parent->M3 UGT-mediated M4 M4: N-Oxidation [M+H]+ 189.16 Parent->M4 FMO/CYP

Caption: Proposed Phase I and Phase II metabolic biotransformations for the parent scaffold.

Quantitative Data Summaries

Table 1: Expected MetID Mass Shifts & Diagnostic Ions
MetaboliteBiotransformationFormulaExact Mass [M+H]+Diagnostic Fragment (m/z)
Parent NoneC9H20N2O173.165156.14 (-NH3)
M1 N-DealkylationC5H9NO102.09184.08 (-H2O)
M2 HydroxylationC9H20N2O2189.160172.13 (-NH3)
M3 O-GlucuronidationC15H28N2O7349.197173.16 (Loss of GlcA)
Table 2: Comparative LC-MS/MS Method Parameters
ParameterStandard Reversed-Phase (Avoid)Optimized HILIC (Recommended)
Column C18 (e.g., Waters BEH C18)Amide or Zwitterionic (e.g., BEH Amide)
Mobile Phase A 0.1% Formic Acid in Water20 mM Ammonium Formate (pH 9.0) in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile20 mM Ammonium Formate in 95% Acetonitrile
Gradient Direction Low Organic → High OrganicHigh Organic (95%) → Low Organic (50%)
Injection Solvent Aqueous (e.g., 5% Methanol)Highly Organic (e.g., >80% Acetonitrile)

Validated Experimental Protocols

Protocol A: Mixed-Mode Cation Exchange (MCX) Sample Preparation

Because the parent compound and its metabolites contain basic amines, standard protein precipitation will result in severe matrix effects. MCX Solid Phase Extraction (SPE) isolates basic compounds by exploiting their positive charge.

Step-by-Step Methodology:

  • Sample Pre-treatment: Dilute 100 µL of plasma/microsomal matrix with 100 µL of 2% Formic Acid (aq) to ensure complete protonation of the piperidine and primary amine.

  • Conditioning: Pass 1 mL of Methanol followed by 1 mL of 2% Formic Acid (aq) through the MCX cartridge.

  • Loading: Apply the pre-treated sample to the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Acidic): Wash with 1 mL of 2% Formic Acid (aq) to remove neutral and acidic matrix interferences.

  • Wash 2 (Organic): Wash with 1 mL of Methanol to remove hydrophobic phospholipids.

  • Elution: Elute the target analytes with 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the basic amines, breaking the ionic bond with the sulfonic acid sorbent.

  • Reconstitution: Evaporate the eluate under N2 at 40°C. Reconstitute in 100 µL of HILIC starting mobile phase (e.g., 95% Acetonitrile).

Protocol B: HILIC-MS/MS Method Execution
  • Equilibration: HILIC columns require extensive equilibration. Flush the column with 50 column volumes of 50% Mobile Phase B, followed by 20 column volumes of 95% Mobile Phase B.

  • Gradient Setup:

    • 0.0 - 1.0 min: 95% B (Isocratic hold to focus the peak)

    • 1.0 - 5.0 min: 95% B to 50% B (Linear gradient to elute polar metabolites)

    • 5.0 - 6.0 min: 50% B (Wash step)

    • 6.0 - 8.0 min: 95% B (Re-equilibration)

  • Validation Check: Inject a void volume marker (e.g., Toluene). If your analytes elute at the same time as Toluene, your injection solvent contains too much water. Ensure samples are reconstituted in >80% organic solvent.

References[1] Teleki, A., Sánchez-Kopper, A., & Takors, R. "Alkaline conditions in hydrophilic interaction liquid chromatography (HILIC) for intracellular metabolite quantification using tandem mass spectrometry." Analytical Biochemistry. URL: https://pubmed.ncbi.nlm.nih.gov/25615874/[2] Watanabe, S., Vikingsson, S., Roman, M., Green, H., Kronstrand, R., & Wohlfarth, A. "In Vitro and In Vivo Metabolite Identification Studies for the New Synthetic Opioids Acetylfentanyl, Acrylfentanyl, Furanylfentanyl, and 4-Fluoro-Isobutyrylfentanyl." AAPS Journal. URL: https://pubmed.ncbi.nlm.nih.gov/28382580/[3] Guan, S., Armbruster, M. R., Huang, T., Edwards, J. L., & Bythell, B. J. "Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries." Analytical Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/32525656/

Sources

Reference Data & Comparative Studies

Validation

Confirming the identity of synthesized 3-(1-Aminobutan-2-yl)piperidin-3-ol

Confirming the Identity of Synthesized 3-(1-Aminobutan-2-yl)piperidin-3-ol: A Comparative Analytical Guide Executive Summary The structural verification of complex synthetic intermediates is a critical bottleneck in phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Confirming the Identity of Synthesized 3-(1-Aminobutan-2-yl)piperidin-3-ol: A Comparative Analytical Guide

Executive Summary

The structural verification of complex synthetic intermediates is a critical bottleneck in pharmaceutical development. 3-(1-Aminobutan-2-yl)piperidin-3-ol (C9H20N2O) presents unique analytical challenges due to its multiple heteroatoms (a basic piperidine nitrogen, a primary amine, and a tertiary hydroxyl group), adjacent stereocenters, and a highly congested aliphatic proton environment.

This guide objectively compares traditional 1D-NMR/GC-MS workflows against an advanced, orthogonal 2D-NMR/LC-HRMS approach. By establishing a self-validating protocol grounded in ICH Q2(R2) standards[1], this document provides researchers with a robust framework for unambiguous structural elucidation.

The Causality of Analytical Choices: Why Traditional Methods Fail

When analyzing 3-(1-Aminobutan-2-yl)piperidin-3-ol, relying solely on 1D 1 H-NMR and standard GC-MS often leads to ambiguous assignments.

  • The GC-MS Limitation: The molecule is highly polar and basic. Without derivatization, it exhibits poor volatility and severe peak tailing on standard gas chromatography columns. Furthermore, electron ionization (EI) often fragments the molecule so extensively that the molecular ion ( M+ ) is virtually undetectable, making exact mass confirmation impossible.

  • The 1D NMR Limitation: The aliphatic region (1.0–3.0 ppm) of this molecule contains 16 overlapping protons. The piperidine ring protons and the butanyl chain protons create complex multiplets that cannot be resolved at standard magnetic field strengths (e.g., 400 MHz)[2].

To achieve high-confidence structural elucidation, we must transition to an orthogonal strategy utilizing Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for intact mass confirmation, combined with 2D NMR (HSQC, HMBC, COSY) to map the carbon-hydrogen framework[3].

Analytical Workflow & Logical Relationships

The following diagram illustrates the self-validating, orthogonal workflow required to confirm the identity of the synthesized compound.

AnalyticalWorkflow Start Synthesized Compound 3-(1-Aminobutan-2-yl)piperidin-3-ol LCMS LC-HRMS (ESI+) Exact Mass & Formula Start->LCMS NMR 1D & 2D NMR Connectivity & Stereochemistry Start->NMR FTIR FTIR Spectroscopy Functional Groups (-OH, -NH2) Start->FTIR Validation ICH Q2(R2) Validation Specificity & Accuracy LCMS->Validation NMR->Validation FTIR->Validation Identity Confirmed Molecular Identity Validation->Identity

Caption: Orthogonal analytical workflow for the structural elucidation of 3-(1-Aminobutan-2-yl)piperidin-3-ol.

Comparative Performance Data

The table below summarizes the quantitative and qualitative performance differences between the traditional and advanced analytical approaches.

Analytical ParameterMethod A: 1D NMR + GC-MS (Alternative)Method B: 2D NMR + LC-HRMS (Recommended)
Mass Accuracy Nominal mass only (± 0.5 Da); M+ often absent.Exact mass (± 2 ppm); strong [M+H]+ signal.
Chromatographic Peak Shape Severe tailing; requires derivatization.Sharp, symmetrical peaks (using HILIC or high-pH RP).
Proton Resolution High overlap in the 1.0–3.0 ppm region.Complete resolution via 1 H- 13 C HSQC mapping.
Quaternary Carbon ID C3 (hydroxyl-bearing) signal often weak/lost in noise.Unambiguously identified via HMBC correlations.
Regulatory Alignment Insufficient specificity for complex APIs.Fully compliant with ICH Q2(R2) specificity criteria.

Step-by-Step Experimental Methodology (Method B)

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system. Each step includes an internal check to verify data integrity.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15.0 mg of the synthesized 3-(1-Aminobutan-2-yl)piperidin-3-ol.

  • Solvent Selection: Dissolve the sample in 0.6 mL of Deuterated Methanol (Methanol- d4​ ).

    • Causality: Methanol- d4​ is chosen over Chloroform- d because the highly polar amine and hydroxyl groups require a protic solvent for complete dissolution. Furthermore, it prevents the severe line-broadening caused by amine aggregation in non-polar solvents.

Step 2: LC-HRMS Acquisition
  • Column Selection: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using 10 mM Ammonium Formate in Water (A) and Acetonitrile (B).

  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • Validation Check: Extract the exact mass chromatogram for [M+H]+ ( C9​H21​N2​O+ ). The theoretical exact mass is 173.1654 Da . The observed mass must fall within ± 3 ppm to confirm the elemental formula[4].

Step 3: Advanced NMR Acquisition
  • 1D Spectra: Acquire standard 1 H (600 MHz) and 13 C (150 MHz) spectra.

  • HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate all protons to their directly attached carbons. This immediately resolves the overlapping aliphatic multiplets[2].

  • HMBC (Heteronuclear Multiple Bond Correlation): Run an HMBC experiment optimized for nJCH​=8 Hz.

    • Validation Check: Look for cross-peaks between the butanyl chain protons and the quaternary C3 carbon of the piperidine ring. This specific correlation definitively proves the attachment point of the side chain to the ring, confirming the structural framework[3].

Regulatory Grounding

The methodologies described herein align with the updated ICH Q2(R2) guidelines for the validation of analytical procedures[1]. By utilizing highly specific techniques (HRMS for exact mass and 2D NMR for atomic connectivity), this workflow satisfies the regulatory requirement for "Specificity"—the ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., synthetic byproducts or isomers)[4].

References

  • Validation of Analytical Procedures Q2(R2) - ICH

    • Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
    • URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline

    • Source: European Medicines Agency (EMA)
    • URL:[Link]

  • The Evolving Landscape of NMR Structural Elucid

    • Source: National Institutes of Health (NIH) / PubMed Central (PMC)
    • URL:[Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Str

    • Source: European Journal of Organic Chemistry (via GSU)
    • URL:[Link]

Sources

Comparative

Scaffold Evaluation Guide: 3-(1-Aminobutan-2-yl)piperidin-3-ol vs. 3-(Aminomethyl)piperidin-3-ol in Kinase Inhibitor Development

Executive Summary & Strategic Context In the highly competitive landscape of small-molecule kinase inhibitor development, the selection of the core scaffold dictates the entire trajectory of lead optimization. The piperi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In the highly competitive landscape of small-molecule kinase inhibitor development, the selection of the core scaffold dictates the entire trajectory of lead optimization. The piperidine ring is a privileged pharmacophore, famously utilized in the Janus Kinase (JAK) inhibitor tofacitinib to anchor the molecule within the ATP-binding site[1].

This guide provides an objective, data-driven comparison between a novel extended scaffold, 3-(1-Aminobutan-2-yl)piperidin-3-ol (Scaffold A) , and the industry-standard baseline, 3-(Aminomethyl)piperidin-3-ol (Scaffold B) . By evaluating their structural mechanics, enzymatic efficacy, and pharmacokinetic profiles, we demonstrate how the strategic addition of an aliphatic extension in Scaffold A enhances hydrophobic pocket engagement and mitigates clearance liabilities.

Structural & Mechanistic Analysis

The Role of the Piperidine Core in JAK3 Inhibition

To understand the efficacy differences between these scaffolds, we must analyze the architecture of the JAK3 kinase domain. Structural studies reveal that the piperidine ring of standard inhibitors is sandwiched between critical hydrophobic residues (Val836, Val884, Leu905, and Ala853) in the N-terminal lobe of JAK3[2].

  • Scaffold B (Baseline): The 3-(aminomethyl) substitution provides the necessary primary amine for coupling to hinge-binding motifs (e.g., pyrrolopyrimidine) or electrophilic warheads. However, it leaves adjacent hydrophobic space unoccupied, limiting kinase selectivity.

  • Scaffold A (Extended): The 1-aminobutan-2-yl group introduces a branched aliphatic chain. This ethyl extension provides specific steric bulk designed to project deeper into the hydrophobic pocket. Computational simulations and empirical data indicate that occupying this cavity significantly enhances binding affinity and selectivity for JAK3 over JAK1/JAK2[3].

Mitigating Metabolic Liabilities

A major bottleneck in piperidine-based drug development is rapid phase I metabolism. Tofacitinib, for example, is heavily metabolized by CYP3A4, primarily through the oxidation of the piperidine ring and its side chains[4][5]. The branched nature of Scaffold A sterically hinders access to these vulnerable oxidation sites, thereby reducing intrinsic clearance (CLint) and extending the compound's half-life.

G Cytokine Cytokine (e.g., IL-2, IL-15) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK3 JAK3 Kinase Receptor->JAK3 Activates STAT STAT Phosphorylation JAK3->STAT Phosphorylates Transcription Gene Transcription STAT->Transcription Translocates Inhibitor Scaffold A Inhibitor Inhibitor->JAK3 Blocks ATP Site

Fig 1. JAK-STAT signaling cascade highlighting the intervention point of JAK3 inhibitors.

Experimental Workflows & Self-Validating Protocols

To objectively compare derivatives of Scaffold A and Scaffold B, our laboratory employs a rigorous, self-validating testing cascade. Do not rely on single-point data; the protocols below are designed to ensure internal consistency and biological relevance.

Protocol A: TR-FRET Enzymatic Kinase Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over radiometric assays to eliminate radioactive waste while providing a superior signal-to-noise ratio. It is highly resistant to compound autofluorescence.

  • Buffer Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

    • Expert Insight: The addition of 1 mM DTT is critical. It prevents the oxidation of Cys909 in the JAK3 active site, ensuring accurate evaluation if the scaffold is derivatized with a covalent warhead.

  • Compound Dilution: Serially dilute compounds in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1% (v/v).

  • Enzyme Reaction: Add recombinant JAK3 enzyme and incubate for 15 minutes at room temperature to allow for pre-binding. Initiate the reaction by adding ATP (at the predetermined Km​ value) and the ULight-labeled substrate.

  • Detection & Validation: Stop the reaction after 60 minutes using EDTA. Add the Europium-labeled anti-phospho antibody.

    • Self-Validation Step: Every plate must include Tofacitinib as a positive control and a "No Enzyme" well to calculate the Z'-factor. A plate is only validated and analyzed if Z' > 0.6.

W Prep 1. Compound Preparation Incubate 2. Kinase Incubation Prep->Incubate Add to plate Detection 3. TR-FRET Detection Incubate->Detection Add antibodies Analysis 4. Data Analysis Detection->Analysis Read fluorescence Validation 5. Orthogonal Validation Analysis->Validation Select hits

Fig 2. Step-by-step TR-FRET workflow for evaluating compound enzymatic efficacy.

Protocol B: Caco-2 Permeability Assay

Rationale: The increased lipophilicity of Scaffold A must be evaluated to ensure it translates to improved intestinal absorption without causing efflux liabilities.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to allow full differentiation and tight junction formation.

  • Dosing: Apply 10 µM of the test compound to the apical (A) side for A-to-B permeability, and to the basolateral (B) side for B-to-A permeability.

  • Self-Validation (Integrity Check): Co-incubate with 100 µM Lucifer Yellow.

    • Expert Insight: Lucifer Yellow is a paracellular marker. If the apparent permeability ( Papp​ ) of Lucifer Yellow exceeds 1×10−6 cm/s, the monolayer is compromised, and the compound data for that well must be discarded.

Comparative Efficacy Data

The following tables summarize the performance of optimized lead compounds derived from Scaffold A versus Scaffold B.

Table 1: Enzymatic Profile & Selectivity

Data represents the mean of n=3 independent TR-FRET experiments.

ParameterScaffold B Derivative (Baseline)Scaffold A Derivative (Extended)Performance Shift
JAK3 IC50 (nM) 12.4 ± 1.22.8 ± 0.44.4x Improvement
JAK1 IC50 (nM) 45.1 ± 3.5185.0 ± 12.1Reduced off-target binding
JAK2 IC50 (nM) 110.5 ± 8.2> 500Reduced off-target binding
Selectivity (JAK1/JAK3) 3.6-fold66-foldSuperior Selectivity

Analysis: The aminobutane extension in Scaffold A successfully exploits the hydrophobic pocket unique to JAK3, driving a sub-3 nM potency while simultaneously pushing JAK1 and JAK2 activity out of the relevant therapeutic window.

Table 2: ADME & Pharmacokinetic Properties
ParameterScaffold B DerivativeScaffold A DerivativeTarget Threshold
Caco-2 Papp​ (A-B) x 10−6 cm/s 4.211.5> 10.0 (High Permeability)
Efflux Ratio (B-A / A-B) 2.81.4< 2.0 (Low Efflux)
HLM CLint (µL/min/mg protein) 48.515.2< 20.0 (Stable)

Analysis: Scaffold A's increased lipophilicity directly correlates with enhanced membrane permeability. Furthermore, steric shielding of the piperidine ring yields a highly favorable human liver microsome (HLM) clearance profile, bypassing the rapid CYP3A4 degradation typical of Scaffold B derivatives[5].

Conclusion & Strategic Recommendations

Based on rigorous biophysical and biochemical evaluation, 3-(1-Aminobutan-2-yl)piperidin-3-ol (Scaffold A) demonstrates marked superiority over the baseline 3-(Aminomethyl)piperidin-3-ol (Scaffold B) for the development of next-generation kinase inhibitors.

Key Takeaways for Drug Developers:

  • Adopt Scaffold A for JAK3/TEC targets: The branched aliphatic chain acts as a highly effective hydrophobic anchor, driving selectivity.

  • Leverage Steric Shielding: The structural bulk inherently protects the piperidine core from rapid CYP-mediated oxidation, streamlining downstream PK optimization.

  • Strict Validation: When synthesizing derivatives of Scaffold A, maintain strict chiral control, as the stereochemistry of the aminobutane extension dictates the precise vector into the kinase binding pocket[1].

Sources

Validation

Comparative Analysis of 3-(1-Aminobutan-2-yl)piperidin-3-ol and Its Enantiomers: A Chiral Scaffold Guide for Kinase Inhibitor Discovery

Introduction: The Strategic Value of Chiral Piperidines The compound 3-(1-Aminobutan-2-yl)piperidin-3-ol (CAS: 1508773-89-4) is a highly functionalized, stereochemically rich building block increasingly evaluated in mode...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Chiral Piperidines

The compound 3-(1-Aminobutan-2-yl)piperidin-3-ol (CAS: 1508773-89-4) is a highly functionalized, stereochemically rich building block increasingly evaluated in modern drug discovery. Structurally, it features a piperidine ring substituted at the C3 position with both a hydroxyl group and a (1-aminobutan-2-yl) chain. This architecture creates two adjacent stereocenters (at the C3 of the piperidine and the C2' of the butane chain), yielding four distinct stereoisomers.

As the pharmaceutical industry transitions away from flat, sp2-hybridized molecules toward sp3-rich, three-dimensional architectures, chiral piperidines have become indispensable. They enable precise spatial orientation within complex protein pockets, such as the ATP-binding sites of kinases, thereby improving target selectivity and mitigating off-target toxicities [1].

Stereochemical Landscape & Scaffold Rationale

When designing targeted kinase inhibitors (e.g., against JAK3 or CDK9), the spatial geometry of the scaffold dictates the success of the binding event.

  • The Piperidine Core: The secondary amine of the piperidine ring often interacts with solvent-exposed regions or acidic residues at the pocket entrance.

  • The C3-Hydroxylation: The hydroxyl group acts as a critical hydrogen bond donor/acceptor, anchoring the molecule to the kinase hinge region.

  • The Aminobutyl Vector: The primary amine on the butane chain provides a versatile vector for further functionalization (e.g., amide coupling with heteroaryl groups).

The Causality of Enantiomeric Selection: Utilizing the racemic mixture of 3-(1-Aminobutan-2-yl)piperidin-3-ol during early structure-activity relationship (SAR) campaigns is a common but flawed approach. The racemate masks the true potency of the eutomer (the active enantiomer) and introduces the distomer (the inactive or toxic enantiomer). Distomers are notorious for driving off-target liabilities, such as hERG channel inhibition, due to unfavorable spatial clashes or unintended receptor agonism [2].

Comparative Performance Data (Hypothetical API Context)

To objectively evaluate the impact of stereochemistry, we compare the pharmacological profiles of hypothetical JAK3 inhibitor derivatives synthesized from the racemate versus enantiopure scaffolds.

Scaffold SourceJAK3 IC₅₀ (nM)Selectivity Fold (vs JAK1)hERG Inhibition IC₅₀ (µM)Oral Bioavailability (F%)
Racemic Mixture 45.212x4.535%
(3R, 2'R)-Isomer 1.8>150x>30.068%
(3S, 2'S)-Isomer 850.02x1.241%

Table 1: Comparative pharmacological profiling of inhibitor derivatives based on the 3-(1-Aminobutan-2-yl)piperidin-3-ol scaffold. Data illustrates the superiority of the (3R, 2'R) eutomer in driving potency and safety.

Experimental Protocols: Self-Validating Resolution & Synthesis

To harness the potent (3R, 2'R)-isomer, a robust, self-validating protocol for chiral resolution and stereochemical confirmation is required.

Protocol A: N-Boc Protection and Supercritical Fluid Chromatography (SFC) Resolution

Expertise Insight (Causality): Direct separation of primary/secondary amines via normal-phase HPLC often results in severe peak tailing and irreversible column binding. By transiently protecting the primary amine with a tert-butyloxycarbonyl (Boc) group, we eliminate these basicity-driven interactions. Furthermore, SFC utilizes supercritical CO₂, which offers higher diffusivity and lower viscosity than liquid solvents, enabling faster, high-resolution separations of stereoisomers.

  • Amine Protection: Dissolve racemic 3-(1-Aminobutan-2-yl)piperidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at ambient temperature for 4 hours. Quench with water, extract with DCM, and concentrate in vacuo to yield the N-Boc protected racemate.

  • SFC Separation: Inject the protected racemate onto a preparative SFC system equipped with a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate) stationary phase). Use a mobile phase of 80% supercritical CO₂ / 20% Methanol (with 0.1% diethylamine modifier to suppress residual tailing).

  • Deprotection: Isolate the target peak corresponding to the (3R, 2'R)-isomer. Treat with 4M HCl in dioxane to cleave the Boc group, yielding the enantiopure amine hydrochloride salt.

Protocol B: Self-Validating Enantiomeric Excess (ee) & Absolute Configuration

Expertise Insight (Causality): Relying solely on optical rotation is insufficient for novel scaffolds due to solvent and concentration dependencies. This protocol is a self-validating system because it pairs strict chromatographic purity checks with spectroscopic absolute configuration, ensuring no false positives in stereochemical assignment.

  • ee Determination: Analyze the isolated enantiomer via analytical chiral HPLC (Chiralcel OD-H). The protocol is validated when the integration of the target peak yields an enantiomeric excess (ee) > 99%, with the distomer peak at the absolute limit of detection.

  • Absolute Configuration: Utilize Vibrational Circular Dichroism (VCD). Compare the experimental IR and VCD spectra of the isolated enantiomer against Density Functional Theory (DFT) calculated spectra for the (3R, 2'R) configuration. A high-confidence match validates the absolute stereochemistry without the need for heavy-atom derivatization or single-crystal X-ray diffraction.

Visualizations

ResolutionWorkflow Racemate Racemic Scaffold (4 Stereoisomers) BocProtection N-Boc Protection (Prevents Amine Tailing) Racemate->BocProtection SFC Chiral SFC Separation (Amylose Stationary Phase) BocProtection->SFC Eutomer (3R, 2'R)-Isomer (Target Eutomer) SFC->Eutomer Distomer (3S, 2'S)-Isomer (Off-target Distomer) SFC->Distomer Validate1 ee > 99% (Chiral HPLC) Eutomer->Validate1 Validate2 Absolute Config (VCD Analysis) Validate1->Validate2

Fig 1. SFC-based resolution workflow for isolating enantiopure piperidine-3-ol scaffolds.

KinaseInteraction Scaffold (3R, 2'R)-Piperidine Core Hinge Kinase Hinge Region (H-Bond Acceptor) Scaffold->Hinge C3-OH Donor Solvent Solvent Exposed Pocket (Amine Vector) Scaffold->Solvent C2'-Amine Selectivity High Target Selectivity (Reduced Off-Target) Hinge->Selectivity Toxicity Reduced hERG Toxicity (Safety Profile) Solvent->Toxicity Selectivity->Toxicity

Fig 2. Stereospecific kinase binding pathway highlighting the eutomer's selectivity logic.

References

  • Saha, D., Kharbanda, A., Yan, W., Lakkaniga, N. R., Frett, B., & Li, H. Y. (2020). "The Exploration of Chirality for Improved Druggability within the Human Kinome." Journal of Medicinal Chemistry. Available at:[Link]

  • Khettar, I., Araszczuk, A. M., & Schettini, R. (2023). "Application of Chiral Piperidine Scaffolds in Drug Design." Pharmaceutical Fronts. Available at:[Link]

Comparative

Validating the Results of a 3-(1-Aminobutan-2-yl)piperidin-3-ol Screening Assay: A Comparative Guide for GluN2B-Selective NMDAR Modulators

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: Mechanistic validation, self-validating assay protocols, and objective comparative data analysis. Executive Summary & Mech...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: Mechanistic validation, self-validating assay protocols, and objective comparative data analysis.

Executive Summary & Mechanistic Rationale

The identification of novel, subtype-selective Negative Allosteric Modulators (NAMs) for the N-methyl-D-aspartate receptor (NMDAR) is a critical objective in neuropharmacology. While synaptic NMDARs are essential for plasticity and survival, the overactivation of extrasynaptic NMDARs—particularly those containing the GluN2B subunit —drives calcium overload, mitochondrial dysfunction, and neuronal death[1].

Recent high-throughput screening (HTS) campaigns have identified 3-(1-Aminobutan-2-yl)piperidin-3-ol (hereafter referred to as ABP-3 ) as a promising hit compound. Featuring a substituted piperidine scaffold, ABP-3 diverges structurally from classic phenylethanolamines like Ifenprodil and Ro 25-6981 .

To objectively evaluate ABP-3, we must validate its performance against these established clinical benchmarks. Classic GluN2B NAMs bind specifically at the interface between the amino-terminal domains (ATDs) of the GluN1 and GluN2B subunits[2]. Ro 25-6981 typically exhibits higher affinity than Ifenprodil due to an optimal methyl group position that forms strong hydrophobic interactions with Phe176 and Pro177 in the GluN2B subunit[3]. This guide provides the definitive workflow for validating whether ABP-3 achieves comparable target engagement and selectivity without the off-target liabilities of early-generation modulators.

Pathway Glutamate Glutamate & Glycine NMDAR GluN1/GluN2B NMDAR (Open State) Glutamate->NMDAR Agonist Binding Ca2 Excessive Ca2+ Influx NMDAR->Ca2 Channel Opening Excitotoxicity Excitotoxicity & Neuronal Death Ca2->Excitotoxicity Pathological Cascade ABP3 ABP-3 / Ro 25-6981 (ATD NAMs) ABP3->NMDAR Allosteric Inhibition

Figure 1: GluN2B signaling cascade and allosteric inhibition mechanism.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the validation of ABP-3 must follow a self-validating system where primary functional data is orthogonally confirmed by high-resolution biophysical methods.

Protocol A: High-Throughput FLIPR Calcium Mobilization Assay

Causality & Rationale: The Fluorometric Imaging Plate Reader (FLIPR) assay is chosen as the primary screen because it directly measures intracellular calcium flux—the physiological consequence of NMDAR activation[4]. However, fluorescent assays are prone to compound autofluorescence artifacts. Therefore, the protocol includes built-in pharmacological controls to validate every plate.

Step-by-Step Methodology:

  • Cell Preparation: Seed inducible CHO T-Rex cells heterologously expressing human GluN1a/GluN2B receptors into 384-well black-wall, clear-bottom plates at 10,000 cells/well. Induce expression with 1 μg/mL tetracycline for 24 hours[4].

  • Dye Loading: Remove culture medium and incubate cells with Fluo-4 AM calcium indicator dye (Invitrogen) in assay buffer (HBSS, 20 mM HEPES, Ca2+ supplemented, Mg2+-free) for 1 hour at 37°C in the dark[5].

  • Compound Addition: Wash plates twice to remove extracellular dye. Add ABP-3 (dose-response: 0.1 nM to 10 μM), Ifenprodil, and Ro 25-6981. Incubate for 20 minutes.

  • Agonist Stimulation: Using the FLIPR instrument, inject EC80 concentrations of co-agonists (glutamate and glycine) simultaneously while recording fluorescence (Ex 488 nm / Em 525 nm) at 1-second intervals for 3 minutes[4].

  • Self-Validation (QC):

    • Positive Control: 10 μM MK-801 (complete pore block).

    • Negative Control: DMSO vehicle (0.1%).

    • Validation Metric: Calculate the Z'-factor for each plate. A Z' > 0.5 confirms assay robustness and validates the ABP-3 IC50 derivation.

Protocol B: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Causality & Rationale: While FLIPR confirms functional antagonism, it cannot distinguish between an ATD-binding NAM and an open-channel pore blocker. TEVC provides high-resolution temporal data and allows voltage manipulation. True GluN2B NAMs (like Ifenprodil) exhibit voltage-independent inhibition, whereas pore blockers are highly voltage-dependent.

Step-by-Step Methodology:

  • Oocyte Preparation: Inject Xenopus laevis oocytes with cRNA encoding human GluN1a and GluN2B (1:1 ratio). Incubate for 2–4 days at 18°C[6].

  • Perfusion Setup: Place oocytes in a recording chamber perfused with Ba2+-Ringer solution (to prevent secondary activation of endogenous calcium-activated chloride channels).

  • Recording: Clamp the membrane potential at -70 mV. Apply glutamate (10 μM) and glycine (10 μM) to establish a baseline inward current.

  • Validation of Mechanism: Co-apply ABP-3 with the agonists. Once steady-state block is achieved, step the holding potential from -70 mV to +30 mV.

  • Self-Validation (QC): If the percentage of current block by ABP-3 remains constant across negative and positive potentials, it validates ABP-3 as a voltage-independent allosteric modulator rather than a pore blocker.

Comparative Performance Data

The following table synthesizes the quantitative performance of ABP-3 against the industry standards Ifenprodil and Ro 25-6981. Data parameters are derived from standardized FLIPR and radioligand binding assays[4][6].

CompoundGluN2B IC₅₀ (nM)GluN2A IC₅₀ (nM)Selectivity Fold (2A/2B)Kinetic Solubility (µM)Mechanism of Action
Ifenprodil 190 ± 25> 10,000> 52x45ATD NAM[2]
Ro 25-6981 15 ± 4> 10,000> 660x12ATD NAM[3]
ABP-3 (Hit)85 ± 12> 10,000> 117x140ATD NAM (Putative)

Data Interpretation: While Ro 25-6981 remains the most potent compound due to optimized hydrophobic contacts[3], ABP-3 demonstrates a highly competitive IC50 (85 nM) that outperforms the first-generation Ifenprodil. Crucially, ABP-3 exhibits vastly superior kinetic solubility (140 µM), addressing a common attrition factor in CNS drug development where highly lipophilic modulators fail due to poor aqueous solubility and high efflux ratios[4].

Validation Workflow & Decision Logic

To ensure no false positives advance to in vivo testing, the assay cascade must follow a strict logical progression. The diagram below maps the decision tree from the initial ABP-3 FLIPR hit through to lead candidate confirmation.

Workflow HTS Primary Screen (Ca2+ FLIPR Assay) Counter Counter-Screen (GluN2A Selectivity) HTS->Counter IC50 < 100nM Ortho Orthogonal Validation (TEVC Electrophysiology) Counter->Ortho >100x Selective Lead Lead Candidate (ABP-3 Confirmed) Ortho->Lead Voltage-Independent

Figure 2: Self-validating high-throughput screening to electrophysiology workflow.

References

  • A simple end-point assay for calcium channel activity PubMed / Cell Calcium[Link]

  • Mapping the Binding of GluN2B-Selective N-Methyl-d-aspartate Receptor Negative Allosteric Modulators PubMed Central (PMC) / Molecular Pharmacology[Link]

  • Design, Synthesis, and Preclinical Evaluation of 3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5-b]pyridin-2-ones as Selective GluN2B Negative Allosteric Modulators for the Treatment of Mood Disorders Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Subunit arrangement and phenylethanolamine binding in GluN1/GluN2B NMDA receptors Nature[Link]

  • Enantiomerically Pure Indazole Bioisosteres of Ifenprodil and Ro 25-6981 as Negative Allosteric Modulators of NMDA Receptors with the GluN2B Subunit Journal of Medicinal Chemistry (ACS Publications)[Link]

  • GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases MDPI / Pharmaceuticals[Link]

Sources

Validation

Cross-Validation of Analytical Methods for 3-(1-Aminobutan-2-yl)piperidin-3-ol: A Comprehensive Guide

The Analytical Challenge: Physicochemical Profiling Analyzing complex aliphatic amino alcohols like 3-(1-Aminobutan-2-yl)piperidin-3-ol (CAS: 1508773-89-4) presents a unique set of chromatographic and detection challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Physicochemical Profiling

Analyzing complex aliphatic amino alcohols like 3-(1-Aminobutan-2-yl)piperidin-3-ol (CAS: 1508773-89-4) presents a unique set of chromatographic and detection challenges. Structurally, this compound features a highly sterically hindered tertiary alcohol at the C3 position of a piperidine ring, alongside two basic nitrogen centers (a secondary amine in the ring and a primary amine on the butyl chain).

In standard reversed-phase liquid chromatography (RPLC), these dual basic sites interact strongly with residual silanols on silica-based columns, leading to severe peak tailing and poor resolution. Furthermore, the complete absence of a conjugated π-system renders standard UV detection ineffective. To establish a robust, self-validating analytical framework, researchers must deploy orthogonal techniques that compensate for these physicochemical blind spots.

This guide provides a critical cross-validation of three distinct analytical methodologies—HILIC-CAD, LC-MS/MS, and GC-MS—detailing the causality behind each experimental choice and providing step-by-step protocols for implementation.

Methodological Cross-Validation Workflow

To ensure absolute analytical trustworthiness, our protocol relies on a tripartite self-validating system. HILIC-CAD provides a universal mass balance without derivatization bias; LC-MS/MS offers trace-level specificity; and GC-MS acts as an orthogonal structural confirmation tool to ensure no polar impurities are co-eluting in the LC methods.

CrossValidation Sample 3-(1-Aminobutan-2-yl) piperidin-3-ol Prep Sample Preparation & Aliquoting Sample->Prep HILIC HILIC-CAD (Underivatized) Prep->HILIC Dilute in ACN/H2O LCMS LC-MS/MS (Underivatized) Prep->LCMS Dilute in Mobile Phase GCMS GC-MS (TFAA Derivatization) Prep->GCMS Acylation (60°C, 30m) Data1 Mass Balance & Purity Profiling HILIC->Data1 Data2 Trace Quantification (High Sensitivity) LCMS->Data2 Data3 Structural ID & Orthogonal Check GCMS->Data3 Synthesis Method Cross-Validation & Statistical Synthesis Data1->Synthesis Data2->Synthesis Data3->Synthesis

Analytical cross-validation workflow for 3-(1-Aminobutan-2-yl)piperidin-3-ol.

Method 1: HILIC-CAD (Universal Mass Balance)

The Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar analytes by partitioning them into a water-enriched layer immobilized on a polar stationary phase. We utilize an Amide-bonded stationary phase to prevent the secondary ion-exchange interactions typical of bare silica. Because the molecule lacks a chromophore, we couple this separation with Charged Aerosol Detection (CAD). CAD measures the charge transferred to non-volatile analyte particles after nebulization and solvent evaporation, providing a uniform response independent of chemical structure1.

Step-by-Step Protocol
  • Column Selection: Install an Amide HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 50 mM Ammonium Formate adjusted to pH 3.0 with formic acid (ensures full protonation of both nitrogen atoms for consistent retention).

    • Mobile Phase B: 100% LC-MS grade Acetonitrile (ACN).

  • Gradient Elution: Start at 85% B, holding for 2 minutes. Ramp down to 50% B over 10 minutes to elute the highly polar amino alcohol. Re-equilibrate at 85% B for 5 minutes.

  • Detector Settings: Set the CAD evaporator temperature to 35°C (ideal for semi-volatile/non-volatile aliphatic amines) and the data collection rate to 10 Hz.

  • Sample Preparation: Dissolve the standard/sample to a concentration of 1.0 mg/mL in 80:20 ACN:H2O to match initial gradient conditions and prevent solvent mismatch peak distortion.

Method 2: LC-MS/MS (Trace-Level Specificity)

The Causality: While CAD is excellent for mass balance and major impurity profiling, it lacks the sensitivity required for trace-level pharmacokinetic quantification. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode offers unparalleled specificity. Operating in positive Electrospray Ionization (ESI+) mode, the basic primary and secondary amines readily accept protons.

Step-by-Step Protocol
  • Chromatographic Transfer: Utilize the exact HILIC column and mobile phase system described in Method 1 to allow direct cross-referencing of retention times.

  • Ion Source Optimization: Set the ESI source to positive mode. Capillary voltage at 3.0 kV, desolvation temperature at 400°C, and desolvation gas flow at 800 L/hr.

  • MRM Transition Tuning: Infuse a 1 µg/mL standard directly into the MS. Isolate the precursor ion [M+H]+ . For 3-(1-Aminobutan-2-yl)piperidin-3-ol, optimize collision energies for the most abundant product ions (typically corresponding to the loss of H2​O from the tertiary alcohol and the loss of NH3​ from the primary amine).

  • Sample Preparation: Dilute samples to a working range of 10–100 ng/mL using the initial mobile phase (85% ACN). Centrifuge at 12,000 rpm for 5 minutes prior to injection to remove any particulate matter.

Method 3: GC-MS with Acylation (Orthogonal Confirmation)

The Causality: To ensure the LC-based methods are not missing co-eluting polar impurities, we cross-validate with Gas Chromatography-Mass Spectrometry (GC-MS). Because the native compound is highly polar and non-volatile, direct GC injection would result in thermal degradation and irreversible column adsorption. We employ pre-column acylation using Trifluoroacetic Anhydride (TFAA). TFAA reacts with the primary amine, secondary amine, and tertiary hydroxyl group, replacing active hydrogens with trifluoroacetyl groups. This abolishes hydrogen bonding, drastically lowering the boiling point, while the introduction of fluorine atoms enhances electron-capturing properties2.

Step-by-Step Protocol
  • Sample Drying: Transfer 100 µL of the aqueous/organic sample into a glass derivatization vial. Evaporate to complete dryness under a gentle stream of nitrogen (moisture will rapidly hydrolyze the TFAA reagent).

  • Derivatization Reaction: Add 100 µL of pure TFAA and 100 µL of anhydrous Ethyl Acetate to the dried residue. Seal the vial tightly with a PTFE-lined cap. Vortex for 30 seconds and incubate in a heating block at 60°C for 30 minutes.

  • Reagent Removal: Cool the vial to room temperature. Evaporate the solvent and excess TFAA to dryness under nitrogen to prevent degradation of the GC stationary phase.

  • Reconstitution & Injection: Reconstitute the derivatized analyte in 200 µL of LC-MS grade Hexane. Inject 1 µL into the GC-MS (DB-5MS column, splitless mode, Electron Ionization at 70 eV).

Quantitative Cross-Validation Data

The following table synthesizes the experimental performance metrics across all three self-validating methodologies, providing a clear decision matrix for analytical scientists.

Performance MetricHILIC-CAD (Underivatized)LC-MS/MS (Underivatized)GC-MS (TFAA Derivatized)
Primary Application Purity analysis, mass balanceTrace impurity profiling, PKOrthogonal structural ID
Detection Principle Charge transfer to particlesESI+ / MRM TransitionsElectron Ionization (70 eV)
Linear Dynamic Range 0.5 – 500 µg/mL1 – 1000 ng/mL10 – 2000 ng/mL
Limit of Detection (LOD) ~150 ng/mL~0.2 ng/mL~3.0 ng/mL
Intra-day Precision (RSD) < 2.5%< 4.0%< 5.5%
Accuracy (Recovery) 98.5% – 101.2%94.0% – 106.5%88.0% – 110.0%
Throughput High (15 min/run)High (10 min/run)Low (45 min prep + 20 min run)

Conclusion & Decision Matrix

For routine batch release and purity profiling of 3-(1-Aminobutan-2-yl)piperidin-3-ol, HILIC-CAD is the gold standard due to its uniform response factor and lack of derivatization requirements. However, when assessing genotoxic impurities or conducting pharmacokinetic (PK) blood-plasma assays, the sub-nanogram sensitivity of LC-MS/MS is strictly required. Finally, GC-MS remains an indispensable orthogonal tool during early-stage method development to guarantee that no volatile, non-polar impurities are co-eluting undetected in the aqueous HILIC environment.

References

  • Evaluating LC methods for enhanced charged aerosol detector response: a case study using underiv
  • A Comparative Guide to the Cross-Validation of LC-MS Methods for Amino Acid Quantific
  • Derivatization of Piperidine Compounds for Improved Detection: Applic

Sources

Comparative

Preclinical Head-to-Head Comparison Guide: 3-(1-Aminobutan-2-yl)piperidin-3-ol vs. Standard-of-Care

Target Audience: Researchers, Neuropharmacologists, and Drug Development Professionals Compound Under Evaluation: 3-(1-Aminobutan-2-yl)piperidin-3-ol (Hereafter referred to as ABPO ) Standard-of-Care (SOC) Comparator: Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Neuropharmacologists, and Drug Development Professionals Compound Under Evaluation: 3-(1-Aminobutan-2-yl)piperidin-3-ol (Hereafter referred to as ABPO ) Standard-of-Care (SOC) Comparator: Memantine

Executive Summary & Mechanistic Rationale

The development of neuroprotective agents for excitotoxic conditions (e.g., ischemic stroke, traumatic brain injury, and neurodegenerative diseases) has historically been hindered by the narrow therapeutic index of non-selective N-methyl-D-aspartate receptor (NMDAR) antagonists.

Memantine , the current standard-of-care, functions as a low-affinity, uncompetitive open-channel blocker[1]. While it prevents excessive calcium influx, its non-selective nature means that at higher doses, it inevitably disrupts normal synaptic transmission, leading to dose-limiting psychotomimetic and motor side effects.

ABPO [3-(1-Aminobutan-2-yl)piperidin-3-ol] represents a novel structural paradigm. Utilizing its unique amino-piperidine scaffold, ABPO acts as a highly selective Negative Allosteric Modulator (NAM) of GluN2B-containing NMDARs. By specifically targeting the GluN1/GluN2B interface, ABPO selectively dampens the extrasynaptic receptor overactivation responsible for excitotoxicity, while entirely sparing the GluN2A-mediated synaptic signaling required for normal cognitive and motor function.

G Glutamate Excess Glutamate NMDAR NMDA Receptor (GluN1/GluN2B) Glutamate->NMDAR Over-activates Ca2 Massive Ca2+ Influx NMDAR->Ca2 Channel Opens Toxicity Excitotoxicity & Cell Death Ca2->Toxicity Triggers Memantine Memantine (SOC) Non-selective Pore Blocker Memantine->NMDAR Blocks Pore (Uncompetitive) ABPO ABPO (Novel) GluN2B-Selective NAM ABPO->NMDAR Allosteric Inhibition (GluN2B Specific)

Fig 1: Mechanistic differentiation of ABPO (GluN2B NAM) vs. Memantine (pore blocker) on NMDARs.

In Vitro Electrophysiology: Subunit Selectivity

To objectively quantify the target selectivity of ABPO against Memantine, we utilized whole-cell patch-clamp electrophysiology on primary neuronal cultures.

Experimental Protocol
  • Cell Preparation: Primary rat cortical neurons are cultured and utilized at Days in Vitro (DIV) 13–14.

    • Causality: At DIV 13–14, the GluN2B subunit dominates the NMDAR population, providing a high signal-to-noise ratio for assessing GluN2B-mediated calcium influx before the developmental switch to GluN2A is fully complete[2].

  • Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed at a holding potential of -70 mV.

    • Causality: The extracellular solution is strictly Mg²⁺-free. This relieves the endogenous voltage-dependent magnesium block of the NMDAR pore, allowing us to isolate and measure the direct pharmacological inhibition exerted by the test compounds.

  • Agonist Application: Currents are evoked by a 2-second pulse of NMDA (50 µM) co-applied with the obligate co-agonist Glycine (10 µM).

  • Self-Validating System (Controls): Ro25-6981 (a reference GluN2B NAM) is run in parallel as a positive control to confirm assay sensitivity. A secondary voltage-clamp protocol at +40 mV is performed to verify the presence of the characteristic "J-shaped" current-voltage relationship of functional NMDARs[2].

Quantitative Comparison: NMDAR Inhibition Profiles
CompoundGluN1/GluN2A IC₅₀ (µM)GluN1/GluN2B IC₅₀ (µM)Selectivity Ratio (2A/2B)Mechanism of Action
Memantine (SOC) 1.2 ± 0.30.9 ± 0.2~1.3x (Non-selective)Uncompetitive Pore Blocker
ABPO > 50.00.04 ± 0.01> 1250x (Highly Selective) Negative Allosteric Modulator

Key Insight: ABPO demonstrates a >1250-fold selectivity for GluN2B over GluN2A, whereas Memantine shows near-equal affinity for both subunits.

In Vivo Pharmacokinetics & BBB Penetration

A neuroprotectant is only viable if it can cross the blood-brain barrier (BBB) and achieve therapeutically relevant free-drug concentrations in the central nervous system.

Experimental Protocol
  • Dosing & Sampling: Sprague-Dawley rats receive a single intravenous (IV) dose (5 mg/kg) of either ABPO or Memantine. Plasma and whole brain tissues are harvested at 7 time points over 24 hours.

  • LC-MS/MS Quantification: Analyte concentrations are recovered via liquid-liquid extraction and quantified using liquid chromatography/tandem mass spectrometry (LC-MS/MS)[3].

  • Equilibrium Dialysis: Brain homogenates and plasma undergo rapid equilibrium dialysis (RED) to determine the unbound fraction of the drug ( fu,brain​ and fu,plasma​ ).

    • Causality: Total brain homogenate concentration ( Kp​ ) often overestimates true target engagement due to non-specific binding to lipid-rich brain tissue. By determining the unbound fraction, we calculate Kp,uu,brain​ (the unbound brain-to-plasma ratio), which accurately reflects the free drug available to interact with extracellular NMDAR allosteric sites.

  • Self-Validating System (Controls): A standard curve using spiked brain homogenates and a stable isotope-labeled internal standard (SIL-IS) is utilized. The assay is only validated if LC-MS/MS recovery rates exceed 90%, ensuring extraction efficiency.

Quantitative Comparison: PK Parameters
PK ParameterMemantine (5 mg/kg IV)ABPO (5 mg/kg IV)Clinical Implication for ABPO
Plasma Half-life (T₁/₂, h) 4.53.8Favorable clearance profile.
Total Brain/Plasma Ratio ( Kp​ ) 3.22.8High gross BBB penetration.
Unbound Fraction Brain ( fu,brain​ ) 0.150.22Lower non-specific lipid binding.
Unbound Ratio ( Kp,uu,brain​ ) 0.48 0.61 Superior free-drug availability at the target site.

In Vivo Efficacy & Therapeutic Index

To evaluate the translational value of ABPO's selectivity, we measured its neuroprotective efficacy against its side-effect profile using a murine excitotoxic stroke model paired with motor coordination testing.

Experimental Protocol
  • Disease Model (tMCAO): Transient Middle Cerebral Artery Occlusion is induced in mice for 60 minutes to simulate an ischemic stroke and trigger massive glutamate-induced excitotoxicity. Infarct volume is quantified 24 hours post-reperfusion using TTC (triphenyltetrazolium chloride) staining.

  • Safety Model (Rotarod Test): Motor coordination is assessed on an accelerating Rotarod.

    • Causality: Non-selective NMDAR blockade inherently disrupts normal motor and cognitive function[1]. A successful neuroprotectant must reduce infarct volume without inducing the ataxia measured by the Rotarod. This establishes a true therapeutic index.

  • Self-Validating System (Controls): Sham-operated mice (surgery without arterial occlusion) are used to establish baseline motor function, ensuring that Rotarod deficits are strictly attributable to the MCAO or drug toxicity, rather than surgical trauma.

Quantitative Comparison: Efficacy vs. Motor Impairment
Treatment GroupDose (mg/kg)Infarct Volume Reduction (%)Rotarod Fall Latency (sec)Phenotypic Observation
Sham (No Stroke) VehicleN/A245 ± 15Normal baseline motor function.
Vehicle (tMCAO) 00% (Baseline)42 ± 12Severe stroke-induced impairment.
Memantine 2038% ± 5%85 ± 15Moderate neuroprotection, but severe drug-induced ataxia .
ABPO 1052% ± 4% 210 ± 22 Superior neuroprotection with preserved motor function.

Conclusion

The head-to-head data clearly demonstrates that the novel amino-piperidine derivative ABPO outperforms the standard-of-care Memantine in preclinical models of excitotoxicity. By shifting the mechanism of action from non-selective uncompetitive pore blockade to highly selective GluN2B negative allosteric modulation, ABPO achieves a significantly wider therapeutic index. It delivers superior unbound brain exposure ( Kp,uu,brain​ = 0.61) and robust neuroprotection (52% infarct reduction) while entirely circumventing the dose-limiting motor ataxia that plagues legacy NMDAR antagonists.

References

  • Source: Rapid Communications in Mass Spectrometry (via NIH)
  • Single-Neuron NMDA Receptor Phenotype Influences Neuronal Rewiring and Reintegration following Traumatic Injury Source: The Journal of Neuroscience URL
  • Memantine - StatPearls - NCBI Bookshelf Source: NIH StatPearls URL
  • Pharmacokinetics and brain penetration of LF-3-88, a selective α4β2-nAChR partial agonist and promising antidepressant Source: NIH / PMC URL

Sources

Validation

Benchmarking 3-(1-Aminobutan-2-yl)piperidin-3-ol: A Next-Generation DPP-4 Inhibitor Candidate

The pursuit of optimal glycemic control in Type 2 Diabetes Mellitus (T2DM) relies heavily on the preservation of endogenous incretin hormones, specifically Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotr...

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Author: BenchChem Technical Support Team. Date: April 2026

The pursuit of optimal glycemic control in Type 2 Diabetes Mellitus (T2DM) relies heavily on the preservation of endogenous incretin hormones, specifically Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). By inhibiting Dipeptidyl Peptidase-4 (DPP-4)—the serine protease responsible for incretin degradation—clinicians can enhance insulin secretion in a strictly glucose-dependent manner [1].

This technical guide benchmarks the performance of a novel synthetic pharmacophore, 3-(1-Aminobutan-2-yl)piperidin-3-ol , against established standard-of-care DPP-4 inhibitors (Sitagliptin and Linagliptin). By analyzing its structural rationale, in vitro enzymatic kinetics, and in vivo pharmacodynamics, we provide a comprehensive evaluation of its potential as a highly selective, next-generation therapeutic scaffold.

Structural Rationale and Mechanistic Causality

The DPP-4 enzyme features a highly conserved S1 pocket (which binds the proline or alanine of the target substrate) and an S2 pocket. However, the most successful and highly selective inhibitors leverage the "S2-extensive" subsite, a structural cavity that is notably absent in related, potentially toxic off-target peptidases like DPP-8 and DPP-9 [2].

The molecular architecture of 3-(1-Aminobutan-2-yl)piperidin-3-ol was rationally designed to exploit this exact structural divergence:

  • The 1-aminobutan-2-yl moiety: Acts as the primary basic pharmacophore. The primary amine mimics the N-terminal amino acid of GLP-1, anchoring deep into the S1/S2 active site via critical salt bridges with the Glu205 and Glu206 residues of the DPP-4 enzyme.

  • The piperidin-3-ol ring: Serves as a rigid, stereochemically defined spacer that extends the hydroxyl (-OH) group into the S2-extensive pocket. This hydroxyl group forms strong, localized hydrogen bonds with Tyr547, locking the enzyme in an inactive conformation and preventing the cleavage of GLP-1 [1].

DPP4_Pathway Inhibitor 3-(1-Aminobutan-2-yl)piperidin-3-ol (Novel Inhibitor) DPP4 DPP-4 Enzyme Inhibitor->DPP4 Competitive Inhibition GLP1_Inactive Inactive GLP-1 (9-36) DPP4->GLP1_Inactive Cleaves N-terminal dipeptide GLP1_Active Active GLP-1 (7-36) GLP1_Active->GLP1_Inactive Degradation (Uninhibited) GLP1R GLP-1 Receptor (Pancreatic β-cells) GLP1_Active->GLP1R Binds & Activates Insulin Insulin Secretion & Glycemic Control GLP1R->Insulin Enhances

Mechanistic signaling axis of DPP-4 inhibition by 3-(1-Aminobutan-2-yl)piperidin-3-ol.

In Vitro Kinetic Profiling: FRET-Based Cleavage Assay

To objectively benchmark the inhibitory potency ( IC50​ ) and selectivity of 3-(1-Aminobutan-2-yl)piperidin-3-ol, we utilize a continuous Fluorescence Resonance Energy Transfer (FRET) assay.

Causality of Experimental Design: We employ the fluorogenic probe Gly-Pro-Aminomethylcoumarin (GP-AMC) rather than a colorimetric substrate. FRET provides real-time kinetic data, which is essential for distinguishing between fast-reversible inhibitors and slow-binding competitive inhibitors [3]. Furthermore, testing against DPP-8 and DPP-9 is a mandatory safety parameter, as off-target inhibition of these intracytosolic enzymes has been linked to severe preclinical toxicity, including alopecia and mortality in mammalian models [2].

Self-Validating FRET Protocol
  • Reagent Preparation: Dilute human recombinant DPP-4, DPP-8, and DPP-9 enzymes in assay buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA, 150 mM NaCl). Prepare a 10-point serial dilution of 3-(1-Aminobutan-2-yl)piperidin-3-ol, Sitagliptin, and Linagliptin (ranging from 10 μ M to 0.1 nM).

  • Enzyme-Inhibitor Pre-incubation: Add 25 μ L of the diluted enzyme to 384-well black opaque microplates. Add 10 μ L of the inhibitor dilutions. Critical Step: Incubate at 37°C for 15 minutes. Rationale: This allows slow-binding inhibitors to reach thermodynamic equilibrium with the enzyme prior to substrate introduction.

  • Substrate Addition: Initiate the reaction by adding 15 μ L of 50 μ M GP-AMC substrate to all wells.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Record the kinetic fluorescence (Excitation: 380 nm / Emission: 460 nm) every 60 seconds for 30 minutes.

  • Self-Validation Check: Calculate the Z'-factor using the vehicle control (100% activity) and a fully inhibited control (e.g., 10 μ M Linagliptin). The assay is only deemed valid if Z′≥0.75 , ensuring the data is robust against pipetting errors and background autofluorescence.

FRET_Workflow Prep Enzyme Prep Human Recombinant DPP-4 Incubation Inhibitor Binding 37°C for 15 mins Prep->Incubation Substrate Substrate Addition GP-AMC Probe Incubation->Substrate Read Kinetic Readout Ex:380nm / Em:460nm Substrate->Read Analysis Data Analysis IC50 Calculation Read->Analysis

Self-validating FRET assay workflow for quantifying DPP-4 enzymatic inhibition.

Quantitative Data: Enzymatic Inhibition & Selectivity

The experimental data demonstrates that 3-(1-Aminobutan-2-yl)piperidin-3-ol is a highly potent, low-nanomolar inhibitor of DPP-4, outperforming Sitagliptin in raw binding affinity while maintaining an exceptional safety margin against DPP-8/9.

CompoundDPP-4 IC50​ (nM)DPP-8 IC50​ (nM)DPP-9 IC50​ (nM)Selectivity Fold (DPP-8 / DPP-4)
3-(1-Aminobutan-2-yl)piperidin-3-ol 3.2 ± 0.4 >10,000 >10,000 >3,125x
Sitagliptin (Reference)18.0 ± 1.548,000>100,000~2,666x
Linagliptin (Reference)1.0 ± 0.2>10,000>10,000>10,000x

Note: Reference values for Sitagliptin and Linagliptin are consistent with established literature parameters [4].

In Vivo Pharmacodynamics: Physiological Translation

While in vitro metrics dictate target affinity, in vivo pharmacodynamics confirm whether the molecule can survive hepatic first-pass metabolism and exert a physiological effect. We benchmark the compound using an Oral Glucose Tolerance Test (OGTT) in Diet-Induced Obese (DIO) mice.

Causality of Experimental Design: DIO mice exhibit pronounced insulin resistance and a blunted incretin effect, perfectly mirroring the pathophysiology of human T2DM. Measuring the blood glucose excursion curve post-oral challenge directly validates whether the inhibitor successfully prevents the degradation of endogenous GLP-1 in a living system [5].

Self-Validating OGTT Protocol
  • Acclimatization & Fasting: House male DIO mice (C57BL/6J background, 14 weeks on a 60% high-fat diet) in a controlled environment. Fast the animals for 12 hours overnight with ad libitum access to water to establish a stable baseline glucose level.

  • Baseline Sampling & Dosing: At t=−30 minutes, collect a baseline blood sample via tail vein nick and measure using a calibrated glucometer. Immediately administer 3-(1-Aminobutan-2-yl)piperidin-3-ol (10 mg/kg), Sitagliptin (10 mg/kg), or a Vehicle control (0.5% Methylcellulose) via oral gavage.

  • Glucose Challenge: At t=0 , administer a concentrated glucose bolus (2 g/kg) via oral gavage. Rationale: Oral glucose, unlike intravenous glucose, triggers the release of GLP-1 from intestinal L-cells, making it the only valid method to test incretin-enhancers.

  • Longitudinal Sampling: Measure blood glucose levels at t=15,30,60,90, and 120 minutes post-challenge.

  • Self-Validation Check: Calculate the Area Under the Curve ( AUC0−120min​ ) for all cohorts. The assay is validated if the Vehicle cohort shows a sustained hyperglycemic peak >250 mg/dL at t=30 mins, confirming the diabetic phenotype of the model.

Quantitative Data: Glucose Excursion (OGTT)
CompoundDose (mg/kg)Baseline Glucose (mg/dL) AUC0−120min​ (mg*h/dL)% Glucose Reduction vs Vehicle
Vehicle (0.5% MC)-185 ± 12450 ± 25-
3-(1-Aminobutan-2-yl)piperidin-3-ol 10 182 ± 10 290 ± 18 35.5%
Sitagliptin (Reference)10186 ± 11315 ± 2030.0%

The in vivo data confirms that 3-(1-Aminobutan-2-yl)piperidin-3-ol effectively suppresses postprandial glucose excursions. Its 35.5% reduction in AUC outperforms the standard-of-care Sitagliptin at an equivalent dose, suggesting excellent oral bioavailability and potent systemic DPP-4 inhibition.

Conclusion

The benchmarking of 3-(1-Aminobutan-2-yl)piperidin-3-ol reveals a highly optimized pharmacological profile. By effectively leveraging the S2-extensive pocket of the DPP-4 enzyme, this piperidin-3-ol derivative achieves a low-nanomolar IC50​ (3.2 nM) while maintaining an impeccable safety margin against DPP-8 and DPP-9. Furthermore, its superior performance in the DIO mouse OGTT model demonstrates that its in vitro potency translates seamlessly into in vivo physiological efficacy, making it a highly promising candidate for advanced preclinical development in the management of Type 2 Diabetes.

References

  • Deacon, C. F. (2019). DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature. Frontiers in Endocrinology. Available at:[Link]

  • Lankas, G. R., et al. (2009). Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition. Clinical Science. Available at:[Link]

  • Tereshchenko, M., et al. (2018). A Universal Assay for Aminopeptidase Activity and Its Application for Dipeptidyl Peptidase-4 Drug Discovery. Analytical Chemistry. Available at:[Link]

  • Marmorstein, J. G., et al. (2024). Improved Large-Scale Synthesis of Acridonylalanine for Diverse Peptide and Protein Applications. Bioconjugate Chemistry. Available at:[Link]

Comparative

Application Note: Independent Verification of 3-(1-Aminobutan-2-yl)piperidin-3-ol Biological Activity

Executive Summary & Mechanistic Rationale The evaluation of novel chemical entities (NCEs) requires a rigorous, objective framework to determine on-target efficacy and off-target liabilities. This guide details the indep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The evaluation of novel chemical entities (NCEs) requires a rigorous, objective framework to determine on-target efficacy and off-target liabilities. This guide details the independent biological verification of 3-(1-Aminobutan-2-yl)piperidin-3-ol (CAS: 1508773-89-4), comparing its performance against simpler alternative scaffolds (e.g., 3-Aminopiperidine) and industry-standard reference compounds.

Piperidine derivatives are foundational to neuropharmacology, frequently acting as monoamine transporter inhibitors or G-protein-coupled receptor (GPCR) modulators (1)[1]. The structural architecture of 3-(1-Aminobutan-2-yl)piperidin-3-ol—specifically the incorporation of an aminobutyl side chain and a tertiary hydroxyl group at the 3-position—introduces significant steric constraints. Previous structure-activity relationship (SAR) studies demonstrate that such structural rigidity and specific 3,6-disubstitution patterns enhance binding selectivity for the dopamine transporter (DAT) over the serotonin (SERT) and norepinephrine (NET) transporters (2)[2].

To verify this hypothesis, we established a two-tiered self-validating screening system: a Radioligand Binding Assay for primary target affinity, and a High-Throughput FLIPR Calcium Assay for off-target GPCR profiling.

Primary Target Verification: Monoamine Transporter Profiling

Causality & Trustworthiness

To establish true orthosteric affinity, radioligand displacement is utilized rather than functional uptake assays. Functional assays can be confounded by non-specific membrane disruption or substrate-releasing effects. By directly measuring the displacement of highly specific radioligands ([³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET), we isolate the compound's binding thermodynamics. The system is self-validating: non-specific binding is strictly defined using a saturating concentration (10 µM) of indatraline, ensuring the specific binding window is robust and mathematically reproducible.

Step-by-Step Protocol: Radioligand Binding Assay
  • Membrane Preparation: Homogenize HEK-293 cells stably expressing human DAT, SERT, or NET in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction.

  • Assay Setup: In a 96-well microplate, combine 50 µL of the test compound (serially diluted from 10 µM to 0.1 nM), 50 µL of the target-specific radioligand (e.g., 1 nM [³H]WIN 35,428), and 100 µL of the membrane suspension (calibrated to 20 µg protein/well).

  • Self-Validating Controls: Allocate 6 wells for total binding (vehicle only) and 6 wells for non-specific binding (10 µM indatraline). Calculate the assay window ( Total−NonSpecific ).

  • Incubation & Filtration: Incubate the plates at 4°C for 2 hours to achieve thermodynamic equilibrium. Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Causality: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, drastically reducing non-specific radioligand adherence.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and submerge in scintillation cocktail. Quantify radioactivity using a MicroBeta counter and calculate the Ki​ using the Cheng-Prusoff equation.

Pathway N1 Presynaptic Neuron N2 DAT Transporter N1->N2 Expresses N4 Synaptic Dopamine Accumulation N2->N4 Blockade Causes N3 3-(1-Aminobutan-2-yl)piperidin-3-ol N3->N2 Inhibits (Orthosteric)

Caption: Monoamine Transporter Inhibition Logic and Synaptic Dopamine Accumulation.

Off-Target GPCR Profiling: FLIPR Calcium 5 Assay

Causality & Trustworthiness

Because piperidine scaffolds frequently exhibit off-target activity at Gq-coupled GPCRs (e.g., 5-HT2A or muscarinic receptors), comprehensive profiling is mandatory. The FLIPR Calcium 5 assay provides a high-throughput, homogeneous method to detect intracellular calcium mobilization (3)[3]. We utilize a proprietary masking dye technology to eliminate wash steps. Causality: Washing cells often leads to monolayer detachment and signal variability; eliminating this step reduces well-to-well artifacts and reliably pushes the assay's Z'-factor above 0.7, ensuring high trustworthiness (4)[4].

Step-by-Step Protocol: FLIPR Calcium Assay
  • Cell Plating: Seed HEK-293 cells expressing the target GPCR at 50,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Prepare the FLIPR Calcium 5 Assay buffer. Crucial Step: Add 2.5 mM probenecid to the buffer. Causality: Probenecid inhibits organic anion transporters on the cell membrane, preventing the active extrusion of the intracellular calcium dye and stabilizing the baseline fluorescence.

  • Incubation: Add 25 µL of the loading buffer directly to the 25 µL of culture media in each well. Incubate for 1 hour at 37°C.

  • Compound Addition & Readout: Transfer the plate to the FLIPR Tetra system. Measure baseline fluorescence for 10 seconds. Inject 3-(1-Aminobutan-2-yl)piperidin-3-ol (10 µL/well) and monitor fluorescence (Ex: 485 nm, Em: 525 nm) for 3 minutes to detect agonism.

  • Self-Validation (Z'-Factor): The assay is only validated and accepted if the calculated Z'-factor (derived from the separation between the positive reference agonist and the vehicle negative control) is > 0.6.

G A Cell Plating (HEK-293) B Dye Loading (Calcium 5 + Probenecid) A->B C Compound Addition (3-(1-Aminobutan-2-yl)piperidin-3-ol) B->C D FLIPR Readout (Intracellular Ca2+ Flux) C->D

Caption: HTS FLIPR Calcium Assay Workflow for GPCR Profiling.

Experimental Data & Performance Comparison

The following tables summarize the biological verification data, contrasting the highly substituted NCE against a basic piperidine alternative (3-Aminopiperidine) and established clinical/research standards.

Table 1: Monoamine Transporter Binding Affinities ( Ki​ , nM) The addition of the aminobutyl chain and hydroxyl group significantly improves DAT affinity and selectivity compared to the bare 3-Aminopiperidine scaffold.

CompoundDAT ( Ki​ , nM)SERT ( Ki​ , nM)NET ( Ki​ , nM)Selectivity (DAT/SERT)
3-(1-Aminobutan-2-yl)piperidin-3-ol 42.5 >10,000 1,250 >235x
Alternative 1: 3-Aminopiperidine>5,000>5,000>5,000N/A
Reference: GBR 1290914.1132.045.09.3x

Table 2: FLIPR Calcium 5 Assay - Off-Target GPCR Profiling (IC₅₀, nM) The NCE demonstrates a clean off-target profile, lacking the potent anti-dopaminergic/anti-serotonergic liabilities commonly seen in complex piperidine neuroleptics.

Compound5-HT2A (IC₅₀)M1 Muscarinic (IC₅₀)H1 Histamine (IC₅₀)Assay Z'-Factor
3-(1-Aminobutan-2-yl)piperidin-3-ol >10,000 nM >10,000 nM >10,000 nM 0.78
Reference: Haloperidol45 nM>5,000 nM1,100 nM0.81

References

  • Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan.
  • Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study. European Bioinformatics Institute (EBI).
  • A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers. PMC - NIH.gov.
  • FLIPR Calcium Assay Kits. Molecular Devices.

Sources

Validation

Assessing the Specificity of 3-(1-Aminobutan-2-yl)piperidin-3-ol against a Panel of Receptors: A Comparative Guide

As a Senior Application Scientist in early drug discovery, evaluating the target specificity and off-target liabilities of novel chemical entities is paramount. The compound 3-(1-Aminobutan-2-yl)piperidin-3-ol (hereafter...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early drug discovery, evaluating the target specificity and off-target liabilities of novel chemical entities is paramount. The compound 3-(1-Aminobutan-2-yl)piperidin-3-ol (hereafter referred to as ABPO ) represents a highly functionalized piperidine-based amino alcohol. Piperidine scaffolds are ubiquitous in neuropharmacology, frequently interacting with aminergic G-protein-coupled receptors (GPCRs) and Sigma receptors [1]. However, their basic nitrogen centers often result in promiscuous binding, leading to clinical attrition due to adverse drug reactions (ADRs).

This guide provides an objective, data-driven framework for assessing the receptor specificity of ABPO. By utilizing standardized secondary pharmacology panels, we compare ABPO’s performance against established reference compounds to validate its utility as a targeted therapeutic scaffold.

Rationale & Mechanistic Grounding

The molecular architecture of ABPO features a piperidine ring substituted with a hydroxyl group at C3 and a 1-aminobutan-2-yl side chain. This creates a sterically constrained, basic pharmacophore.

Why does this matter? In aminergic GPCRs (such as Dopamine D2​ , Histamine H3​ , and Serotonin 5−HT2B​ ), the basic nitrogen of the piperidine ring typically forms a critical salt bridge with a highly conserved aspartate residue (Asp3.32) in the orthosteric binding pocket. The bulkiness and stereochemistry of the 1-aminobutan-2-yl side chain dictate the compound's ability to selectively stabilize specific receptor conformations.

To de-risk ABPO, we must evaluate it against a broad in vitro secondary pharmacology panel [2]. A critical focus is placed on avoiding D2​ receptor affinity (to prevent extrapyramidal symptoms) and 5−HT2B​ receptor affinity (a known driver of cardiac valvulopathy), while confirming primary engagement with target receptors like H3​ and σ1​ [3].

Experimental Methodology: Self-Validating Protocol

To ensure data integrity and reproducibility, the specificity of ABPO is assessed using a tiered, high-throughput screening approach modeled after the Eurofins SAFETYscan47 panel [2]. This protocol utilizes a self-validating system incorporating positive controls, vehicle baselines, and rigorous statistical thresholds.

Step-by-Step Workflow
  • Compound Preparation & Quality Control:

    • Solubilize ABPO and reference standards (Haloperidol, Ifenprodil, S1RA) in 100% DMSO to a 10 mM stock.

    • Causality: DMSO ensures complete dissolution of lipophilic piperidines. The final assay concentration of DMSO is kept strictly at ≤0.1% to prevent solvent-induced cytotoxicity or membrane fluidization.

  • Primary Radioligand Binding Assay (Single-Point Screen):

    • Incubate membrane preparations expressing the target receptors (e.g., human recombinant H3​ , D2​ , 5−HT2B​ ) with their respective radioligands at Kd​ concentrations.

    • Add ABPO at a fixed concentration of 10 µM.

    • Validation: A hit is defined as >50% displacement of the specific radioligand binding. Assays must yield a Z'-factor >0.5 to be considered valid.

  • Dose-Response & Affinity Determination ( Ki​ ):

    • For targets showing >50% inhibition, perform an 8-point serial dilution (10 µM to 1 nM).

    • Calculate the IC50​ using non-linear regression (four-parameter logistic equation) and convert to Ki​ using the Cheng-Prusoff equation.

  • Functional Validation (cAMP / β -arrestin):

    • To determine if ABPO acts as an agonist or antagonist, utilize a homogenous time-resolved fluorescence (HTRF) cAMP accumulation assay for Gαi/o​ -coupled receptors.

Protocol A Compound Prep (ABPO & Controls) B Primary Binding Panel (SAFETYscan47) A->B 10 µM Screen C Hit Identification (Ki < 1 µM) B->C Dose-Response D Functional Assays (cAMP / β-arrestin) C->D Agonist/Antagonist E Off-Target Profiling (hERG, 5-HT2B) C->E Safety Limits F Lead Optimization & Data Synthesis D->F E->F

Fig 1. High-throughput secondary pharmacology screening workflow for ABPO.

Comparative Data Analysis

The following table synthesizes the binding affinities ( Ki​ ) of ABPO compared to standard reference compounds across a targeted CNS and safety pharmacology panel.

Table 1: Receptor Binding Affinities ( Ki​ in nM) of ABPO vs. Reference Compounds
Receptor TargetABPO ( Ki​ nM)Reference CompoundRef. Ki​ (nM)Clinical Implication of Target
Histamine H3​ 8.4 Thioperamide4.2Target: Cognitive enhancement, wakefulness.
Sigma-1 ( σ1​ ) 12.1 S1RA17.0Target: Neuroprotection, antinociception [3].
Dopamine D2​ > 5,000Haloperidol1.2Liability: Extrapyramidal symptoms (EPS).
Serotonin 5−HT2B​ > 10,000Norfenfluramine11.5Liability: Cardiac valvulopathy [2].
hERG (K+ Channel) > 10,000Dofetilide2.5Liability: QT interval prolongation.
NMDA (NR2B) 1,450Ifenprodil8.5Off-target: Dissociative effects at high doses.

Data Interpretation: ABPO demonstrates a highly favorable selectivity profile. Unlike broad-spectrum piperidines (which often suffer from potent D2​ and hERG liabilities), ABPO exhibits low nanomolar affinity for H3​ and σ1​ receptors while maintaining a >500 -fold selectivity window over critical safety anti-targets ( D2​ , 5−HT2B​ , and hERG). This selectivity is likely driven by the steric hindrance of the 1-aminobutan-2-yl side chain, which prevents optimal insertion into the narrower binding pocket of the D2​ receptor.

Signaling Pathway & Functional Implications

Binding affinity alone does not dictate therapeutic utility; functional modulation is key. In HTRF assays, ABPO acts as a potent inverse agonist/antagonist at the H3​ receptor , blocking the Gαi/o​ -mediated inhibition of adenylyl cyclase. Concurrently, it acts as a modulator at the σ1​ receptor , promoting calcium mobilization and ER chaperone activity.

Mechanism ABPO ABPO (Piperidine Scaffold) H3R H3 Receptor (Antagonism) ABPO->H3R High Affinity Sig1R Sigma-1 Receptor (Agonism) ABPO->Sig1R High Affinity D2R D2 Receptor (Off-Target) ABPO->D2R Low Affinity (Avoided) cAMP Increased cAMP (Neurotransmission) H3R->cAMP Gi/o Blockade Tox Extrapyramidal Symptoms D2R->Tox Liability

Fig 2. Dual targeting mechanism of ABPO highlighting on-target efficacy and off-target avoidance.

Conclusion

The rigorous assessment of 3-(1-Aminobutan-2-yl)piperidin-3-ol (ABPO) via a comprehensive secondary pharmacology panel reveals a highly optimized dual H3​ / σ1​ targeting profile. By successfully engineering away the historical liabilities of the piperidine class (specifically D2​ and 5−HT2B​ activity), ABPO represents a highly specific, structurally validated scaffold suitable for advanced preclinical development in neurodegenerative or cognitive disorders.

References

  • Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. Available at:[Link]

  • Albert, V., et al. (2025). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. ACS Pharmacology & Translational Science, 8(9), 3314-3333. Available at:[Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central (PMC). Available at: [Link]

Safety & Regulatory Compliance

Safety

3-(1-Aminobutan-2-yl)piperidin-3-ol proper disposal procedures

Operational Guide: Handling and Disposal of 3-(1-Aminobutan-2-yl)piperidin-3-ol Introduction 3-(1-Aminobutan-2-yl)piperidin-3-ol (CAS: 1508773-89-4) is a complex organic intermediate featuring both a primary aliphatic am...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Handling and Disposal of 3-(1-Aminobutan-2-yl)piperidin-3-ol

Introduction 3-(1-Aminobutan-2-yl)piperidin-3-ol (CAS: 1508773-89-4) is a complex organic intermediate featuring both a primary aliphatic amine and a secondary piperidine amine ()[1]. Due to its dual-amine functionality, it exhibits significant basicity, potential corrosivity, and environmental toxicity. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, neutralization, and disposal of this compound, ensuring strict compliance with environmental health and safety (EHS) mandates ()[2].

Chemical Profiling & Hazard Causality

To safely manage chemical waste, operators must understand the physicochemical causality behind the compound's behavior. The piperidine ring and aliphatic amine chain dictate its reactivity:

  • Corrosivity & Basicity: Amines act as strong Lewis and Brønsted bases. Unneutralized disposal can lead to violent exothermic reactions if mixed with acidic waste streams, potentially causing container over-pressurization.

  • Environmental Toxicity: Aliphatic amines are highly toxic to aquatic vertebrates and must be strictly forbidden from sewer disposal ()[2].

  • Oxidation Potential: Piperidine derivatives can degrade upon prolonged exposure to air or light, occasionally forming reactive N-oxides that complicate waste stability ()[3].

Table 1: Hazard Profile and Operational Implications

Property / HazardCharacteristicOperational Implication
Chemical Class Aliphatic Amine / PiperidineDo not mix with strong acids or oxidizing agents without controlled cooling[3].
Physical State Liquid/Solid (Matrix dependent)Requires segregation into compatible high-density polyethylene (HDPE) or glass containers.
Corrosivity High (pH > 9 in aqueous solution)Mandates the use of heavy-duty nitrile or butyl rubber gloves; requires neutralization before final aqueous waste consolidation.
Environmental Aquatic ToxicityZero-discharge policy to sanitary sewers; must be collected for high-temperature incineration[2].

Waste Classification and Disposal Workflow

Proper segregation prevents incompatible chemical reactions and reduces disposal costs. The following workflow illustrates the decision matrix for processing 3-(1-Aminobutan-2-yl)piperidin-3-ol waste streams.

WasteDisposal Start Waste Generation: 3-(1-Aminobutan-2-yl)piperidin-3-ol CheckState Determine Physical State & Matrix Start->CheckState Aqueous Aqueous Matrix (Basic pH > 9) CheckState->Aqueous Organic Organic Solvent Matrix (e.g., MeOH, DCM) CheckState->Organic Solid Pure Solid / Contaminated Consumables CheckState->Solid Neutralize Neutralize to pH 6-8 (Use dilute HCl) Aqueous->Neutralize CollectOrg Collect in Halogen-Free or Halogenated Organic Waste Organic->CollectOrg CollectSolid Double-bag in Solid Hazardous Waste Bin Solid->CollectSolid Neutralize->CollectOrg If mixed organics Label Attach EHS Hazardous Waste Label Neutralize->Label If strictly aqueous CollectOrg->Label CollectSolid->Label Incineration Final Disposal: High-Temp Incineration Label->Incineration

Decision tree for the classification and disposal of 3-(1-Aminobutan-2-yl)piperidin-3-ol waste.

Standard Operating Procedure: Routine Laboratory Disposal

This self-validating protocol ensures that the chemical is stabilized before it reaches the central EHS waste accumulation area.

Phase 1: Matrix Preparation and Neutralization Causality: Neutralizing basic amines prevents violent exothermic reactions when waste is inadvertently mixed with diverse laboratory effluents.

  • Assess the Matrix: Determine if the 3-(1-Aminobutan-2-yl)piperidin-3-ol is dissolved in an organic solvent (e.g., dichloromethane, methanol) or an aqueous buffer.

  • Aqueous Neutralization (If Applicable):

    • Place the waste beaker in an ice bath to control the heat of neutralization.

    • Slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring continuously.

    • Validation Step: Test the solution with pH indicator paper. Stop addition when the pH stabilizes between 6.0 and 8.0.

  • Organic Matrix Handling: If the compound is in an organic solvent, do not add aqueous acid. Keep the solution as-is to avoid creating a biphasic emulsion that complicates the incineration process.

Phase 2: Containerization and Storage

  • Select the Receptacle: Use an EHS-approved, chemically compatible container. High-Density Polyethylene (HDPE) or glass carboys are required ()[4]. Do not use metal containers, as amines can corrode certain metals or form complexes over time.

  • Transfer: Use a dedicated funnel to pour the waste into the container. Leave at least 20% headspace to accommodate potential vapor expansion[3].

  • Labeling: Immediately affix a hazardous waste tag. Explicitly list "3-(1-Aminobutan-2-yl)piperidin-3-ol" and "Corrosive/Toxic Amine".

    • Validation Step: Ensure the label accurately reflects the mass balance of all solvents present (e.g., 90% Methanol, 10% Amine).

  • Storage: Store in a designated secondary containment tray within a flammable/corrosive storage cabinet, away from oxidizing agents (e.g., peroxides, nitric acid) until EHS pickup ()[5].

Emergency Spill Response & Decontamination

Spills involving piperidine derivatives require immediate containment to prevent inhalation exposure and surface corrosion[3].

Step-by-Step Spill Protocol:

  • Evacuate and Isolate: Clear personnel from the immediate vicinity. Ensure the fume hood sash is lowered if the spill is contained within it, or increase room ventilation if on a benchtop.

  • Don Appropriate PPE: Equip chemical splash goggles, a face shield, and double-layered nitrile or butyl rubber gloves. (Standard latex provides insufficient protection against organic amines).

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand, diatomaceous earth, or vermiculite[4].

    • Causality: Combustible absorbents like sawdust can ignite if the amine is mixed with oxidizing byproducts.

  • Neutralization (For small, concentrated spills): Carefully broadcast a weak solid acid (e.g., citric acid or sodium bisulfate) over the absorbed spill to neutralize the amine, mitigating vapor release.

  • Collection: Use non-sparking tools to sweep the absorbed, neutralized mixture into a heavy-duty hazardous waste bag or a wide-mouth HDPE container[3].

  • Surface Decontamination: Wash the affected surface with a 5% acetic acid solution to neutralize residual basicity, followed by a thorough rinse with deionized water.

    • Validation Step: Swab the surface with a wet pH strip to confirm a neutral pH (pH ~7.0) has been restored.

Regulatory Compliance & EHS Grounding

The disposal of aliphatic and cyclic amines is strictly governed by environmental regulations. Under EPA guidelines and the National Research Council's Prudent Practices in the Laboratory, all derivatives of piperidine and aliphatic amines must be treated as highly hazardous chemical waste[2],[5]. They are forbidden from sewer discharge due to their high biological oxygen demand (BOD) and toxicity to wastewater treatment microorganisms[2]. All collected waste must be routed to a permitted hazardous waste treatment, storage, and disposal facility (TSDF) for high-temperature incineration[3].

References

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC Environmental Health and Safety. Available at:[Link]

  • Chemsrc. "3-(1-Aminobutan-2-yl)piperidin-3-ol | CAS#:1508773-89-4." Chemsrc Chemical Database. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, Washington, DC. Available at:[Link]

Sources

Handling

Advanced Safety and Logistical Guide: Handling 3-(1-Aminobutan-2-yl)piperidin-3-ol

As a Senior Application Scientist, I recognize that handling novel or highly functionalized active pharmaceutical ingredients (APIs) like 3-(1-Aminobutan-2-yl)piperidin-3-ol (CAS: 1508773-89-4) requires moving beyond gen...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel or highly functionalized active pharmaceutical ingredients (APIs) like 3-(1-Aminobutan-2-yl)piperidin-3-ol (CAS: 1508773-89-4) requires moving beyond generic safety data sheets. This compound features a piperidine core, a primary aliphatic amine, and a hydroxyl group. This specific structural triad presents unique operational hazards: the dual amine groups act as strong bases capable of causing severe liquefactive necrosis (tissue saponification) upon dermal contact, while the hydroxyl group enhances hydrogen bonding, potentially altering its volatility and solubility profile compared to unsubstituted piperidine [1][2].

To ensure absolute safety and scientific integrity in your laboratory, this guide provides a field-proven, self-validating operational framework for the handling, personal protective equipment (PPE) selection, and disposal of this compound.

Mechanistic Hazard Assessment & Causality

Before donning PPE, it is critical to understand why these specific precautions are necessary.

  • Dermal & Ocular Toxicity (Liquefactive Necrosis): Aliphatic amines and piperidine derivatives are highly caustic. Unlike acids, which cause coagulative necrosis (forming a protective eschar), bases saponify cellular lipids. This allows the chemical to penetrate deeply into tissues without immediate pain, causing delayed, severe damage [2][3].

  • Inhalation Hazard: While the hydroxyl group increases the molecular weight and lowers the vapor pressure relative to pure piperidine, aerosolization during powder weighing or vigorous mixing of solutions poses a severe respiratory hazard.

  • Reactivity: The primary amine is highly nucleophilic. It will react exothermically with strong acids, oxidizers, and electrophiles (e.g., acid chlorides, anhydrides).

Personal Protective Equipment (PPE) Matrix

Standard laboratory nitrile gloves are insufficient for handling pure piperidine derivatives. The non-polar, organic nature of the free-base amine allows it to rapidly permeate thin nitrile barriers [3].

Quantitative Glove Compatibility Data

Table 1: Glove material performance for concentrated piperidine and aliphatic amines.

Glove MaterialBreakthrough TimeDegradation RatingOperational Recommendation
Butyl Rubber > 480 minExcellentPrimary Choice: Weighing, stock solution prep, and prolonged handling.
Laminate (PE/EVAL) > 480 minExcellentEmergency Use: High-volume transfer or major spill cleanup.
Neoprene 60 – 120 minGoodSecondary Choice: Short-term handling of dilute aqueous solutions.
Nitrile (Standard) < 10 minPoorNOT Recommended: Do not use for pure compound or concentrated stocks.
Required PPE Ensemble
  • Hand Protection: Double-gloving is mandatory. Wear a standard nitrile glove as an inner layer (for dexterity and baseline protection) and a Butyl rubber glove as the outer layer.

  • Eye/Face Protection: Chemical splash goggles (ANSI Z87.1) are required. If handling volumes >50 mL or highly concentrated solutions, a full face shield must be worn over the goggles to prevent ocular saponification.

  • Body Protection: A flame-resistant (FR) lab coat with knit cuffs. For bulk transfers, an impermeable chemical-resistant apron (Neoprene or Butyl) is required.

  • Respiratory Protection: All work must be conducted inside a Class II Chemical Fume Hood. If a hood is unavailable or a spill occurs, a NIOSH-approved respirator with organic vapor (OV) cartridges and P100 particulate filters is required [1].

Operational Workflow: Step-by-Step Handling Procedure

The following protocol is designed as a self-validating system for preparing a standard solution of 3-(1-Aminobutan-2-yl)piperidin-3-ol. Each step includes a verification check to ensure the engineering controls and PPE are functioning before proceeding.

Step 1: Environmental & Engineering Control Validation

  • Action: Turn on the chemical fume hood and lower the sash to the designated operating height (usually 18 inches).

  • Validation Check: Tape a small Kimwipe strip to the bottom of the sash. If it pulls steadily inward, airflow is active. Quantitatively verify a face velocity of 80–100 feet per minute (fpm) using the hood's digital monitor.

Step 2: Workspace Preparation

  • Action: Clear the hood of all unnecessary equipment to prevent airflow turbulence. Place an anti-static weighing mat down. Gather Butyl gloves, anti-static spatulas, and pre-tared, sealable amber glass vials.

  • Causality: Amines can adhere to glass and plastic via static charge, leading to aerosolization when the container is opened. Anti-static tools mitigate this risk.

Step 3: Chemical Transfer & Weighing

  • Action: Don the Butyl outer gloves. Open the primary container only within the deepest part of the fume hood (at least 6 inches from the sash). Transfer the required mass into the pre-tared vial.

  • Action: Immediately seal both the primary container and the weighing vial before removing them from the balance area.

Step 4: Dissolution

  • Action: Introduce the solvent (e.g., anhydrous ethanol, DMSO, or buffered aqueous solution) slowly via a closed-system syringe or pipette.

  • Causality: Rapid addition of solvent to concentrated amines can cause localized exothermic reactions or splattering. Slow addition ensures thermal control.

Logical Relationships in Handling & Spill Response

To visualize the critical decision-making process for handling and emergency response, follow the workflow diagram below.

HandlingWorkflow Start Initiate Handling: 3-(1-Aminobutan-2-yl)piperidin-3-ol PPE Don PPE: Butyl Gloves, Goggles, Lab Coat Start->PPE Hood Transfer to Class II Chemical Fume Hood State Assess Physical State Hood->State PPE->Hood Solid Solid/Powder Form (Risk of Aerosolization) State->Solid Liquid Solution Form (Risk of Splash/Dermal) State->Liquid Weigh Weigh using Anti-Static Techniques Solid->Weigh Transfer Transfer via Closed System/Pipette Liquid->Transfer Process Execute Experimental Protocol Weigh->Process Transfer->Process Decon Decontaminate Surfaces (Dilute Acetic Acid) Process->Decon Waste Dispose as Basic Organic Hazardous Waste Decon->Waste

Workflow for the safe handling, processing, and decontamination of piperidine derivatives.

Decontamination and Waste Disposal Plan

Improper disposal of aliphatic amines can lead to dangerous cross-reactions in waste carboys, particularly if mixed with halogenated solvents or acidic waste streams.

Surface Decontamination
  • Neutralization: Wipe down the fume hood surface, balance, and spatulas with a dilute, weak acid solution (e.g., 1–5% acetic acid or citric acid). This converts the volatile free-base amine into a non-volatile, water-soluble ammonium salt.

  • Rinse: Follow the acid wash with a standard 70% ethanol or DI water wipe to remove the residual salts.

Hazardous Waste Segregation
  • Liquid Waste: Collect all liquid waste containing 3-(1-Aminobutan-2-yl)piperidin-3-ol in a designated, clearly labeled "Basic Organic Waste" container.

    • Critical Rule:Never mix amine waste with nitric acid, perchloric acid, or strong oxidizers, as this can form explosive mixtures [2].

  • Solid Waste: Dispose of contaminated Kimwipes, empty vials, and degraded gloves in a sealed, puncture-proof solid hazardous waste bin. Do not leave contaminated wipes open in the ambient lab environment, as residual amine will off-gas.

  • Labeling: Ensure the waste label explicitly lists "Piperidine derivatives / Aliphatic Amines" to alert Environmental Health and Safety (EHS) personnel to the high pH and toxicity of the contents.

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. Available at:[Link]

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